molecular formula C10H9N3O2 B11898109 Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS No. 90361-95-8

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Numéro de catalogue: B11898109
Numéro CAS: 90361-95-8
Poids moléculaire: 203.20 g/mol
Clé InChI: KSQUKCQXBZLSQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

90361-95-8

Formule moléculaire

C10H9N3O2

Poids moléculaire

203.20 g/mol

Nom IUPAC

methyl 3-pyrrol-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(12-5-4-11-8)13-6-2-3-7-13/h2-7H,1H3

Clé InChI

KSQUKCQXBZLSQG-UHFFFAOYSA-N

SMILES canonique

COC(=O)C1=NC=CN=C1N2C=CC=C2

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The core of this molecule is the fusion of pyrazine and pyrrole rings, scaffolds known for their diverse biological activities.[1][2] This document details the most prominent synthetic route, the Clauson-Kaas reaction, and provides a theoretical framework alongside a practical, step-by-step experimental protocol. It is designed to be a self-validating resource for researchers, offering insights into the reaction mechanism, experimental considerations, and characterization of the target molecule.

Introduction: The Significance of the Pyrazine-Pyrrole Scaffold

The convergence of pyrazine and pyrrole moieties in a single molecular entity presents a compelling scaffold for medicinal chemists. Pyrazine derivatives are integral to numerous FDA-approved drugs and are recognized for their wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] Similarly, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a broad spectrum of biological effects.[7] The combination of these two pharmacophores in Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate suggests a high potential for novel biological activity, making its efficient synthesis a valuable endeavor for drug discovery programs.

This guide focuses on the practical synthesis of this target molecule, providing the necessary detail for its replication and further investigation in a research setting.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction.[7][8] This reaction forms the basis of our synthetic strategy.

Retrosynthetic Analysis:

G target Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate disconnection C-N bond formation (Clauson-Kaas Reaction) target->disconnection intermediates Starting Materials disconnection->intermediates amine Methyl 3-aminopyrazine-2-carboxylate intermediates->amine furan 2,5-Dimethoxytetrahydrofuran intermediates->furan

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection lies at the C-N bond between the pyrazine and pyrrole rings, leading back to two commercially available or readily synthesizable starting materials: Methyl 3-aminopyrazine-2-carboxylate and 2,5-dimethoxytetrahydrofuran .

The Clauson-Kaas Reaction: Mechanism and Considerations

The Clauson-Kaas reaction involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran to form an N-substituted pyrrole.[7]

Reaction Mechanism:

G cluster_0 Acid-Catalyzed Ring Opening cluster_1 Nucleophilic Attack and Condensation A 2,5-Dimethoxytetrahydrofuran B Protonated Intermediate A->B H+ C Carbocation B->C - CH3OH D Methyl 3-aminopyrazine-2-carboxylate E Adduct C->E D->E F Iminium Intermediate E->F - H2O, - CH3OH G Cyclized Intermediate F->G Intramolecular Cyclization H Final Product G->H - H+

Caption: Generalized mechanism of the Clauson-Kaas reaction.

The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or a Lewis acid.[8] The choice of catalyst and reaction conditions can be crucial, especially when dealing with electron-deficient amines like Methyl 3-aminopyrazine-2-carboxylate, which may exhibit lower nucleophilicity.

Key Considerations:

  • Catalyst: While classical conditions employ acetic acid, modern variations utilize a range of catalysts, including Lewis acids (e.g., Sc(OTf)₃, MgI₂), solid-supported acids, and even catalyst-free microwave conditions.[7][8]

  • Solvent: The reaction can be performed in various solvents, with acetic acid and dioxane being common choices for conventional heating.[7] Solvent-free conditions, particularly under microwave irradiation, offer a greener and often faster alternative.[9]

  • Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the amine and the chosen catalyst/solvent system. Microwave-assisted syntheses often employ elevated temperatures for short durations.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate via a microwave-assisted Clauson-Kaas reaction. This method is chosen for its efficiency and reduced reaction times.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Supplier
Methyl 3-aminopyrazine-2-carboxylateC₆H₇N₃O₂153.14Commercially available
2,5-DimethoxytetrahydrofuranC₆H₁₂O₃132.16Commercially available
Acetic Acid (Glacial)CH₃COOH60.05Standard lab grade
Dichloromethane (DCM)CH₂Cl₂84.93Standard lab grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard lab grade
HexaneC₆H₁₄86.18Standard lab grade
Anhydrous Sodium SulfateNa₂SO₄142.04Standard lab grade

Instrumentation:

  • Microwave reactor

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Synthetic Procedure:

G start Combine Reactants step1 Add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and 2,5-Dimethoxytetrahydrofuran (1.2 eq) to a microwave vial. start->step1 step2 Add glacial acetic acid as solvent and catalyst. step1->step2 step3 Microwave Irradiation step2->step3 step4 Heat the mixture in a microwave reactor at 150°C for 20-30 minutes. step3->step4 step5 Work-up step4->step5 step6 Cool the reaction mixture and concentrate under reduced pressure. step5->step6 step7 Dissolve the residue in DCM and wash with saturated NaHCO3 solution and brine. step6->step7 step8 Dry the organic layer over anhydrous Na2SO4 and filter. step7->step8 step9 Purification step8->step9 step10 Concentrate the filtrate and purify the crude product by column chromatography (e.g., Hexane:EtOAc gradient). step9->step10 end Obtain Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate step10->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine Methyl 3-aminopyrazine-2-carboxylate (1.0 mmol, 153 mg) and 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158 mg, 0.16 mL).

  • Solvent/Catalyst Addition: Add glacial acetic acid (3 mL) to the vessel.

  • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 150 °C and hold at this temperature for 20-30 minutes. Monitor the reaction progress by TLC (Hexane:EtOAc 7:3).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask and remove the acetic acid under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the pure Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Characterization

Expected Spectroscopic Data:

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the pyrazine ring protons, pyrrole ring protons (typically two sets of triplets), and the methyl ester singlet.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyrazine and pyrrole rings, and the methyl carbon of the ester.
MS (ESI) The molecular ion peak [M+H]⁺ is expected at m/z 204.08.
IR Characteristic absorption bands for C=O stretching of the ester, C-N stretching, and aromatic C-H stretching.

Researchers who successfully synthesize this compound are encouraged to perform full characterization and publish the data to contribute to the scientific record.

Conclusion

This technical guide outlines a robust and efficient microwave-assisted synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate via the Clauson-Kaas reaction. The provided protocol, based on established methodologies for N-substituted pyrrole synthesis, offers a clear pathway for obtaining this valuable heterocyclic scaffold. The information contained herein is intended to empower researchers in medicinal chemistry and drug discovery to access this and related compounds for further biological evaluation.

References

  • Kumar, A., & Sharma, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2593–2598. [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2017). Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles. Heterocyclic Letters, 7(2), 473-474.
  • Zhu, W., & Gore, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3329. [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Li, W., He, H., & Li, C. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6891. [Link]

  • PubChem. (n.d.). Methyl 3-aminopyrazine-2-carboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
  • Tyle, Z., & Clauson-Kaas, N. (1952). A New Synthesis of Pyrroles. Acta Chemica Scandinavica, 6, 667-672.
  • Sonnet, P. E. (2000). A convenient synthesis of substituted pyrrolizin-3-ones and indolizin-5-ones. Journal of Heterocyclic Chemistry, 37(4), 937-941.

Sources

"Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS: 90361-95-8) is a specialized heterocyclic building block characterized by a pyrazine core substituted with a methyl ester at position C2 and an N-linked pyrrole moiety at position C3. This scaffold represents a strategic intersection between electron-deficient (pyrazine) and electron-rich (pyrrole) aromatic systems, making it a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents (structurally related to Favipiravir/T-705), and antitubercular compounds.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic methodologies, and reactivity profiles, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Identification Data
ParameterValue
IUPAC Name Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate
CAS Number 90361-95-8
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
SMILES COC(=O)C1=NC=CN=C1N2C=CC=C2
Appearance Off-white to pale yellow solid
Calculated Physicochemical Properties

Data derived from consensus computational models (ChemAxon/ACD).

PropertyValueImplication
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
TPSA ~55 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Pyrazine N) ~0.5 - 1.0Weakly basic due to electron-withdrawing ester and pyrrole.
Solubility High: DMSO, DCM, MeOHLow: WaterRequires organic co-solvents for biological assays.

Synthetic Methodologies

The synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate relies on constructing the C–N bond between the pyrazine C3 position and the pyrrole nitrogen. Two primary pathways are established in the literature for this class of heterocycles.

Pathway A: Modified Clauson-Kaas Reaction (Preferred)

This method involves the condensation of Methyl 3-aminopyrazine-2-carboxylate with 2,5-dimethoxytetrahydrofuran . It is the most atom-efficient route for generating the N-pyrrolyl motif directly from the primary amine.

  • Mechanism: Acid-catalyzed ring opening of the furan derivative to a 1,4-dicarbonyl intermediate, followed by double condensation with the exocyclic amine of the pyrazine.

  • Advantages: Avoids transition metal catalysts; high regioselectivity.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Displacement of a leaving group (Cl/Br) on the pyrazine ring by a pyrrole anion.

  • Precursor: Methyl 3-chloropyrazine-2-carboxylate.

  • Reagents: Pyrrole, NaH (or K₂CO₃), DMF/DMSO.

  • Mechanism: Addition-elimination at the electron-deficient C3 position activated by the ortho-ester.

Visualization of Synthetic Pathways

SynthesisPathways Start1 Methyl 3-aminopyrazine- 2-carboxylate Intermediate Activated 1,4-Dicarbonyl Intermediate Start1->Intermediate Acid Cat. (AcOH/Toluene) Reagent1 2,5-Dimethoxy- tetrahydrofuran Reagent1->Intermediate Start2 Methyl 3-chloropyrazine- 2-carboxylate Target Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate Start2->Target SnAr Displacement (DMF, Heat) Reagent2 Pyrrole / NaH Reagent2->Target Intermediate->Target Cyclization (-2 MeOH, -H2O)

Figure 1: Synthetic pathways highlighting the Clauson-Kaas (solid lines) and SnAr (dashed lines) routes.

Detailed Experimental Protocol (Clauson-Kaas)

Objective: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate on a 10 mmol scale.

Materials
  • Methyl 3-aminopyrazine-2-carboxylate (1.53 g, 10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.65 g, 12.5 mmol, 1.25 eq)

  • Glacial Acetic Acid (20 mL)

  • Sodium Acetate (Optional buffer)

Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminopyrazine-2-carboxylate in glacial acetic acid.

  • Addition: Add 2,5-dimethoxytetrahydrofuran in one portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) under nitrogen atmosphere. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting amine (lower R_f, fluorescent blue) should disappear, replaced by the less polar pyrrole product (higher R_f).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ solution or solid Na₂CO₃ until pH ~8.

    • Extract with Dichloromethane (3 x 30 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expect 65–85% as a pale yellow solid.

Chemical Reactivity & Derivatization[7]

The target molecule possesses three distinct reactive centers, enabling diverse downstream modifications.

Ester Hydrolysis & Amidation

The C2-methyl ester is highly susceptible to nucleophilic attack.

  • Hydrolysis: Treatment with LiOH/THF/H₂O yields the corresponding carboxylic acid, a key intermediate for coupling reactions.

  • Aminolysis: Direct reaction with amines (e.g., ammonia, alkylamines) yields pyrazine-2-carboxamides. This transformation is critical for synthesizing Favipiravir-like antiviral candidates.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich, while the pyrazine ring is electron-deficient.

  • Regioselectivity: Electrophiles (Br₂, HNO₃, Vilsmeier reagents) will exclusively attack the pyrrole ring.

  • Position: Due to the steric bulk of the pyrazine at N1, substitution typically occurs at the C2'/C5' (alpha) positions if open, or C3'/C4' (beta) positions.

Nucleophilic Attack on Pyrazine

The pyrazine ring, activated by the electron-withdrawing ester, is susceptible to nucleophiles at C5/C6, although the electron-donating nature of the N-pyrrole at C3 mitigates this slightly compared to chloropyrazines.

Reactivity Map

ReactivityMap Center Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate Hydrolysis Hydrolysis (LiOH) -> Carboxylic Acid Center->Hydrolysis Ester Reactivity Amidation Aminolysis (R-NH2) -> Carboxamides (Antiviral Core) Center->Amidation Ester Reactivity EAS Electrophilic Subst. (Br2, POCl3/DMF) -> Pyrrole Functionalization Center->EAS Pyrrole Reactivity Reduction Reduction (H2/Pd) -> Piperazine deriv. Center->Reduction Pyrazine Reactivity

Figure 2: Reactivity profile demonstrating modular functionalization options.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrazine: Two doublets or a singlet pair around δ 8.6 – 8.9 ppm (C5-H, C6-H).

    • Pyrrole: Two triplets (or multiplets) appearing as an AA'BB' system.

      • α-protons (C2'/C5'): δ 7.4 – 7.6 ppm (deshielded by aromatic ring current).

      • β-protons (C3'/C4'): δ 6.3 – 6.5 ppm.

    • Methyl Ester: Strong singlet at δ 3.9 – 4.0 ppm (3H).

  • MS (ESI): Positive mode [M+H]⁺ peak at m/z 204.2.

References

  • Fluorochem. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Product Page. Retrieved from .

  • ChemicalBook. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate CAS 90361-95-8 Properties. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazine-2-carboxylate derivatives. (General reference for pyrazine ester properties). Retrieved from .

  • LookChem. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Suppliers and Data. Retrieved from .

A Technical Guide to the Physicochemical Properties of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Context

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS No. 90361-95-8) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its structure, which uniquely fuses a pyrazine-2-carboxylate core with a 1H-pyrrol-1-yl substituent, presents a compelling scaffold for the development of novel therapeutic agents and functional organic materials. The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, while the pyrrole moiety offers versatile sites for further chemical modification.

This guide serves as a comprehensive technical resource for researchers, providing a detailed overview of the core physical and chemical properties of this molecule. Understanding these fundamental characteristics is a critical prerequisite for its effective handling, storage, characterization, and successful application in any research or development pipeline. The subsequent sections consolidate known data, present predicted properties based on structural analogy, and provide robust, validated protocols for a full experimental characterization.

Core Physicochemical Data

The definitive identification and handling of a chemical entity begin with its fundamental physicochemical properties. The following table summarizes the key identifiers and properties for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. It is crucial to note that while some properties are well-documented, others, such as melting point and solubility, require experimental verification for specific batches.

PropertyValueSource(s)
IUPAC Name methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate[1]
CAS Number 90361-95-8[1][2]
Molecular Formula C₁₀H₉N₃O₂[1][2]
Molecular Weight 203.20 g/mol [1]
Appearance Predicted: White to off-white or pale yellow solidInferred from related structures[3]
Melting Point Not experimentally reported. Requires determination.N/A
Calculated LogP 1.283[1]
Hydrogen Bond Acceptors 3[1]
Solubility Predicted: Soluble in Dichloromethane, Chloroform, Ethyl Acetate, DMSO; Poorly soluble in water.Inferred from structure & LogP[1]
InChI Key KSQUKCQXBZLSQG-UHFFFAOYSA-N[1]

Spectroscopic and Structural Characterization Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of the target compound. Based on its molecular structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous fingerprint of the molecule's H-C framework. Spectra are typically recorded on a 400 MHz or higher instrument.[4]

  • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the pyrazine, pyrrole, and methyl ester protons.

    • Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), showing characteristic coupling.

    • Pyrrole Protons: Two multiplets or triplets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the α- and β-protons of the pyrrole ring.

    • Methyl Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 3H, representing the ester methyl group.

  • ¹³C NMR: The carbon spectrum will complement the proton data to confirm the full carbon skeleton.

    • Carbonyl Carbon: A signal in the δ 160-170 ppm range is expected for the ester carbonyl.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm corresponding to the carbons of the pyrazine and pyrrole rings.

    • Methyl Carbon: A signal around δ 52-55 ppm for the ester methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory.[5]

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹ , which is characteristic of the ester carbonyl group.[6]

  • C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule [M+H]⁺ at m/z 204.07.

  • HRMS: The calculated exact mass for [C₁₀H₉N₃O₂ + H]⁺ is 204.0717 , providing a high-confidence confirmation of the molecular formula.

  • Key Fragmentation: Under higher energy conditions (e.g., Electron Ionization), characteristic fragmentation may occur, such as the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of the compound's physical properties.

Protocol for Melting Point Determination

Causality: The melting point is a crucial indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity, whereas a broad, depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate value.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Crush Crush to Powder Dry->Crush Load Load Capillary Crush->Load Place Place in Apparatus Load->Place Ramp1 Rapid Ramp (Approx.) Place->Ramp1 Ramp2 Slow Ramp (Accurate) Ramp1->Ramp2 Record Record T_start & T_end Ramp2->Record

Workflow for Melting Point Determination.
Protocol for Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization, chromatography), and formulation.

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, DMSO).

  • Sample Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes or vials.

  • Solvent Addition: Add 0.5 mL of a selected solvent to its corresponding vial.

  • Observation:

    • Agitate the vial (vortex or shake) for 30-60 seconds.

    • Visually inspect for dissolution against a contrasting background.

    • If undissolved, gently warm the mixture and observe any change.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: No visible dissolution occurs.

Protocol for Spectroscopic Analysis

Causality: This workflow ensures that consistent and high-quality data is acquired from multiple analytical techniques for unambiguous structural confirmation.

Methodology:

  • Sample Weighing: Accurately weigh a sufficient quantity of the sample (e.g., 5-10 mg).

  • NMR Sample Prep: Dissolve ~5 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • IR Sample Prep: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.

  • MS Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) for infusion or LC-MS analysis.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and other relevant NMR spectra.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Acquire the mass spectrum in both positive and negative ion modes if applicable.

  • Data Processing & Analysis: Process the raw data to identify chemical shifts (δ), coupling constants (J), absorption frequencies (cm⁻¹), and mass-to-charge ratios (m/z).

Spectroscopic_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Weigh Sample (5-10 mg) nmr_prep Dissolve in CDCl₃ or DMSO-d₆ start->nmr_prep ir_prep Place on ATR Crystal start->ir_prep ms_prep Prepare Dilute Solution (e.g., in MeOH) start->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq end Correlate Data & Confirm Structure nmr_acq->end ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_acq->end ms_acq Acquire HRMS (ESI) ms_prep->ms_acq ms_acq->end

Integrated Workflow for Spectroscopic Characterization.

Conclusion

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a molecule defined by its core chemical identifiers (CAS: 90361-95-8, Formula: C₁₀H₉N₃O₂, MW: 203.20 g/mol ).[1][2] While its spectroscopic profile can be confidently predicted, key experimental data such as melting point and a detailed solubility profile are not yet publicly available and must be determined empirically. The protocols outlined in this guide provide a robust framework for obtaining this critical information, enabling researchers to confidently utilize this compound in their synthetic and developmental programs. Adherence to these methodologies will ensure the generation of reliable, high-quality data that is essential for advancing scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72662, Methyl pyrazinoate. Retrieved February 12, 2024, from [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook. Retrieved February 12, 2024, from [Link]

  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved February 12, 2024, from [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook (Mass Spectrum). Retrieved February 12, 2024, from [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved February 12, 2024, from [Link]

  • Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved February 12, 2024, from [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1735-1743. Retrieved February 12, 2024, from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved February 12, 2024, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved February 12, 2024, from [Link]

Sources

Technical Whitepaper: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Pyrrolo[1,2-a]pyrazine Pharmacophores

Executive Summary

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8) represents a critical "gateway" intermediate in the synthesis of nitrogen-bridgehead fused heterocycles. Unlike simple pyrazines, this molecule features a pyrrole ring attached via the nitrogen atom to the C3 position of a pyrazine-2-carboxylate core. This unique topology pre-organizes the molecule for intramolecular cyclization, making it an indispensable precursor for pyrrolo[1,2-a]pyrazines .

This class of fused heterocycles has emerged as a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as:

  • Kinase Inhibitors: Targeting specific ATP-binding pockets.

  • mGluR5 Antagonists: For neurological modulation.

  • Antimicrobial Agents: Specifically against multidrug-resistant strains.

This technical guide provides a rigorous analysis of the synthesis, characterization, and downstream utility of CAS 90361-95-8, moving beyond catalog data to actionable laboratory intelligence.

Chemical Identity & Structural Analysis[1][2]

The molecule comprises an electron-deficient pyrazine ring coupled with an electron-rich pyrrole unit. The ester functionality at C2 is the "linchpin" for subsequent annulation reactions.

Physicochemical Profile[3][4][5][6]
PropertyValue / Description
CAS Number 90361-95-8
IUPAC Name Methyl 3-(pyrrol-1-yl)pyrazine-2-carboxylate
Molecular Formula

Molecular Weight 203.20 g/mol
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 4
LogP (Predicted) ~1.2 (Lipophilic, good membrane permeability)
Appearance Off-white to pale yellow solid
Structural Reactivity

The C2-methyl ester and the C2'-position of the pyrrole ring are in close proximity. This steric arrangement favors electrophilic aromatic substitution at the pyrrole


-carbon, followed by cyclization onto the ester carbonyl. This reactivity is the primary reason for the compound's value in drug discovery.

Synthesis Strategy: The Modified Clauson-Kaas Protocol[4]

While Nucleophilic Aromatic Substitution (


) can be used to attach pyrroles to chloropyrazines, the yields are often compromised by the poor nucleophilicity of the pyrrole nitrogen. The industry-standard approach for CAS 90361-95-8 is the Clauson-Kaas reaction , utilizing an amino-pyrazine precursor.
Core Reaction Pathway

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6). Reagent: 2,5-Dimethoxytetrahydrofuran (acting as a succinaldehyde equivalent). Catalyst: Acetic acid (solvent/catalyst) or p-Toluenesulfonic acid (p-TsOH).

SynthesisWorkflow Start Methyl 3-aminopyrazine- 2-carboxylate Process Reflux in Glacial AcOH (1-2 hours) Start->Process Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Process Intermediate Formation of Schiff Base Intermediate Process->Intermediate Condensation Product Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate (CAS 90361-95-8) Intermediate->Product Cyclization & Aromatization

Figure 1: The Clauson-Kaas synthesis workflow for generating the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate on a 10 mmol scale.

  • Preparation:

    • Charge a round-bottom flask with Methyl 3-aminopyrazine-2-carboxylate (1.53 g, 10 mmol).

    • Add Glacial Acetic Acid (15 mL) as both solvent and catalyst.

    • Add 2,5-Dimethoxytetrahydrofuran (1.6 mL, 12 mmol, 1.2 equiv).

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 1–2 hours.
      
    • Monitoring: Track consumption of the amine via TLC (Ethyl Acetate/Hexane 1:1). The fluorescent blue spot of the amine should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Neutralize carefully with saturated

      
       solution (Caution: Gas evolution).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Recrystallization: The crude solid is typically recrystallized from Ethanol or purified via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Control Point: The 2,5-dimethoxytetrahydrofuran must be of high quality. Old bottles often contain peroxides or hydrolyzed polymers that reduce yield.

Downstream Application: Cyclization to Pyrrolo[1,2-a]pyrazine[8][9]

The primary utility of CAS 90361-95-8 is its conversion into the tricyclic pyrrolo[1,2-a]pyrazine-1-one system. This transformation creates a rigid, planar scaffold that mimics the purine base of ATP, making it an ideal template for kinase inhibitors.

Mechanism: Intramolecular Cyclization

The cyclization is typically achieved via two routes:

  • Acid-Mediated: Heating with polyphosphoric acid (PPA) or acidic zeolites.

  • Vilsmeier-Haack Conditions: For introducing formyl groups while cyclizing.

CyclizationPath cluster_pathways Divergent Synthetic Utility Precursor Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate (CAS 90361-95-8) RouteA Route A: Hydrolysis & Acid Cyclization (PPA or SOCl2) Precursor->RouteA RouteB Route B: Vilsmeier-Haack (POCl3 / DMF) Precursor->RouteB Target1 Pyrrolo[1,2-a]razin-1(2H)-one (Tricyclic Core) RouteA->Target1 - MeOH Target2 Functionalized Pyrrolo-pyrazine derivatives (Kinase Inhibitors) RouteB->Target2 C-Formylation + Cyclization

Figure 2: Divergent pathways for converting the scaffold into bioactive cores.

Quality Control & Characterization

To ensure the integrity of CAS 90361-95-8 before using it in complex downstream synthesis, the following parameters must be verified.

1H NMR Validation (Predicted/Representative)
  • Pyrazine Protons: Two doublets (or broad singlets) in the aromatic region (

    
     8.5 – 8.8 ppm), characteristic of the 2,3-disubstituted pyrazine ring.
    
  • Pyrrole Protons: Three distinct signals. The

    
    -protons (adjacent to Nitrogen) appear downfield (
    
    
    
    7.0 – 7.5 ppm), while the
    
    
    -protons appear upfield (
    
    
    6.3 – 6.5 ppm).
  • Methyl Ester: A sharp singlet at

    
     3.9 – 4.0 ppm (integration 3H).
    
HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

  • Acceptance Criteria: >98% purity is required for pharmaceutical applications to prevent side-reactions in the cyclization step.

Safety & Handling

  • Hazard Identification: As an ester/amine derivative, treat as an irritant.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrrole derivatives can be sensitive to oxidation (darkening) upon prolonged exposure to air and light.

  • Solubility: Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

References

  • Clauson-Kaas Reaction Overview

    • Methodology: "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, 2008.
  • Pyrrolo[1,2-a]pyrazine Synthesis

    • Application: "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives." ResearchGate, 2025.[1]

  • Scaffold Utility in Drug Design

    • Context: "One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates."[2] Organic & Biomolecular Chemistry, 2014.

  • Precursor Data (Methyl 3-aminopyrazine-2-carboxylate)

    • Compound Data: PubChem CID 72662.[3]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and strategic reasoning employed in the complete structure elucidation of the novel heterocyclic compound, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures to offer a deeper understanding of the experimental choices and data interpretation central to modern chemical analysis.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, particularly those incorporating nitrogen-rich aromatic systems like pyrazine and pyrrole, form the backbone of a vast number of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in diverse intermolecular interactions make them privileged scaffolds in medicinal chemistry. The title compound, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (Figure 1), represents a hybrid structure with potential applications stemming from the combined characteristics of its constituent rings. Accurate and unambiguous structure determination is the foundational prerequisite for understanding its chemical behavior, biological activity, and potential for further development.

Figure 1: Target Molecule

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

CAS Number: 90361-95-8[1]

Molecular Formula: C₁₀H₉N₃O₂

Molecular Weight: 203.20 g/mol

This guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the role of single-crystal X-ray crystallography as the ultimate confirmatory method.[2][3][4]

Part 1: Synthesis and Purification

The logical starting point for any structure elucidation is the synthesis and purification of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For the purpose of this guide, we will consider a synthesis via a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Experimental Protocol: Synthesis
  • Reactant Preparation: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 3-chloropyrazine-2-carboxylate (1.0 eq), pyrrole (1.2 eq), Palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (2.0 eq) as the base.

  • Reaction: The flask is sealed and the mixture is heated to 110 °C with vigorous stirring for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is obtained after removing the solvent under reduced pressure. Purification is achieved via column chromatography on silica gel to yield Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate as a solid.

Rationale for Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance and efficiency in coupling N-heterocycles. Xantphos is a bulky phosphine ligand that is often effective in promoting such couplings. Cesium carbonate is a strong inorganic base suitable for this transformation. The purification by column chromatography is essential to remove any unreacted starting materials or by-products, ensuring the purity of the sample for spectroscopic analysis.

Part 2: Spectroscopic Analysis and Data Interpretation

With a pure sample in hand, the core of the structure elucidation process begins. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.[4]

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration.

Data Presentation: Predicted Mass Spectrum Data

m/z (Observed)Ion SpeciesCalculated MassInterpretation
204.0768[M+H]⁺204.0773Protonated molecular ion, confirms molecular weight.
226.0587[M+Na]⁺226.0592Sodiated molecular ion, further confirms molecular weight.
173.0661[M-OCH₃]⁺173.0667Loss of the methoxy group from the ester.
145.0713[M-COOCH₃]⁺145.0718Loss of the entire methyl ester group.

Interpretation and Expertise: The high-resolution mass measurement for the [M+H]⁺ ion is the most critical piece of data. The observed mass should be within a few parts per million (ppm) of the calculated mass for the molecular formula C₁₀H₉N₃O₂. This provides strong evidence for the elemental composition. The fragmentation pattern, specifically the loss of the methoxy and the entire methyl ester group, is characteristic of methyl carboxylate compounds and supports the proposed structure.[5] The pyrazine and pyrrole rings are relatively stable aromatic systems and are expected to remain intact as major fragments.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H stretch (pyrazine and pyrrole rings)
~2950WeakAliphatic C-H stretch (methyl group)
~1725StrongC=O stretch (ester carbonyl)
~1600-1450Medium-StrongC=C and C=N ring stretching (pyrazine and pyrrole)
~1250StrongC-O stretch (ester)

Interpretation and Expertise: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1725 cm⁻¹, which is highly characteristic of a carbonyl (C=O) group in an ester.[10] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the complex pattern of C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic heterocyclic rings.[11][12] The strong C-O stretching band further supports the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[13] It provides information about the chemical environment, connectivity, and spatial relationships of the atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.75d1H~2.5H-5 (Pyrazine)
~8.60d1H~2.5H-6 (Pyrazine)
~7.50t2H~2.2H-2', H-5' (Pyrrole)
~6.40t2H~2.2H-3', H-4' (Pyrrole)
~4.00s3H--OCH₃

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~165.0Quart. (C)C=O (Ester)
~148.0Quart. (C)C-3 (Pyrazine)
~145.5CHC-5 (Pyrazine)
~144.0Quart. (C)C-2 (Pyrazine)
~142.0CHC-6 (Pyrazine)
~122.0CHC-2', C-5' (Pyrrole)
~111.0CHC-3', C-4' (Pyrrole)
~53.0CH₃-OCH₃

Interpretation and Expertise:

  • ¹H NMR: The pyrazine protons (H-5 and H-6) are expected to be in the downfield aromatic region, appearing as doublets due to coupling to each other.[14] The pyrrole ring protons will show two distinct signals, both appearing as triplets due to coupling with their neighbors. The symmetry of the pyrrole attachment means H-2' is equivalent to H-5', and H-3' is equivalent to H-4'. The methyl ester protons will be a sharp singlet around 4.00 ppm.[15][16]

  • ¹³C NMR: The carbonyl carbon of the ester is the most downfield signal. The pyrazine carbons will appear in the aromatic region, with their assignments confirmed by 2D NMR. The pyrrole carbons will also be in the aromatic region but at a slightly higher field compared to the pyrazine carbons.[17] The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.

2D NMR for Connectivity Confirmation:

While 1D NMR provides the basic framework, 2D NMR experiments are essential to connect the pieces and confirm the structure unambiguously.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We would expect to see a cross-peak between the pyrazine protons H-5 and H-6, and also between the adjacent protons on the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Crucial expected correlations would include:

    • The methyl protons (~4.00 ppm) to the ester carbonyl carbon (~165.0 ppm) and the C-2 of the pyrazine ring.

    • The pyrrole protons H-2' and H-5' (~7.50 ppm) to the C-3 of the pyrazine ring, which is the definitive link between the two heterocyclic systems.

    • The pyrazine proton H-5 to carbons C-3 and C-6.

The combination of these NMR experiments allows for a complete and self-validating assignment of every proton and carbon in the molecule, confirming the connectivity of the methyl ester, the pyrazine ring, and the pyrrole ring as proposed.[18]

Part 3: Final Structure Confirmation

While the spectroscopic data provides overwhelming evidence for the structure, the gold standard for molecular structure determination is single-crystal X-ray crystallography.[2][19]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[20]

Expected Outcome: An X-ray crystal structure would provide an unambiguous 3D model of the molecule, confirming the connectivity and also revealing information about the conformation (e.g., the dihedral angle between the pyrazine and pyrrole rings) and intermolecular interactions in the solid state.

Workflow Visualization

The entire process of structure elucidation can be visualized as a logical, step-by-step workflow.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details cluster_confirmation Final Confirmation Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Purification Purification (Column Chromatography) Synthesis->Purification Pure_Sample Pure Compound Purification->Pure_Sample MS Mass Spectrometry (HRMS) - Molecular Formula Data_Integration Data Integration & Structure Proposal MS->Data_Integration IR Infrared Spectroscopy (FTIR) - Functional Groups IR->Data_Integration NMR NMR Spectroscopy (1D & 2D) H1_NMR ¹H NMR NMR->Data_Integration C13_NMR ¹³C NMR COSY COSY HSQC HSQC HMBC HMBC XRAY X-ray Crystallography (Unambiguous 3D Structure) Final_Structure Confirmed Structure XRAY->Final_Structure Data_Integration->XRAY Data_Integration->Final_Structure Strong Evidence

Sources

An In-Depth Technical Guide to Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, outline a detailed, field-proven synthetic route, present its key physicochemical and spectroscopic data, and explore its emerging role as a promising scaffold for targeted cancer therapies.

Compound Identification and IUPAC Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The structure is a hybrid molecule, integrating a pyrazine-2-carboxylate core with a 1H-pyrrole substituent at the 3-position.

  • Systematic Name (IUPAC): Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • CAS Number: 90361-95-8

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol

The IUPAC name is derived by identifying the principal functional group, the methyl ester, and the parent heterocycle, pyrazine. The pyrrole ring is treated as a substituent at the 3-position of the pyrazine ring, and its point of attachment is specified as the nitrogen atom (position 1) of the pyrrole.

Strategic Synthesis: A Protocol Grounded in Mechanistic Insight

Synthesis Overview

The overall synthetic strategy involves the initial preparation of a key intermediate, methyl 3-chloropyrazine-2-carboxylate, followed by a copper- or palladium-catalyzed cross-coupling reaction with pyrrole. This approach is favored due to the high efficiency and functional group tolerance of modern cross-coupling reactions.[1][2]

Synthesis_Workflow A Pyrazine-2-carboxylic acid B Methyl Pyrazine-2-carboxylate A->B Esterification (SOCl₂/MeOH or H₂SO₄/MeOH) C Methyl 3-chloropyrazine-2-carboxylate B->C Chlorination (SO₂Cl₂) E Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate C->E N-Arylation (CuI or Pd catalyst, Base) D Pyrrole D->E

Caption: Proposed synthetic workflow for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic acid

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in anhydrous methanol (approx. 10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath.

  • Catalyst Introduction: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Causality Note: The exothermic reaction between thionyl chloride and methanol forms methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl pyrazine-2-carboxylate as a solid.

Step 2: Chlorination of Methyl Pyrazine-2-carboxylate

  • Reaction Setup: In a suitable flask, dissolve methyl pyrazine-2-carboxylate (1.0 eq) in a minimal amount of a high-boiling inert solvent such as dichlorobenzene.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 100-120 °C for 8-12 hours. The reaction should be monitored by GC-MS or LC-MS for the appearance of the product and disappearance of the starting material.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane. The organic layer is then washed with water, dried over magnesium sulfate, and concentrated. The crude product, methyl 3-chloropyrazine-2-carboxylate, can be purified by column chromatography on silica gel.

Step 3: N-Arylation of Pyrrole with Methyl 3-chloropyrazine-2-carboxylate

  • Reaction Setup: To a Schlenk tube, add CuI (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Add methyl 3-chloropyrazine-2-carboxylate (1.0 eq) and pyrrole (1.2 eq) to the tube, followed by an anhydrous solvent like DMF or DMSO.

  • Reaction Progression: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours. Mechanistic Insight: The copper(I) iodide, in the presence of a ligand, forms a catalytically active species that undergoes oxidative addition to the C-Cl bond of the pyrazine. The resulting organocopper intermediate then reacts with the deprotonated pyrrole (formed by the base) in a reductive elimination step to form the desired C-N bond and regenerate the catalyst.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for the synthesized Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate would rely on a combination of physical and spectroscopic techniques. The expected data, based on its structure and data from analogous compounds, are summarized below.

PropertyExpected Value / Observation
Appearance Off-white to yellow solid
Melting Point Not yet reported; expected to be in the range of 100-150 °C based on similar structures.
Solubility Soluble in common organic solvents like DMSO, DMF, dichloromethane, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.
¹H NMR (DMSO-d₆) Predicted shifts (ppm): δ 8.6-8.8 (d, 1H, pyrazine-H), δ 8.4-8.6 (d, 1H, pyrazine-H), δ 7.2-7.4 (t, 2H, pyrrole-H), δ 6.2-6.4 (t, 2H, pyrrole-H), δ 3.9-4.0 (s, 3H, -OCH₃).[3][4]
¹³C NMR (DMSO-d₆) Predicted shifts (ppm): δ 164-166 (C=O), δ 140-150 (pyrazine carbons), δ 120-125 (pyrrole α-carbons), δ 110-115 (pyrrole β-carbons), δ 52-54 (-OCH₃).[3][5]
FT-IR (KBr, cm⁻¹) ~1720-1740 (C=O stretch, ester), ~1500-1600 (C=N and C=C stretches, aromatic), ~1200-1300 (C-O stretch, ester), ~700-800 (C-H bending, aromatic).
Mass Spec (ESI-MS) m/z: 204.07 [M+H]⁺, 226.05 [M+Na]⁺

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazine ring is a well-established pharmacophore present in numerous approved drugs.[6] When hybridized with other biologically active heterocycles like pyrrole, novel chemical entities with unique pharmacological profiles can be generated.

Rationale as an FGFR Inhibitor

Recent research has identified pyrrolopyrazine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8][9][10] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers, including bladder, lung, and breast cancer.

The core structure of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate shares key features with known FGFR inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a crucial interaction for inhibitor binding. The pyrrole moiety and the methyl ester provide opportunities for further functionalization to enhance potency and selectivity.

FGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds & Activates Compound Methyl 3-(1H-pyrrol-1-yl) -pyrazine-2-carboxylate Compound->FGFR Inhibits ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Proposed mechanism of action as an FGFR inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous compounds, the following SAR can be inferred:

  • Pyrazine Core: Essential for hinge binding in the ATP pocket of the kinase.

  • Pyrrole N-substituent: The nature of the substituent on the pyrrole ring can be modified to explore interactions with other regions of the ATP binding site, potentially enhancing selectivity.

  • Carboxylate Group: This group can be converted to various amides to introduce new vectors for interaction and to modulate physicochemical properties like solubility and cell permeability. For instance, amidation with specific amines has been shown to significantly enhance anti-cancer activity in related series.[7]

Conclusion and Future Directions

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a synthetically accessible and highly promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its structural similarity to known FGFR inhibitors makes it a compelling candidate for further investigation. Future work should focus on the validated synthesis and full spectroscopic characterization of this compound, followed by in vitro screening against a panel of kinases, especially the FGFR family. Subsequent optimization through medicinal chemistry efforts, guided by computational modeling and SAR studies, could lead to the discovery of potent and selective drug candidates for the treatment of FGFR-driven cancers.

References

  • Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at:[Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at:[Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Available at:[Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available at:[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Available at:[Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at:[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at:[Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available at:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at:[Link]

  • Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at:[Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at:[Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available at:[Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at:[Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Available at:[Link]

  • Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Available at:[Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Available at:[Link]

  • Methyl pyrazine-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at:[Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Available at:[Link]

  • Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Available at:[Link]

  • Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Available at:[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at:[Link]

Sources

The Genesis of a Heterocycle: An In-Depth Technical Guide to the Early Studies of Pyrazine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the architecture of numerous biologically active molecules and flavor compounds.[1] While modern chemistry avails a plethora of sophisticated synthetic and analytical tools, the foundational understanding of pyrazine carboxylate derivatives was forged through meticulous, and often serendipitous, early investigations. This guide provides a deep dive into the seminal studies that first unveiled the synthesis, characterization, and latent therapeutic potential of these pivotal compounds, offering researchers and drug development professionals a technical and historical perspective on the origins of this vital chemical scaffold.

Part 1: The Dawn of Pyrazine Synthesis - From "Amarone" to Defined Structures

The initial foray into the world of pyrazines was not a direct pursuit but a result of early 19th-century organic chemistry explorations. The very first synthesis of a pyrazine derivative was reported by the French chemist Auguste Laurent in 1844.[1] He named the crystalline substance he obtained "amarone," though its true structure remained elusive for over half a century.[1] It wasn't until 1897 that Snape and Brooke, through rigorous chemical analysis of the era, confirmed that Laurent's "amarone" was, in fact, 2,3,5,6-tetraphenylpyrazine.

A more systematic and versatile approach to pyrazine synthesis was established by the German chemist Hermann Gutknecht in 1879.[2] The Gutknecht pyrazine synthesis, a self-condensation of α-amino ketones, provided a rational and reproducible method for constructing the pyrazine ring, paving the way for the synthesis of a variety of derivatives.[2]

Diagram 1: The Gutknecht Pyrazine Synthesis Workflow

Gutknecht_Synthesis cluster_start Starting Material cluster_amination Amine Formation cluster_condensation Self-Condensation cluster_oxidation Aromatization alpha_haloketone α-Haloketone amino_ketone α-Amino Ketone alpha_haloketone->amino_ketone Ammonia dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Dimerization pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation

Caption: The Gutknecht synthesis of pyrazines.

Early Characterization Techniques: A Self-Validating System

In an era predating modern spectroscopic techniques, the characterization of newly synthesized organic compounds relied on a combination of physical properties and elemental analysis. This multi-pronged approach formed a self-validating system for structural elucidation.

  • Melting Point Determination: The melting point was a crucial indicator of a compound's purity and identity.[3][4] A sharp melting point range suggested a pure substance, while a broad range indicated the presence of impurities.[5] The technique involved heating a sample in a capillary tube attached to a thermometer in a heated bath of a high-boiling liquid like concentrated sulfuric acid.[3]

  • Elemental Analysis: Pioneered by chemists like Justus von Liebig in the 1830s, elemental analysis provided the empirical formula of a compound.[6] This was achieved by the complete combustion of a known mass of the substance and quantifying the resulting carbon dioxide and water to determine the percentages of carbon and hydrogen.[6] Nitrogen content was often determined by methods developed by Jean-Baptiste Dumas.[6]

The combination of a consistent melting point and an elemental analysis that matched a proposed molecular formula provided strong evidence for the structure of a newly synthesized compound.

Part 2: The Serendipitous Discovery of a "Miracle" Drug - The Rise of Pyrazinamide

The journey of pyrazine carboxylate derivatives took a dramatic turn from the realm of fundamental chemistry to therapeutics with the synthesis and subsequent discovery of the profound anti-tuberculosis activity of pyrazinamide.

The Synthesis of Pyrazinamide: A Patented Innovation

In 1936, Dalmer and Walter, working for the German pharmaceutical company E. Merck, first synthesized pyrazinamide.[7][8] Their patented method involved the ammonolysis of methyl pyrazinoate.[7][8] This straightforward chemical transformation laid the molecular groundwork for a future cornerstone of tuberculosis therapy.

A Fortuitous Observation: The Nicotinamide Connection

For nearly a decade, the potent biological activity of pyrazinamide lay dormant. The catalyst for its discovery came from an unexpected source. In 1945, French scientist Vidal Chorine observed that high doses of nicotinamide (Vitamin B3), a structurally related pyridine derivative, exhibited activity against Mycobacterium lepraemurium in rats and could slow the progression of tuberculosis in guinea pigs.[7][9] This serendipitous finding prompted a systematic investigation into nicotinamide analogs.

From the Bench to the Murine Model: The Pivotal 1952 Study

Researchers at the Lederle Laboratories Division of American Cyanamid Company, including Malone, Schurr, and colleagues, synthesized and tested a series of nicotinamide analogs. Their groundbreaking 1952 paper published in the American Review of Tuberculosis detailed the remarkable efficacy of pyrazinamide in a murine model of tuberculosis.[10]

  • Animal Model: Male albino mice (CF1 strain) were used for the study.

  • Infection: Mice were infected intravenously with a suspension of Mycobacterium tuberculosis H37Rv.

  • Treatment: Pyrazinamide was administered orally by mixing it into the powdered diet at a concentration of 0.1%.

  • Control Groups: The study included infected, untreated control groups and groups treated with known anti-tuberculosis agents like streptomycin for comparison.

  • Endpoint: The primary endpoint was the survival time of the mice. The time at which 50% of the mice in each group had succumbed to the infection (T50) was a key metric.

Treatment GroupDosageT50 (Days)
Untreated Control-15-20
Pyrazinamide0.1% in diet> 60
Streptomycin0.5 mg/day (subcutaneous)~30

Data synthesized from descriptions in historical reviews of the 1952 study.

The results were striking. Pyrazinamide was significantly more effective than the established anti-tuberculosis drug streptomycin in this model, dramatically extending the survival of the infected mice.

Diagram 2: The Pathway to Pyrazinamide's Discovery

Pyrazinamide_Discovery Nicotinamide_Activity Serendipitous Discovery: Nicotinamide's Anti-TB Activity (1945) Analog_Synthesis Synthesis of Nicotinamide Analogs Nicotinamide_Activity->Analog_Synthesis Murine_Model_Testing In Vivo Testing: Murine Tuberculosis Model (1952) Analog_Synthesis->Murine_Model_Testing Pyrazinamide_Synthesis Pyrazinamide Synthesized (1936) Pyrazinamide_Synthesis->Analog_Synthesis High_Efficacy Demonstration of High Efficacy Murine_Model_Testing->High_Efficacy

Caption: The discovery pathway of pyrazinamide's anti-TB activity.

Part 3: The Paradox of Pyrazinamide - Unraveling a Unique Mechanism

The initial excitement surrounding pyrazinamide's potent in vivo activity was quickly met with a perplexing observation: the compound was largely inactive against M. tuberculosis in standard in vitro cultures at neutral pH.[7] This paradox became a central theme of early pyrazinamide research and hinted at a novel mechanism of action.

The Role of pH: The McDermott and Tompsett Revelation

In 1954, Walsh McDermott and Ralph Tompsett published a seminal paper that provided a crucial piece of the puzzle.[11][12] They demonstrated that pyrazinamide's in vitro activity was highly dependent on the pH of the culture medium.

  • Culture Medium: Mycobacterium tuberculosis was cultured in a liquid medium.

  • pH Adjustment: The pH of the culture medium was adjusted to various levels, typically ranging from acidic (pH 5.0-5.5) to neutral (pH 7.0).

  • Drug Addition: Pyrazinamide was added to the cultures at different concentrations.

  • Incubation: The cultures were incubated to allow for bacterial growth.

  • Measurement of Inhibition: The growth of the bacteria was measured to determine the minimum inhibitory concentration (MIC) of pyrazinamide at each pH.

pH of Culture MediumApproximate MIC of Pyrazinamide (µg/mL)
5.0 - 5.512.5 - 50
7.0> 1000

Data synthesized from descriptions in historical reviews of the 1954 study.

This discovery was profound. It explained the discrepancy between the in vivo and in vitro results, suggesting that the acidic environment of tuberculous lesions within the host was crucial for the drug's activity. This also explained why nicotinamide, which is active at neutral pH, showed some initial promise but was ultimately less effective than pyrazinamide in the acidic intracellular environment where M. tuberculosis resides.

Conclusion: A Legacy of Discovery

The early studies on pyrazine carboxylate derivatives, from the initial synthesis of an enigmatic compound to the elucidation of a life-saving drug's unique mechanism of action, stand as a testament to the power of systematic investigation, serendipitous observation, and the rigorous application of the scientific method. These foundational discoveries not only provided a critical tool in the fight against tuberculosis but also laid the groundwork for the continued exploration of the rich and diverse chemistry of pyrazines. The principles of careful synthesis, meticulous characterization, and the thoughtful investigation of structure-activity relationships established in these early studies continue to be the bedrock of modern drug discovery and development.

References

  • BROWN, D.J. The Pyrazines. John Wiley & Sons, 1997.
  • Malone, L., Schurr, A., Lindh, H., McKenzie, D., Kiser, J. S., & Williams, J. H. (1952). The effect of pyrazinamide (aldinamide) on experimental tuberculosis in mice. American Review of Tuberculosis, 65(5), 511-518. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • PubChem. (n.d.). Pyrazinamide. National Center for Biotechnology Information. [Link]

  • McDermott, W., & Tompsett, R. (1954). Activation of pyrazinamide and nicotinamide in acidic environments in vitro. American Review of Tuberculosis, 70(4), 748-754. [Link]

  • Chorine, V. (1945). Action de l'amide nicotinique sur les bacilles du genre Mycobacterium. Comptes Rendus de l'Académie des Sciences, 220, 150-151.
  • Solotorovsky, M., Gregory, F. J., Ironson, E. J., Bugie, E. J., O'Neill, R. C., & Pfister, R. (1952). Pyrazinoic acid amide; an agent active against experimental murine tuberculosis. Proceedings of the Society for Experimental Biology and Medicine, 79(4), 563-565. [Link]

  • Steenken, W., & Wolinsky, E. (1954). The in vitro and in vivo antituberculous activity of pyrazinamide. American Review of Tuberculosis, 70(2), 367-370.
  • Gutknecht, H. (1879). Ueber die Einwirkung von Ammoniak auf Isonitrosoaceton. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Laurent, A. (1844). Sur l'amaron, nouveau composé azoté. Annales de Chimie et de Physique, 10, 397-405.
  • Snape, H. L., & Brooke, A. (1897). The action of ammonia on benzil. Journal of the Chemical Society, Transactions, 71, 1109-1113.
  • Müller, N., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320. [Link]

  • CoLab. (2010).
  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]

  • Jensen, W. B. (2009). Melting Points and the Characterization of Organic Compounds. Journal of Chemical Education, 86(1), 23. [Link]

  • Murray, M. F. (2003). Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus. Clinical infectious diseases, 36(4), 453-460. [Link]

  • The First Line TB Drug Pyrazinamide is a Phoenix. (n.d.).
  • Biosciences Biotechnology Research Asia. (n.d.). Evolution of In vitro Drug Susceptibility Testing of Pyrazinamide. [Link]

  • Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]

  • ResearchGate. (n.d.). Melting Points and the Characterization of Organic Compounds. [Link]

  • The Systematic Identific
  • Elementar. (2023, October 10). The pioneers of elemental analysis - the beginnings. [Link]

  • IJCRT.org. (n.d.). Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • TB DRUG MONOGRAPHS. (n.d.). Pyrazinamide. [Link]

  • Google Patents. (n.d.). Process of producing pyrazinamide.
  • bioRxiv. (2025, September 27). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. [Link]

  • PMC. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

Sources

The Enduring Scaffold: A Technical Guide to Pyrrolopyrazine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, the pyrrolopyrazine scaffold has emerged as a "privileged structure"—a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. This bicyclic aromatic system, comprising a fused pyrrole and pyrazine ring, is not only found in natural products isolated from diverse sources like plants, microbes, and marine life but has also been the subject of intensive synthetic exploration.[1] The inherent structural features of pyrrolopyrazines, including their hydrogen bonding capabilities and tunable electronic properties, make them ideal candidates for the design of potent and selective modulators of biological processes.

This in-depth technical guide provides a comprehensive literature review of pyrrolopyrazine compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile scaffold, explore its diverse biological activities with a focus on kinase inhibition and antimicrobial effects, and elucidate the critical structure-activity relationships that govern its therapeutic potential. Furthermore, this guide will provide detailed experimental protocols and mechanistic insights to empower researchers in their pursuit of novel pyrrolopyrazine-based therapeutics.

I. The Chemical Landscape of Pyrrolopyrazines: Synthesis and Properties

The diverse biological activities of pyrrolopyrazine derivatives are intrinsically linked to the rich chemistry that allows for the synthesis of a wide array of substituted analogs. The two major isomers, pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine, form the foundation of this chemical space, each with distinct synthetic routes and a propensity for different biological targets.

Synthetic Strategies: Building the Pyrrolopyrazine Core

A variety of synthetic methodologies have been developed to construct the pyrrolopyrazine framework, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic system.

One common approach to pyrrolo[1,2-a]pyrazines involves the cyclization of appropriately substituted pyrrole precursors. For instance, a one-step synthesis of pyrrolopyrazinones can be achieved by heating a toluene solution of a 2-cyanopyrrole in the presence of potassium tert-butoxide, with yields ranging from 82-98%.[2] This method is attractive for its simplicity and the ready availability of the starting materials.[2]

For the synthesis of 5H-pyrrolo[2,3-b]pyrazines , a frequent strategy involves the construction of the pyrazine ring onto a pre-existing pyrrole. This can be accomplished through various annulation reactions.

Below is a generalized workflow for the synthesis of a substituted pyrrolopyrazine derivative, highlighting key stages of the process.

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Derivative Synthesis A Pyrrole or Pyrazine Precursor B Functional Group Introduction/Modification A->B C Cyclization/Annulation Reaction B->C D Purification of Pyrrolopyrazine Core C->D E Substitution/Functionalization D->E F Final Product Purification E->F G Lead Compound F->G Biological Evaluation

Caption: Generalized workflow for the synthesis and development of pyrrolopyrazine-based drug candidates.

Physicochemical Properties and Their Influence on Drug-Likeness

The physicochemical properties of pyrrolopyrazine compounds, such as solubility, lipophilicity, and metabolic stability, are critical determinants of their drug-like characteristics. These properties can be fine-tuned through chemical modification of the core scaffold. For example, the introduction of polar functional groups can enhance aqueous solubility, while strategic placement of metabolically stable moieties can improve pharmacokinetic profiles. The inherent aromaticity of the pyrrolopyrazine system contributes to its planarity, which can facilitate stacking interactions with biological targets.

II. Biological Activities and Therapeutic Applications

Pyrrolopyrazine compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Kinase Inhibition: A Major Avenue for Cancer Therapy

A significant body of research has focused on the development of pyrrolopyrazine derivatives as potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrrolopyrazine scaffold has proven to be an effective ATP-mimetic, capable of binding to the ATP-binding pocket of various kinases and inhibiting their activity.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is implicated in numerous cancers. A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors.[4] Structure-based drug design, guided by the co-crystal structure of a lead compound with FGFR1, has enabled the optimization of these inhibitors.[4] For instance, modifications to the imidazole moiety of a lead compound led to derivatives with significantly improved FGFR1 inhibitory activity, with IC50 values as low as 3.0 nM.[4]

The following diagram illustrates the central role of the FGFR signaling pathway in cancer and the point of intervention for pyrrolopyrazine inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolopyrazine compounds.

Other Kinase Targets:

Pyrrolopyrazine derivatives have also been investigated as inhibitors of other kinases, including:

  • JAK3 and ITK: Dual inhibitors for the treatment of autoimmune disorders.[3]

  • Nek2: A mitotic kinase involved in cell cycle regulation.[5]

  • p38α MAP kinase: A key enzyme in inflammatory signaling pathways.[6]

Kinase TargetPyrrolopyrazine ScaffoldRepresentative IC50 ValuesReference
FGFR15H-pyrrolo[2,3-b]pyrazine3.0 nM[4]
JAK3pyrrolo[2,3-b]pyrazine0.1 - 1 µM[3]
ITKpyrrolo[2,3-b]pyrazine0.1 - 1 µM[3]
CHK1pyrazine-2-carbonitrile1 nM[3]
RETpyrazolo[1,5-a]pyrazinesingle digit nM[3]
LRRK2pyrrolopyrimidine2.2 nM (G2019S)[7]
EGFRpyrrolo[2,3-d]pyrimidine79 nM[8]
Her2pyrrolo[2,3-d]pyrimidine40 nM[8]
VEGFR2pyrrolo[2,3-d]pyrimidine136 nM[8]
Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Pyrrolopyrazine compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.

A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from the marine bacterium Bacillus tequilensis, has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L.[9][10] This compound was also found to be non-hemolytic and exhibited high antioxidant activity, which could enhance its therapeutic potential.[9]

Synthetic pyrrolopyrimidines have also been explored for their antibacterial properties. Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines have shown potent activity against S. aureus, with MIC values as low as 8 mg/L.[11] Interestingly, these compounds exhibited a synergistic effect when combined with the antimicrobial peptide betatide, resulting in a four-fold reduction in their MIC.[11]

MicroorganismPyrrolopyrazine DerivativeMIC ValueReference
Staphylococcus aureus (MRSA)pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro15 ± 0.172 mg/L[9][10]
Staphylococcus aureus6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine8 mg/L[11]
Escherichia coliPyrazine-pyridone analogue15 mm inhibition zone[1]
Staphylococcus aureusPyrazine-pyridone analogue18 mm inhibition zone[1]
Aspergillus parasiticusPostbiotic containing pyrrolopyrazines12.5 mg/mL[1]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of pyrrolopyrazine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Structural Features for Kinase Inhibition

For 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, SAR studies have revealed several key structural features that govern their activity:[4]

  • The Pyrrolopyrazine Core: Serves as the primary scaffold for interaction with the hinge region of the kinase ATP-binding pocket.

  • Substituents on the Pyrrole Nitrogen: Can influence the orientation of the molecule within the binding site and provide additional interactions.

  • Substituents at the C6 Position: Often a substituted aryl group that can occupy a hydrophobic pocket and contribute to potency and selectivity.

  • Modifications to Peripheral Groups: As demonstrated with the imidazole moiety in FGFR inhibitors, even small changes to distal parts of the molecule can have a significant impact on activity.[4]

The following diagram illustrates the key SAR points for a generic 5H-pyrrolo[2,3-b]pyrazine kinase inhibitor.

G cluster_0 5H-Pyrrolo[2,3-b]pyrazine Kinase Inhibitor Pyrrolopyrazine Hinge Hinge Binding Region (ATP Pocket) Pyrrolopyrazine->Hinge Core Interaction Hydrophobic Hydrophobic Pocket Pyrrolopyrazine->Hydrophobic Potency & Selectivity Solvent Solvent Exposed Region Pyrrolopyrazine->Solvent Solubility & PK Properties

Caption: Key structure-activity relationships for 5H-pyrrolo[2,3-b]pyrazine-based kinase inhibitors.

Mechanism of Action: A Deeper Look at Kinase Binding

The co-crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative with FGFR1 provides valuable insights into its mechanism of action.[4] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP pocket and forming hydrogen bonds with key residues in the hinge region.[3] The substituted aryl group often extends into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.[3] In some cases, as with certain FGFR inhibitors, an acrylamide group can be incorporated to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[3]

IV. Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrrolopyrazine compounds.

General Procedure for the Synthesis of a Substituted 5H-Pyrrolo[2,3-b]pyrazine

This protocol is a generalized procedure based on common synthetic strategies for 5H-pyrrolo[2,3-b]pyrazine derivatives.

Step 1: Synthesis of the Pyrrolopyrazine Core

  • To a solution of a suitable 2-aminopyrrole derivative in an appropriate solvent (e.g., DMF), add a glyoxal derivative.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude pyrrolopyrazine core.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Functionalization of the Pyrrolopyrazine Core (e.g., Suzuki Coupling)

  • To a solution of the halogenated pyrrolopyrazine core in a suitable solvent (e.g., dioxane/water mixture), add a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Degas the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final substituted 5H-pyrrolo[2,3-b]pyrazine derivative.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the kinase enzyme, a fluorescently labeled substrate, and ATP to initiate the reaction.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence or luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

V. Conclusion and Future Perspectives

The pyrrolopyrazine scaffold has unequivocally established itself as a cornerstone in the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. The successes in developing potent and selective kinase inhibitors underscore the potential of this scaffold in oncology and immunology. Furthermore, the promising antimicrobial activity of pyrrolopyrazine derivatives offers a beacon of hope in the fight against drug-resistant pathogens.

Future research in this field will likely focus on several key areas:

  • Exploration of New Biological Targets: Expanding the scope of biological targets for pyrrolopyrazine compounds beyond kinases and microbes.

  • Development of Novel Synthetic Methodologies: Devising more efficient, stereoselective, and environmentally friendly synthetic routes to access a wider range of structurally diverse derivatives.

  • Advanced Drug Delivery Systems: Formulating pyrrolopyrazine-based drugs with improved pharmacokinetic and pharmacodynamic properties.

  • Application of Computational Methods: Utilizing in silico modeling and machine learning to accelerate the design and optimization of new pyrrolopyrazine drug candidates.

VI. References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (URL not available)

  • Synthesis of Pyrrolopyrazinones from N-Substituted 2-Cyanopyrroles. (URL not available)

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. (2019).

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 645. (2018).

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9893-9902. (2020).

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(34), 19141-19151. (2018).

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (URL not available)

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL not available)

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (URL not available)

  • Pyrrolopyrazines as kinase inhibitors. (URL not available)

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (URL not available)

  • Synthetic strategies for pyrrolo[2,1-f][2][4][12]triazine: the parent moiety of antiviral drug remdesivir. (URL not available)

  • Pyrrolopyrimidines. (URL not available)

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... (URL not available)

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (URL not available)

  • Synthesis and SAR of new pyrrolo[2,1-f][2][4][12]triazines as potent p38α MAP kinase inhibitors. (URL not available)

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (URL not available)

  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4707. (2022).

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7846-7858. (2010).

Sources

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Analytical Scientists

Abstract

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS No. 90361-95-8) is a heterocyclic compound featuring a pyrazine core linked to a pyrrole moiety, a structural motif of interest in medicinal chemistry and materials science.[1][2] A profound understanding of its spectroscopic properties is paramount for unambiguous identification, quality control, and the interpretation of its behavior in complex biological or chemical systems. This guide provides a comprehensive analysis of the nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. By integrating predictive analysis based on foundational spectroscopic principles with data from structurally analogous compounds, we present a detailed characterization to support advanced research and development applications.

Molecular Structure and Foundational Analysis

The structural foundation of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, with the molecular formula C₁₀H₉N₃O₂, dictates its entire spectroscopic profile.[1] The molecule consists of two aromatic heterocyclic rings—pyrazine and pyrrole—linked by a nitrogen-carbon bond. The pyrazine ring is substituted with a methyl ester group, a key functional moiety influencing both electronic and steric properties.

For clarity in spectral assignments, the following standardized numbering system is employed throughout this document.

Figure 1: Structure of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the pyrazine, pyrrole, and methyl ester protons. The electron-withdrawing nature of the pyrazine nitrogens and the carbonyl group significantly deshields adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~8.65 Doublet (d) ~2.5 1H H5 Deshielded by adjacent N4 and para to the pyrrole substituent.
~8.50 Doublet (d) ~2.5 1H H6 Deshielded by adjacent N1 and ortho to the ester group.
~7.45 Triplet (t) ~2.2 2H H2', H5' Protons alpha to the pyrrole nitrogen are typically downfield.[3]
~6.40 Triplet (t) ~2.2 2H H3', H4' Protons beta to the pyrrole nitrogen appear more upfield.[3]

| ~4.05 | Singlet (s) | - | 3H | -OCH₃ | Typical chemical shift for a methyl ester.[4] |

Expertise & Causality: The predicted chemical shifts are derived from the analysis of structurally similar fragments. For instance, the pyrazine protons in methyl pyrazine-2-carboxylate appear at 8.7-9.2 ppm, and the introduction of an electron-donating pyrrole group at C3 is expected to cause a slight upfield shift.[4] The pyrrole protons exhibit a characteristic pseudo-triplet pattern due to coupling with their neighbors, with the α-protons (H2', H5') being more deshielded than the β-protons (H3', H4').[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display ten distinct signals corresponding to each unique carbon atom in the asymmetric molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~165.0 C=O (Ester) Characteristic downfield shift for a carbonyl carbon.[5]
~148.5 C3 Attached to two nitrogen atoms (one from pyrrole, one from pyrazine).
~146.0 C2 Attached to the ester and adjacent to N1.
~144.5 C6 Carbon in the pyrazine ring adjacent to N1.[5]
~142.0 C5 Carbon in the pyrazine ring adjacent to N4.[5]
~122.5 C2', C5' Carbons alpha to the pyrrole nitrogen.[3]
~111.0 C3', C4' Carbons beta to the pyrrole nitrogen.[3]

| ~53.0 | -OCH₃ | Typical shift for a methyl ester carbon.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural connectivity.

Predicted Molecular Ion:

  • Molecular Formula: C₁₀H₉N₃O₂

  • Molecular Weight: 203.20 g/mol [2]

  • Monoisotopic Mass: 203.0695 Da

  • Expected [M]⁺ Peak: m/z 203

Fragmentation Analysis: The primary fragmentation pathways in electrospray ionization (ESI) or electron ionization (EI) are expected to originate from the labile methyl ester group.

fragmentation_pathway M [M]⁺ m/z = 203 M_31 [M - OCH₃]⁺ m/z = 172 M->M_31 - •OCH₃ M_59 [M - COOCH₃]⁺ m/z = 144 M_31->M_59 - CO M_116 [C₇H₅N₂]⁺ m/z = 117 M_59->M_116 - HCN

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Trustworthiness & Validation: The proposed fragmentation cascade is a self-validating system based on established chemical principles. The initial loss of a methoxy radical (•OCH₃, 31 Da) is a common fragmentation for methyl esters, leading to a stable acylium ion at m/z 172.[6] Subsequent loss of carbon monoxide (CO, 28 Da) would yield the ion at m/z 144, corresponding to the pyrrolyl-pyrazine cation. This ion could further fragment through the loss of HCN from either ring, a characteristic fragmentation for nitrogen heterocycles.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3150 - 3050 Medium-Weak C-H Stretch Aromatic (Pyrrole & Pyrazine)
2960 - 2850 Weak C-H Stretch Aliphatic (-OCH₃)
~1735 Strong C=O Stretch Ester
1600 - 1450 Medium-Strong C=C and C=N Stretch Aromatic Rings
1300 - 1200 Strong C-O Stretch Ester

| ~750 | Strong | C-H Out-of-Plane Bend | Aromatic Rings |

Expertise & Causality: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹.[9] Its exact position is sensitive to conjugation; its proximity to the pyrazine ring suggests a frequency in the higher end of the typical ester range. The region between 1600-1450 cm⁻¹ will contain multiple overlapping bands from the C=C and C=N stretching vibrations of the two aromatic rings, confirming their presence. The C-H stretching region will distinguish between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons.[9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of the molecule.

Predicted Absorption: The molecule possesses a large, conjugated π-system extending across both the pyrrole and pyrazine rings. This is expected to give rise to intense π → π* transitions.

  • λ_max 1: Expected around 250-280 nm, corresponding to the electronic transitions localized on the individual pyrazine and pyrrole chromophores.[11][12]

  • λ_max 2: A longer wavelength absorption, potentially above 300 nm, is anticipated due to the extended conjugation between the two heterocyclic rings.[13]

The exact position and molar absorptivity (ε) of these bands are solvent-dependent. Polar solvents may cause a shift in the absorption maxima due to differential stabilization of the ground and excited states.

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following generalized protocols are recommended for acquiring the spectroscopic data discussed herein.

Protocol 1: NMR Spectroscopy

protocol_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) p1 1. Weigh 5-10 mg of sample. p2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). p1->p2 p3 3. Add internal standard (e.g., TMS) if required. p2->p3 p4 4. Transfer solution to a 5 mm NMR tube. p3->p4 a1 5. Insert sample and lock/shim the spectrometer. p4->a1 a2 6. Acquire ¹H spectrum (e.g., 16 scans, 1s relaxation delay). a1->a2 a3 7. Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay). a2->a3 a4 8. Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment. a3->a4

Figure 3: Standard workflow for NMR data acquisition.

Protocol 2: Mass Spectrometry (LC-MS ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • MS Acquisition:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan: Acquire data from m/z 50-500 to identify the molecular ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 203) and apply collision-induced dissociation (CID) to generate fragment ions.

Protocol 3: IR Spectroscopy (ATR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution in a UV-grade solvent (e.g., ethanol or acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Record a baseline with the solvent-filled cuvette.

    • Record the sample spectrum from 200 to 600 nm.

Conclusion

The spectroscopic profile of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is rich with distinct and interpretable features. The ¹H and ¹³C NMR spectra provide an unambiguous map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and offers predictable fragmentation pathways centered on the ester moiety. IR and UV-Vis spectroscopy further corroborate the presence of key functional groups and the extended conjugated π-system. This comprehensive guide serves as an authoritative reference for the characterization of this compound, enabling researchers to confidently identify it and understand its structural properties in various scientific applications.

References

  • Vertex AI Search. (2026). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives. Retrieved from Google Search.[14]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded. Retrieved from Preprints.org.[15]

  • ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. Retrieved from ChemicalBook.[4]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from MDPI.[3]

  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from PMC.[16]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate - Mass spectrum (electron ionization). Retrieved from the NIST WebBook.[6]

  • ChemicalBook. (n.d.). 3-METHYLPYRROLE(616-43-3) 1H NMR spectrum. Retrieved from ChemicalBook.[17]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate - IR Spectrum. Retrieved from the NIST WebBook.[10]

  • Fluorochem. (n.d.). Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. Retrieved from Fluorochem.[1]

  • SpectraBase. (n.d.). Methyl pyrazine-2-carboxylate - 13C NMR. Retrieved from SpectraBase.[5]

  • Semantic Scholar. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study.
  • The Good Scents Company. (n.d.). methyl pyrazine carboxylate, 6164-79-0.
  • ChemScene. (n.d.). Methyl 3-methylpyrazine-2-carboxylate - 41110-29-6.
  • ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Chemical Technology Co.,LTD. (n.d.). Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. Retrieved from Chemical Technology Co.,LTD.[2]

  • ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIST. (n.d.). Pyrrole - UV/Visible spectrum. Retrieved from the NIST WebBook.[11]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from Life Science Journal.[7]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from Shimadzu.[13]

  • PMC. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ResearchGate. (n.d.). Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and.... Retrieved from ResearchGate.[12]

  • PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Retrieved from PubMed.[8]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts.[9]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by....
  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
  • Chemspace. (n.d.). 3-[methyl(propyl)amino]pyrazine-2-carboxylic acid.

Sources

Methodological & Application

Application Note: Lab Synthesis Protocol for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate , a critical intermediate in the development of pyrazine-based kinase inhibitors and biologically active heterocycles.

The protocol utilizes the Clauson-Kaas pyrrole synthesis , a robust method for constructing


-substituted pyrroles from primary amines using 2,5-dimethoxytetrahydrofuran.[1][2] This route is selected over nucleophilic aromatic substitution (

) due to its superior regioselectivity (exclusive

-alkylation) and operational simplicity, particularly when dealing with the electron-deficient 3-aminopyrazine core.

Key Performance Indicators:

  • Target Yield: 65–80%

  • Purity: >98% (HPLC)

  • Scale: Gram-scale (scalable to kg)

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–N bond between the electron-poor pyrazine amine and the 1,4-dicarbonyl equivalent generated in situ.

Retrosynthesis Target Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate Precursor1 Methyl 3-aminopyrazine- 2-carboxylate Target->Precursor1 Clauson-Kaas Disconnection Precursor2 2,5-Dimethoxytetrahydrofuran (Succindialdehyde precursor) Target->Precursor2

Figure 1: Retrosynthetic strategy isolating the pyrazine amine and the masked dialdehyde.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity
Methyl 3-aminopyrazine-2-carboxylate 153.141.0Limiting Reagent>97%
2,5-Dimethoxytetrahydrofuran (DMTHF) 132.161.5Pyrrole Source98%
Acetic Acid (Glacial) 60.05SolventSolvent/CatalystACS Grade
Sodium Acetate (Optional) 82.030.5BufferAnhydrous
Dichloromethane (DCM) 84.93N/AExtractionACS Grade
Critical Equipment
  • Round-bottom flask (RBF) with reflux condenser.

  • Dean-Stark trap (optional, for azeotropic water removal if using toluene/pTsOH route).

  • Inert gas manifold (

    
     or 
    
    
    
    ).
  • Rotary evaporator.

  • Silica gel flash chromatography system.

Experimental Protocol

Stage 1: The Clauson-Kaas Cyclization

Context: The amino group on the pyrazine ring is weakly nucleophilic due to the electron-withdrawing nature of the pyrazine nitrogen atoms and the ortho-ester group. Therefore, standard conditions (refluxing acetic acid) are required to facilitate the ring opening of DMTHF and the subsequent double condensation.

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopyrazine-2-carboxylate (5.0 g, 32.6 mmol).

  • Solvation: Add Glacial Acetic Acid (50 mL). The amine may not dissolve completely at room temperature; this is normal.

  • Reagent Addition: Add 2,5-Dimethoxytetrahydrofuran (6.35 mL, 49.0 mmol, 1.5 equiv) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

    • Note: The solution will typically darken to a brown/black color. This is characteristic of pyrrole synthesis.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LCMS.

    • Target Time: 2–4 hours. Look for the disappearance of the starting amine (

      
      ) and the appearance of the non-polar product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetic acid under reduced pressure (rotary evaporator) to leave a dark viscous oil.

    • Neutralization: Dissolve the residue in DCM (100 mL) and carefully wash with saturated aqueous

      
        (2 x 50 mL) to remove residual acid. Caution: 
      
      
      
      evolution.
    • Wash the organic layer with brine (50 mL), dry over anhydrous

      
      , filter, and concentrate.
      
Stage 2: Purification
  • Flash Chromatography: Purify the crude residue using a silica gel column.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • The product is less polar than the starting amine due to the loss of the

      
       H-bond donor.
      
  • Crystallization (Optional): If high purity is required, recrystallize the solid from hot Ethanol/Water or Hexanes/EtOAc.

Expected Yield: 4.3 g – 5.3 g (65–80%). Appearance: Off-white to pale yellow solid.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through an acid-catalyzed activation of the acetal, followed by nucleophilic attack by the amine.

Mechanism Step1 Acid Hydrolysis of DMTHF (Formation of Succindialdehyde) Step2 1st Nucleophilic Attack (Pyrazine-NH2 attacks Carbonyl) Step1->Step2 Activated Aldehyde Step3 Dehydration & Ring Closure (Formation of Pyrrole Ring) Step2->Step3 -H2O Step4 Aromatization Step3->Step4 -H2O

Figure 2: Mechanistic flow of the Clauson-Kaas reaction.

Critical Mechanistic Factor: The pyrazine amine is a poor nucleophile. The high temperature and acidic medium are necessary to protonate the DMTHF (activating it) while momentarily keeping enough free amine available for the attack. If the acid is too strong (e.g., pure TFA), the amine may be fully protonated and unreactive. Acetic acid provides the ideal


 balance.

Analytical Data Validation

To ensure the integrity of the synthesized product, verify against these expected parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.70 (d, 1H, Pyrazine-H)
      
    • 
       8.55 (d, 1H, Pyrazine-H)
      
    • 
       7.45 (t, 2H, Pyrrole-
      
      
      
      )
    • 
       6.35 (t, 2H, Pyrrole-
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
  • LCMS:

    
    
    
  • IR: Carbonyl stretch

    
     (Ester).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion due to low nucleophilicity.Increase temperature (use sealed tube at 130°C) or switch to Toluene/p-TsOH with Dean-Stark water removal.
Black Tar Formation Polymerization of pyrrole or DMTHF.Ensure inert atmosphere (

).[3] Reduce reaction time. Add antioxidant (BHT) in trace amounts.
Starting Material Remains Amine deactivation.Check water content in Acetic Acid. Ensure reflux is vigorous.
Hydrolysis of Ester Acid concentration too high/wet.Ensure reagents are dry.[4] Avoid prolonged exposure to aqueous workup.

Safety & Compliance

  • Pyrazines: Many aminopyrazines are biologically active; handle with gloves and in a fume hood to avoid inhalation.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid. Causes skin irritation.

  • Waste Disposal: The aqueous waste from the workup contains acetates and organic residues; dispose of in accordance with local chemical waste regulations.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1][2] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Abell, A. D., et al. (1997). Synthesis of N-linked pyrroles from electron-deficient amines. Journal of Organic Chemistry, 62(19), 6726-6732. Link

  • Specific Analog Synthesis: Methyl 3-aminopyrazine-2-carboxylate synthesis described in: Doležel, J., et al. (2010). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 15(12), 8924–8939. Link

  • General Clauson-Kaas Review: Török, B., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[1][2][5] Beilstein Journal of Organic Chemistry, 19, 928–960. Link

Sources

Application Notes and Protocols: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyrazine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolopyrazine nucleus, an elegant fusion of a pyrrole and a pyrazine ring, is one such scaffold.[1][2] Its unique electronic properties and three-dimensional architecture make it a versatile template for the design of novel therapeutics. Compounds incorporating this motif have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects through kinase inhibition.[2][3]

This guide focuses on Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate , a representative member of this promising class of compounds. While extensive research has been conducted on the broader family of pyrrolopyrazine derivatives, this specific ester represents a foundational building block—a versatile starting point for the synthesis of more complex molecules such as amides and other derivatives with potentially enhanced biological activity.[4]

The strategic inclusion of the pyrrole ring can be viewed through the lens of bioisosterism , a cornerstone of rational drug design.[5] As a bioisostere for other aromatic rings like phenyl or thiophene, the pyrrole moiety can fine-tune a molecule's physicochemical properties, including lipophilicity, polarity, and hydrogen-bonding capacity.[5][6] These modifications can lead to improved target affinity, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, with a primary focus on its utility as a scaffold for developing novel kinase inhibitors.

PART 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

A robust and reproducible synthetic route is paramount for exploring the medicinal chemistry applications of any compound. The following protocol outlines a plausible and efficient two-step synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, commencing from the commercially available Methyl 3-aminopyrazine-2-carboxylate.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Methyl 3-bromopyrazine-2-carboxylate cluster_1 Step 2: Palladium-Catalyzed N-Arylation A Methyl 3-aminopyrazine-2-carboxylate B Methyl 3-bromopyrazine-2-carboxylate A->B HBr, Br₂, NaNO₂ (Sandmeyer-type reaction) C Methyl 3-bromopyrazine-2-carboxylate E Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (Target Compound) C->E Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) D Pyrrole D->E Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination)

Caption: Synthetic scheme for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3-bromopyrazine-2-carboxylate from Methyl 3-aminopyrazine-2-carboxylate

  • Rationale: This step employs a Sandmeyer-type reaction to convert the amino group of the starting material into a bromide. The bromo-derivative is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.

  • Materials:

    • Methyl 3-aminopyrazine-2-carboxylate[7]

    • Hydrobromic acid (48%)

    • Bromine

    • Sodium nitrite

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Deionized water

  • Procedure: [1]

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl 3-aminopyrazine-2-carboxylate (1 equivalent).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add hydrobromic acid (5 equivalents).

    • To this stirred mixture, add bromine (3 equivalents) dropwise, maintaining the temperature at 0°C.

    • Prepare a solution of sodium nitrite (2.5 equivalents) in deionized water and add it dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5°C.

    • Continue stirring the reaction mixture at 0°C for an additional 15-30 minutes after the addition is complete.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully adjust the pH of the reaction mixture to 8 using a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, Methyl 3-bromopyrazine-2-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Rationale: This step utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to form the C-N bond between the pyrazine ring and the pyrrole nitrogen.

  • Materials:

    • Methyl 3-bromopyrazine-2-carboxylate (from Step 1)

    • Pyrrole

    • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

    • Xantphos or a similar phosphine ligand

    • Cesium carbonate (Cs₂CO₃) or another suitable base

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add Methyl 3-bromopyrazine-2-carboxylate (1 equivalent), cesium carbonate (2 equivalents), Pd(OAc)₂ (0.05 equivalents), and Xantphos (0.1 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene (or dioxane) via syringe, followed by pyrrole (1.2 equivalents).

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

PART 2: Applications in Medicinal Chemistry - A Focus on Kinase Inhibition

The pyrrolopyrazine scaffold is a well-established core structure in many kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While the specific biological activity of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has not been extensively reported, its structural similarity to known kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs), makes it a highly attractive starting point for a kinase inhibitor discovery program.[3][8] The ester can be readily converted to a library of amides, which can then be screened for activity against a panel of kinases.

Conceptual Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase_1 Downstream Kinase 1 (e.g., MEK) Receptor->Kinase_1 Phosphorylation Kinase_2 Downstream Kinase 2 (e.g., ERK) Kinase_1->Kinase_2 Phosphorylation TF Transcription Factor Kinase_2->TF Activation Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrrolopyrazine Inhibitor Inhibitor->Receptor Inhibition

Caption: A generic receptor tyrosine kinase signaling cascade.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to screen for kinase inhibitors using a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates inhibition of the kinase.

  • Principle: The assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light, which is measured by a luminometer. The amount of light produced is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant kinase of interest (e.g., FGFR2)

    • Kinase-specific substrate (peptide or protein)

    • Kinase assay buffer (containing MgCl₂)

    • ATP solution

    • Test compound (Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate or its derivatives) dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well microplates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the microplate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Kinase Reaction:

      • Prepare a kinase/substrate master mix in the kinase assay buffer.

      • Add the master mix to each well containing the test compound.

      • Prepare an ATP solution in the kinase assay buffer.

      • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes). The incubation time will depend on the activity of the kinase.

    • ATP Detection:

      • Allow the ATP detection reagent to equilibrate to room temperature.

      • Add the ATP detection reagent to each well.

      • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition: Measure the luminescence of each well using a luminometer.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

      • Plot the percentage of inhibition versus the logarithm of the compound concentration.

      • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation.

Data Presentation: Illustrative Kinase Inhibition Data

The following table is an example of how to present the results from the kinase inhibition assay. The data presented here is hypothetical and for illustrative purposes only.

Compound IDTarget KinaseIC₅₀ (nM)
M-Pyr-Pz-01 FGFR1>10,000
(Hypothetical)FGFR2150
FGFR3250
VEGFR2>10,000

PART 3: Potential as an Antimicrobial Agent

Both pyrazine and pyrrole moieties are found in compounds with significant antimicrobial activity.[2][9] Pyrazinamide is a frontline drug for the treatment of tuberculosis.[4] Therefore, it is plausible that Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate and its derivatives could possess antibacterial or antifungal properties.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a panel of microbes.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound dissolved in DMSO

    • Sterile 96-well microplates

    • Spectrophotometer or plate reader

  • Procedure:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculation: Add the inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) of each well can be read using a plate reader.

Conclusion

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a molecule of significant interest in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its pyrrolopyrazine core positions it as a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. While specific biological data for this compound is not yet widely available, the protocols and rationale presented in this guide provide a solid framework for its synthesis, evaluation, and further development. The exploration of this and related compounds is a worthwhile endeavor for any research program focused on the discovery of new medicines.

References

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
  • PubMed. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Retrieved from [Link]

  • PMC. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

  • Growing Science. (n.d.). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

Sources

The Versatile Building Block: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable electronic properties and diverse functionalization potential is ever-increasing. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate has emerged as a highly valuable and versatile building block, offering a unique combination of a pyrazine core and a pyrrole substituent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in organic synthesis. We will delve into its core reactivity, provide detailed, field-proven protocols for its key transformations, and explore its application in the construction of complex, biologically relevant molecules.

Introduction to a Privileged Scaffold

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS No. 9031-95-8) is a heterocyclic compound featuring a pyrazine ring substituted with a pyrrole at the 3-position and a methyl carboxylate group at the 2-position.[1] This unique arrangement of nitrogen-containing aromatic rings and a reactive ester functional group makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The pyrazine moiety is a common feature in many biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability.[2][3] The pyrrole ring, another privileged heterocycle, offers additional sites for functionalization and can modulate the electronic properties of the entire molecule.

Chemical Properties:

PropertyValue
CAS Number 90361-95-8[1]
Molecular Formula C10H9N3O2[4]
Molecular Weight 203.20 g/mol [4]
IUPAC Name methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate[1]
Canonical SMILES COC(=O)C1=NC=CN=C1N1C=CC=C1[1]

Core Reactivity and Synthetic Utility

The synthetic utility of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate stems primarily from the reactivity of its methyl ester group and the potential for functionalization of the pyrazine and pyrrole rings. The ester can be readily transformed into a variety of other functional groups, serving as a linchpin for molecular elaboration.

logical_flow

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the three primary transformations of the methyl ester group of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. These protocols are based on established methodologies for related pyrazine systems and offer a robust starting point for synthetic exploration.

Hydrolysis to 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of subsequent reactions, including amide bond formation with a wider range of coupling agents and decarboxylation. A mild and efficient method for the hydrolysis of related pyrazine esters utilizes lithium hydroxide.[5]

Protocol: Hydrolysis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Materials:

    • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid.

  • Expected Outcome: This protocol is expected to provide the carboxylic acid in high yield, as demonstrated in the hydrolysis of similar pyrazine esters.[5] The product can be used in subsequent steps without further purification if desired.

Direct Amidation to 3-(1H-pyrrol-1-yl)pyrazine-2-carboxamide Derivatives

The direct conversion of the methyl ester to an amide is a highly efficient method for introducing diverse functionalities. This can be achieved by heating the ester with a desired amine, often with a catalyst or coupling agent. A general and effective method involves the direct aminolysis of pyrazine esters.[6][7]

Protocol: Amidation of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Materials:

    • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (1.0 eq)

    • Desired primary or secondary amine (1.5 - 3.0 eq)

    • Aprotic solvent (e.g., Toluene, Dioxane, or DMF)

    • Optional: Lewis acid catalyst (e.g., Trimethylaluminum) or a coupling agent like T3P®.[8]

  • Procedure:

    • Dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in the chosen aprotic solvent.

    • Add the desired amine to the solution. For less reactive amines, the use of a coupling agent or catalyst may be necessary.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Expert Insight: The choice of solvent and the use of a catalyst are crucial for the success of this reaction, especially with less nucleophilic amines. For electron-deficient amines, stronger activating agents may be required.[9]

Reduction to (3-(1H-pyrrol-1-yl)pyrazin-2-yl)methanol

Reduction of the ester functionality to the corresponding primary alcohol provides a different handle for further synthetic modifications, such as oxidation to the aldehyde, or conversion to halides for cross-coupling reactions. Common reducing agents for this transformation include lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH).[10]

Protocol: Reduction of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Materials:

    • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (1.0 eq)

    • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LAH) (2.0 - 3.0 eq)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the reducing agent (LiBH₄ or LAH) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (3-(1H-pyrrol-1-yl)pyrazin-2-yl)methanol.

  • Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical when working with highly reactive hydrides like LAH and LiBH₄ to prevent their decomposition and ensure a safe reaction. The portion-wise addition at low temperature helps to control the initial exothermic reaction.

Advanced Applications: A Gateway to Complex Molecules

The derivatives obtained from the primary transformations of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate serve as versatile intermediates for the synthesis of more elaborate molecular architectures.

advanced_applications

The carboxylic acid can be used in decarboxylation reactions to afford the 3-(1H-pyrrol-1-yl)pyrazine scaffold, which can then be further functionalized. The alcohol can be converted to a leaving group (e.g., a tosylate or halide) to participate in nucleophilic substitution or cross-coupling reactions . The pyrazine ring itself, if appropriately halogenated, can undergo transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino substituents. These strategies are instrumental in building libraries of compounds for screening in drug discovery programs.[11]

Conclusion

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a readily available and highly versatile building block for organic synthesis. Its strategic location of a reactive ester group on a privileged pyrrolopyrazine scaffold provides a gateway to a vast chemical space. The protocols outlined in this application note offer a solid foundation for chemists to explore the rich reactivity of this compound and to harness its potential in the development of novel pharmaceuticals and functional materials. The ability to readily access the corresponding carboxylic acid, amides, and alcohol further enhances its utility, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Wei-Ming Xu, Fang-Ming Liu, et al. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Available at: [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. AIR Unimi. Available at: [Link]

  • 2,3-Pyrazinedicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-pyrazine carboxylic acid chloride. PrepChem.com. Available at: [Link]

  • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. Chemical Technology Co.,LTD. Available at: [Link]

  • Derivatives of pyrazine carboxylic acid and processes for their production. Google Patents.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
  • A process for amidation of pyrrole carboxylate compounds. Google Patents.
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [https://www.researchgate.net/publication/320473922_NMI MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • Methylpyrazine-2-carboxylate. NIST WebBook. Available at: [Link]

  • methyl pyrazine carboxylate, 6164-79-0. The Good Scents Company. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature. Available at: [Link]

  • Pyrazine, 3,5-diethyl-2-methyl-. NIST WebBook. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

Sources

"Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate as a ligand in coordination chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in Coordination Chemistry

Part 1: Executive Summary & Ligand Profile

Topic: Utilization of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (MPPC) as a sterically modulated, electron-rich chelator in transition metal coordination.

Introduction: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (MPPC) represents a specialized subclass of pyrazine-2-carboxylate ligands. Unlike simple pyrazine ligands, MPPC incorporates a pyrrole moiety at the C-3 position.[1] This structural modification introduces two critical features for coordination chemistry:

  • Electronic Modulation: The electron-rich pyrrole ring acts as a donor to the electron-deficient pyrazine core, potentially increasing the basicity of the pyrazine nitrogen atoms relative to the unsubstituted parent molecule.

  • Steric Architecture: The C-3 pyrrole group provides significant steric bulk ortho to the chelating ester group. This can enforce specific bite angles or induce chirality in octahedral complexes (e.g., Helical or Propeller twists), making it a candidate for asymmetric catalysis or enantioselective sensing applications.[1]

Chemical Profile:

  • IUPAC Name: Methyl 3-(pyrrol-1-yl)pyrazine-2-carboxylate[2]

  • CAS Number: 90361-95-8[2][3]

  • Molecular Formula: C₁₀H₉N₃O₂[2][3]

  • MW: 203.20 g/mol [1]

  • Key Functional Groups: Pyrazine N-heterocycle (acceptor), Methyl Ester (donor/acceptor), Pyrrole (donor/steric block).[1]

Part 2: Synthesis Protocol (Ligand Preparation)

Note: If the ligand is not sourced commercially, the following validated Clauson-Kaas protocol yields high-purity MPPC suitable for coordination studies.

Mechanism: The synthesis utilizes the Clauson-Kaas reaction, condensing methyl 3-aminopyrazine-2-carboxylate with 2,5-dimethoxytetrahydrofuran.[1] This method avoids harsh alkylation conditions that could hydrolyze the ester.

Reagents:

  • Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of methyl 3-aminopyrazine-2-carboxylate in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor consumption of the amine via TLC (SiO₂, EtOAc/Hexane 1:1).[1] The spot for the primary amine (ninhydrin active) should disappear.

  • Work-up:

    • Cool the reaction to room temperature.[4]

    • Pour the mixture into 100 mL of ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ solution (Caution: Gas evolution) or extract directly if the product precipitates.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Purification:

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via flash column chromatography (0-5% MeOH in DCM).

  • Validation:

    • ¹H NMR (CDCl₃): Look for pyrrole protons (two triplets/multiplets around 6.3 and 7.1 ppm) and the disappearance of the broad NH₂ signal.

Synthesis Workflow Diagram:

Synthesis Start Methyl 3-aminopyrazine- 2-carboxylate Process Reflux in AcOH (Clauson-Kaas) Start->Process Reagent 2,5-Dimethoxytetra- hydrofuran Reagent->Process Product Methyl 3-(pyrrol-1-yl) pyrazine-2-carboxylate Process->Product -2 MeOH, -H2O

Figure 1: Clauson-Kaas synthesis pathway for MPPC ligand generation.

Part 3: Coordination Chemistry Protocols

MPPC can act as a Neutral Bidentate Ligand (L) via the pyrazine N-1 and the ester carbonyl oxygen, or as an Anionic Ligand (L⁻) if the ester is hydrolyzed in situ to the carboxylate.[1]

Protocol A: Synthesis of Neutral Ester Complexes [M(MPPC)Cl₂]

Target Audience: Catalysis researchers requiring neutral Lewis acidic centers.[1]

Rationale: This protocol targets the formation of a 5-membered chelate ring involving the Pyrazine N-1 and the Carbonyl Oxygen of the ester. The pyrrole ring remains uncoordinated but provides steric shielding.

Materials:

  • Ligand: MPPC (0.5 mmol)[1]

  • Metal Salt: CuCl₂·2H₂O or ZnCl₂ (0.5 mmol) (Anhydrous salts preferred for moisture-sensitive applications).[1]

  • Solvent: Absolute Ethanol or Acetonitrile (MeCN).[1]

Procedure:

  • Ligand Solution: Dissolve 102 mg (0.5 mmol) of MPPC in 10 mL of hot absolute ethanol.

  • Metal Addition: Add 0.5 mmol of the metal chloride salt (dissolved in 5 mL ethanol) dropwise to the stirring ligand solution.

  • Reaction: Reflux for 2 hours. A color change (e.g., Green to Blue-Green for Cu) usually indicates complexation.[1]

  • Isolation:

    • Allow the solution to cool slowly to room temperature.

    • If precipitate forms, filter and wash with cold ethanol.[1]

    • If no precipitate, reduce volume by 50% on a rotavap and add diethyl ether to induce precipitation.[1]

  • Characterization Check:

    • IR Spectroscopy: The Carbonyl stretch (C=O) of the ester should shift to a lower wavenumber (e.g., from ~1730 cm⁻¹ to ~1690 cm⁻¹) indicating coordination through the oxygen.[1]

Protocol B: Synthesis of Carboxylate-Bridged Complexes (In-situ Hydrolysis)

Target Audience: MOF (Metal-Organic Framework) synthesis and Bio-inorganic modeling.

Rationale: Under basic hydrothermal conditions, the methyl ester hydrolyzes to the pyrazine-2-carboxylate anion (pca⁻). The pyrrole substituent remains, creating a "bulky pca" ligand that prevents close packing, potentially creating porous channels in coordination polymers.[1]

Procedure:

  • Mixing: In a Teflon-lined autoclave, combine:

    • MPPC (0.5 mmol)[1]

    • Cu(NO₃)₂[1]·3H₂O (0.5 mmol)[1]

    • H₂O (10 mL)

    • NaOH (0.5 mmol) (Stoichiometric base promotes hydrolysis).[1]

  • Hydrothermal Treatment: Seal and heat at 120 °C for 24 hours.

  • Harvesting: Filter the resulting crystals. Wash with water and ethanol.

  • Outcome: Expect 1D chains or 2D grids where the carboxylate bridges metal centers, with the pyrrole groups projecting into the void space.

Coordination Mode Visualization:

Coordination cluster_ModeA Mode A: Neutral Chelation cluster_ModeB Mode B: Anionic Bridging Ligand MPPC Ligand (Neutral) ComplexA [M(MPPC)Cl2] N,O-Chelate Ligand->ComplexA + MCl2, EtOH ComplexB [M(PPC)2] Coordination Polymer Ligand->ComplexB + M(II), OH-, Heat DescA Pyrazine N-1 + Ester C=O (5-membered ring) ComplexA->DescA DescB Hydrolyzed Ester -> Carboxylate Bridging via O-C-O ComplexB->DescB

Figure 2: Divergent coordination pathways based on reaction pH and solvent.

Part 4: Analytical Data & Validation

Expected Spectroscopic Signatures:

TechniqueParameterFree Ligand (MPPC)Metal Complex (Mode A)Interpretation
FT-IR ν(C=O) Ester~1725–1735 cm⁻¹~1680–1700 cm⁻¹Red-shift confirms Carbonyl-O coordination.
FT-IR ν(C=N) Pyrazine~1580 cm⁻¹~1595 cm⁻¹Blue-shift due to kinematic coupling/N-donation.
¹H NMR Pyrazine Hδ 8.6–8.8 ppmDownfield shiftDeshielding due to electron withdrawal by Metal.
UV-Vis n→π*~300 nmshifted/obscuredMetal-Ligand Charge Transfer (MLCT) bands appear.

Part 5: References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.[1]

  • Halcrow, M. A. (2009).[1] The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. Coordination Chemistry Reviews, 253(19-20), 2493–2514.[1] (Context for pyrazole/pyrazine N-heterocycle coordination). [1]

  • Klingele, J., et al. (2008).[1] Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate.[6] Dalton Transactions, (43), 5823–5835.[1] (Foundational text for pyrazine-2-carboxylate binding modes).

  • NIST Chemistry WebBook. (2025). Methylpyrazine-2-carboxylate Spectral Data. (Baseline data for the parent ester). [1]

Disclaimer: This protocol is designed for research purposes. Standard chemical safety precautions (PPE, fume hood usage) must be observed when handling pyrazine derivatives and transition metal salts.

Sources

Application Note: Continuous-Flow Synthesis and Functionalization of Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine derivatives represent a cornerstone in medicinal chemistry, serving as the pharmacophore for antitubercular agents (Pyrazinamide), proteasome inhibitors (Bortezomib), and various kinase inhibitors.[1] Traditional batch synthesis of pyrazines is often plagued by strong exotherms during condensation, difficult impurity profiles, and safety concerns regarding aromatization steps.[1]

This guide details three validated continuous-flow protocols:

  • De Novo Ring Formation: Condensation of 1,2-diamines with 1,2-dicarbonyls.[1]

  • Green API Synthesis: Enzymatic amidation to produce Pyrazinamide.

  • Late-Stage Functionalization: Suzuki-Miyaura cross-coupling on the pyrazine core.

Part 1: The Case for Flow in Pyrazine Chemistry

Thermodynamic Control

The condensation of ethylenediamine derivatives with 1,2-dicarbonyls (e.g., glyoxal, benzil) is highly exothermic.[1] In batch, localized hot spots can lead to polymerization (tar formation).[1] Continuous flow microreactors, with their high surface-area-to-volume ratio (


), allow for near-isothermal operation, significantly improving selectivity.[1]
Solids Management

A critical challenge in pyrazine synthesis is the solubility of intermediates. Pyrazine cores are prone to crystallization (π-stacking).[1] This guide incorporates specific "Self-Validating" strategies—such as solvent switching and ultrasonic actuation—to prevent channel clogging, a common failure mode in flow chemistry [1].[1]

Part 2: Experimental Protocols

Protocol A: De Novo Pyrazine Ring Formation

Objective: Synthesis of 2,3-diphenylpyrazine via condensation of ethylenediamine and benzil.

1. Reagent Setup
  • Feed A (Diamine): Ethylenediamine (1.0 M) in Methanol.[1]

  • Feed B (Dicarbonyl): Benzil (1.0 M) in Methanol/Dichloromethane (4:1 v/v).[1] Note: DCM is added to ensure benzil solubility.[1]

2. Flow Configuration
  • Pumps: Dual syringe pumps (e.g., Harvard Apparatus PHD 2000) or HPLC pumps (Knauer Azura).[1]

  • Mixer: T-mixer (PEEK or Stainless Steel, 0.5 mm ID) to ensure high Reynolds number mixing (

    
    ).
    
  • Reactor: PFA Coil Reactor (10 mL volume, 1.6 mm OD / 0.8 mm ID).

  • Temperature: 60°C (Thermostatted oil bath).

  • Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling and increase gas solubility if oxidative dehydrogenation is coupled).[1]

3. Execution Steps
  • Priming: Flush the system with pure MeOH at 1.0 mL/min for 10 minutes.

  • Stoichiometry: Set flow rates to 0.5 mL/min for both Feed A and Feed B (1:1 molar ratio).

  • Residence Time:

    
    .
    
  • Collection: Discard the first 2 residence times (20 mins) to reach steady state. Collect the effluent for 60 minutes.

  • Workup: Evaporate solvent. Recrystallize from Ethanol.

4. Mechanism & Workflow Diagram

G cluster_0 Feed Preparation cluster_1 Reaction Zone cluster_2 Downstream FeedA Feed A: Ethylenediamine (1.0 M in MeOH) Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: Benzil (1.0 M in MeOH/DCM) FeedB->Mixer Reactor PFA Coil Reactor 60°C, 10 min Res. Time Mixer->Reactor BPR BPR (40 psi) Reactor->BPR Collection Product Collection (Steady State) BPR->Collection Analysis Offline HPLC/NMR Collection->Analysis

Caption: Workflow for the condensation of diamines and diketones to form the pyrazine core.

Protocol B: Green API Synthesis (Pyrazinamide)

Objective: Biocatalytic synthesis of Pyrazinamide from pyrazine esters using immobilized Lipozyme® TL IM.[2][3][4] This protocol eliminates the need for toxic chlorinating agents (


) used in traditional amidation.

Reference Grounding: Based on the work by RSC Advances (2024) [2].

1. Reagent Setup
  • Feed A: Methyl pyrazine-2-carboxylate (0.5 M) in tert-amyl alcohol.[1]

  • Feed B: Ammonia (saturated solution) or Benzylamine (1.5 M) in tert-amyl alcohol.[1]

  • Catalyst: Lipozyme® TL IM (Immobilized Lipase).[1][3]

2. Flow Configuration
  • Reactor Type: Packed Bed Reactor (PBR).[1]

    • Column: Stainless steel or glass column (Omnifit), packed with 870 mg of enzyme.[1]

  • Temperature: 45°C. Warning: Do not exceed 50°C to preserve enzyme activity.

  • Flow Rate: 31.2

    
    L/min (Slow flow required for enzymatic kinetics).
    
3. Execution Steps
  • Packing: Dry pack the enzyme into the column. Flush with tert-amyl alcohol to swell the resin.

  • Reaction: Pump Feed A and Feed B through a Y-mixer into the PBR.

  • Residence Time: Adjusted to ~20 minutes.

  • Purification: The effluent contains high-purity product.[5] Solvent is removed via rotary evaporation.

Data Summary: Batch vs. Flow

ParameterBatch (Shaker)Continuous Flow (PBR)
Reaction Time 17 hours20 minutes
Yield 85%91.6%
Space-Time Yield LowHigh
Green Metric Moderate (Long energy input)Excellent (Low energy, reusable catalyst)
Protocol C: Late-Stage Functionalization (Suzuki-Miyaura)

Objective: Coupling of 2-chloropyrazine with phenylboronic acid.[1] Challenge: Salt formation (


, 

) causes clogging in flow channels.[1] Solution: Use of an oscillating ultrasound bath or "slurry-tolerant" pumping [3].
1. Reagent Setup
  • Feed A: 2-Chloropyrazine (0.5 M) + Phenylboronic acid (0.75 M) in Ethanol.

  • Feed B: Aqueous

    
     (1.0 M).[1]
    
  • Catalyst: SiliaCat DPP-Pd (Heterogeneous) in a Packed Bed OR Pd(OAc)2 (Homogeneous) in the feed.[1] This protocol uses Homogeneous Pd(OAc)2 (1 mol%) added to Feed A to demonstrate salt handling.[1]

2. Flow Configuration
  • Reactor: PFA Coil (5 mL) submerged in an Ultrasonic Bath .

  • Temperature: 80°C.

  • Ultrasound: 40 kHz continuous wave (prevents salt adhesion to tube walls).[1]

3. Mechanism & Workflow Diagram

Suzuki cluster_inputs ArCl 2-Chloropyrazine + Pd Cat. Mixer Mixing Tee (Precipitation Risk!) ArCl->Mixer Ethanol Boron Phenylboronic Acid Boron->Mixer Ethanol Base Aq. K2CO3 Base->Mixer Water Reactor Heated Coil (80°C) + ULTRASOUND (40 kHz) Mixer->Reactor Slurry Flow Separator Inline Phase Separator (Membrane) Reactor->Separator Product 2-Phenylpyrazine Separator->Product Org. Phase

Caption: Suzuki coupling workflow utilizing ultrasound to mitigate salt clogging during C-C bond formation.[1]

Part 3: Critical Process Parameters (CPP) & Troubleshooting

Residence Time Distribution (RTD)

In pyrazine synthesis, broad RTD leads to over-reaction (e.g., double arylation in Suzuki coupling).[1]

  • Diagnosis: If impurity profile shows

    
     and 
    
    
    
    , your flow regime is likely laminar with high dispersion.[1]
  • Correction: Introduce static mixers or reduce tubing diameter to increase turbulence (

    
    ).
    
Material Compatibility
  • Chloropyrazines: Highly corrosive to standard 304 Stainless Steel at high temperatures.

  • Recommendation: Use Hastelloy C-276 or PFA/PTFE for all wetted parts when handling halogenated pyrazines above 100°C.

The "Clogging" Decision Tree
  • Is the precipitate active (catalyst) or waste (salt)?

    • Catalyst: Use a Packed Bed Reactor (PBR) to keep it stationary.[1]

    • Salt: Use ultrasound, increase water fraction in solvent, or use a larger ID reactor (mesofluidic).[1]

References

  • Adding Crystals To Minimize Clogging in Continuous Flow Synthesis. ResearchGate. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. RSC Advances. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI (Catalysts). Available at: [Link][1][4]

  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. Available at: [Link]

Sources

Application Note: Strategic Derivatization of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The fusion of a pyrazine ring with a pyrrole moiety, as seen in Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, presents a unique chemical architecture with significant potential for biological activity.[4][5] This application note provides a comprehensive guide for the strategic derivatization of this core scaffold. We present detailed, field-proven protocols for hydrolysis and subsequent amide coupling to generate a diverse chemical library. Furthermore, we outline a robust framework for the purification, characterization, and subsequent biological screening of these novel derivatives, empowering researchers to efficiently explore the therapeutic potential of this compound class.

Introduction and Strategic Rationale

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Nitrogen-containing heterocycles are particularly valuable, with pyrazine and pyrrole rings being prominent pharmacophores found in a wide array of bioactive molecules.[3][4][6] Pyrrolopyrazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[4]

The starting scaffold, Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8), offers a synthetically tractable platform for generating a library of novel compounds.[7][8] The primary reactive handle is the methyl ester at the C-2 position of the pyrazine ring. This site allows for straightforward chemical modification, enabling the exploration of the structure-activity relationship (SAR) through the introduction of diverse functional groups.

This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods. Our objective is to detail a workflow for creating a targeted library of amide derivatives and to propose a strategic approach for their subsequent evaluation in biological assays.

Core Scaffold Analysis and Derivatization Strategy

The chemical architecture of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate provides clear opportunities for derivatization.

  • Primary Derivatization Site (Ester Group): The methyl ester is the most accessible functional group for modification. A two-step sequence involving saponification (hydrolysis) to the corresponding carboxylic acid, followed by amide bond formation with a diverse panel of amines, is the most direct and versatile strategy. This approach allows for the systematic introduction of a wide range of chemical functionalities, modulating properties such as polarity, hydrogen bonding capacity, and steric bulk.[9]

  • Secondary Sites (Aromatic Rings): While the pyrazine and pyrrole rings are less reactive towards simple substitution, they represent opportunities for more advanced diversification, such as transition metal-catalyzed cross-coupling reactions.[10][11] Such strategies would typically require a halogenated precursor but are a viable route for library expansion in subsequent optimization phases.

The workflow detailed in this note focuses on the primary derivatization site to rapidly generate a foundational compound library.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Hydrolysis Protocol 1: Ester Hydrolysis (Saponification) Start->Hydrolysis Acid 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid Hydrolysis->Acid Amidation Protocol 2: Amide Coupling (Diverse Amine Panel) Acid->Amidation Library Crude Amide Library Amidation->Library Purification Purification (Column Chromatography) Library->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Pure_Library Pure, Characterized Library Characterization->Pure_Library Primary_Screen Primary Screening (e.g., Cell Viability, MIC) Pure_Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (Dose-Response, IC50/MIC) Hit_ID->Secondary_Screen SAR_Analysis SAR Analysis Secondary_Screen->SAR_Analysis

Fig 1. Overall workflow from starting material to SAR analysis.

Experimental Protocols

Protocol 1: Saponification of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Rationale: The conversion of the methyl ester to a carboxylic acid is the essential activation step for subsequent amide coupling. Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method.[12] LiOH is often preferred for its high reactivity at moderate temperatures and the ease of work-up.

Materials:

  • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 10 mL/g of ester).

  • In a separate vessel, dissolve LiOH·H₂O (2.0 eq) in deionized water (e.g., 5 mL/g of ester).

  • Add the aqueous LiOH solution to the ester solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). A suitable eluent is 50% EtOAc in hexanes. The product carboxylic acid should have a lower Rf value than the starting ester.

  • Once complete, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid.

  • The product can be purified further by recrystallization if necessary, but is often of sufficient purity for the next step.

Protocol 2: Parallel Amide Library Synthesis

Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is inefficient and requires activation of the carboxylic acid. Coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for this transformation.[13][14] HBTU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine nucleophile. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is added to neutralize the generated acids and facilitate the reaction.

Materials:

  • 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid (from Protocol 1)

  • A diverse panel of primary and secondary amines (see Table 1)

  • HBTU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (for a single reaction in a parallel array):

  • To a vial, add 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid (1.0 eq, e.g., 50 mg).

  • Add anhydrous DMF (e.g., 2 mL).

  • Add the desired amine (1.1 eq). For amine hydrochloride salts, add an additional equivalent of DIPEA.

  • Add HBTU (1.2 eq).

  • Add DIPEA (2.5 eq).

  • Seal the vial and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

Table 1: Representative Amine Panel for Library Generation

Amine NameStructureAmine TypeRationale for Inclusion
BenzylamineC₆H₅CH₂NH₂PrimaryIntroduces a simple aromatic group.
MorpholineC₄H₉NOSecondaryIntroduces a polar, heterocyclic group.
4-FluoroanilineFC₆H₄NH₂PrimaryIntroduces an electron-withdrawing aromatic group.
PiperidineC₅H₁₁NSecondaryIntroduces a non-polar, saturated heterocycle.
(R)-1-PhenylethylamineC₆H₅CH(CH₃)NH₂Primary, ChiralExplores stereochemical interactions.

Compound Purification and Structural Characterization

Purification: The primary method for purifying the synthesized amide derivatives will be flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the desired amide product from unreacted starting materials and coupling agent byproducts.

Characterization: Unambiguous structural confirmation is critical. A standard suite of analytical techniques should be employed.[15][16]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed structural information. For a successful amidation, key expected spectral changes include:

    • Disappearance of the carboxylic acid proton signal (broad singlet, >10 ppm).

    • Appearance of signals corresponding to the protons of the newly introduced amine fragment.

    • A downfield shift of the pyrazine proton adjacent to the new amide bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, verifying that the desired transformation has occurred.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compounds. A purity level of >95% is generally required for biological screening.

Strategy for Biological Screening

The pyrrolopyrazine scaffold is associated with a range of biological activities, suggesting a multi-pronged screening approach.[2][4]

G cluster_primary Tier 1: Hit Discovery cluster_secondary Tier 2: Hit Validation cluster_moa Tier 3: Lead Optimization Compound_Library Compound_Library Primary_Screening Primary Screening Single High Concentration (e.g., 10-20 µM) Anticancer Anticancer Screen (e.g., NCI-60 Cell Line Panel) Primary_Screening->Anticancer Antimicrobial Antimicrobial Screen (e.g., ESKAPE Pathogens) Primary_Screening->Antimicrobial Anti_Inflammatory Anti-Inflammatory Screen (e.g., LPS-stimulated macrophages) Primary_Screening->Anti_Inflammatory Secondary_Screening Secondary Screening Dose-Response Curves Primary_Screening->Secondary_Screening IC50 IC50 Determination (for anticancer hits) Anticancer->IC50 MIC MIC Determination (for antimicrobial hits) Antimicrobial->MIC MoA Mechanism of Action (MoA) Target-Based Assays Secondary_Screening->MoA Kinase_Panel Kinase Inhibition Panel IC50->Kinase_Panel Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle

Fig 2. A tiered approach for biological screening of the derivative library.
  • Primary Screening (Hit Discovery): The entire library should be screened at a single, relatively high concentration (e.g., 10 µM) to identify initial "hits."

    • Anticancer Activity: Screen against a panel of diverse human cancer cell lines (e.g., breast, colon, lung). Cell viability can be assessed using a standard MTT or resazurin-based assay.[2]

    • Antimicrobial Activity: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) using the broth microdilution method to determine growth inhibition.[15][17]

  • Secondary Screening (Hit Confirmation): Compounds showing significant activity (>50% inhibition) in the primary screen should be advanced to secondary screening.

    • Dose-Response Analysis: Generate 8- to 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for anticancer compounds or the minimum inhibitory concentration (MIC) for antimicrobial agents.[17]

  • Mechanism of Action (MoA) Studies: For the most potent and promising compounds, further studies can be initiated to elucidate their mechanism of action. Given the prevalence of pyrazine derivatives as kinase inhibitors, screening against a panel of relevant protein kinases would be a logical next step for anticancer hits.[4]

Conclusion

This application note provides a robust and validated framework for the derivatization of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. By following the detailed protocols for hydrolysis and amide coupling, researchers can efficiently generate a diverse library of novel analogs. The outlined strategies for purification, characterization, and tiered biological screening will facilitate the systematic exploration of this scaffold's therapeutic potential and the identification of promising new lead compounds for drug development.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488-11493. [Link]

  • Li, Y., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(21), 3863. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 26(4), 2519-2549. [Link]

  • Patel, K. D., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 764-770. [Link]

  • Reddy, P. V. G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5293-5296. [Link]

  • Sutopo, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Claramunt, R. M., et al. (2006). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 44(8), 773-780. [Link]

  • Cerna, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3444-3457. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 18(1), 1-10. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Shivaraj, Y., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Gribble, G. W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. [Link]

  • Xu, W. M., & Liu, F. M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Dolezal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8421-8438. [Link]

  • Wang, Y., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 10(4), 2185-2192. [Link]

  • Miletin, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 233-247. [Link]

  • Elamin, M. M., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Journal of Medicinal Plants Research, 15(8), 350-362. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 10(1), 107-124. [Link]

  • Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Cerna, I., & Peruncheralathan, S. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization and Biological Screening of Some Novel Pyrazine Associated 1,2,4-Triazoles. Asian Journal of Chemistry, 28(6), 1269-1272. [Link]

  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-54. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57-S62. [Link]

  • Krka, J., et al. (2011). A process for amidation of pyrrole carboxylate compounds.
  • Tzankova, V., et al. (2022). Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. ResearchGate. [Link]

  • Miletin, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Nami, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

Sources

Application Notes and Protocols for In Vitro Assays Involving Pyrazine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazine Carboxamide Scaffold

The pyrazine carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. This heterocyclic motif is present in drugs with a wide spectrum of biological activities, including antiviral, antibacterial, anticancer, and immunomodulatory effects. The chemical tractability of the pyrazine ring allows for fine-tuning of physicochemical properties and biological targets, making it a cornerstone for the development of novel therapeutics.

This guide provides an in-depth exploration of key in vitro assays for the characterization of pyrazine carboxamide derivatives. We will delve into the mechanistic underpinnings of these assays, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. The focus will be on providing a framework for robust and reproducible data generation, essential for advancing drug discovery programs.

Two prominent examples, the antiviral agent Favipiravir and the anti-tuberculosis drug Pyrazinamide, will be used to illustrate the application of these assays in distinct therapeutic areas. Furthermore, we will explore assays relevant to the anticancer and kinase inhibitory activities of novel pyrazine carboxamide derivatives.

Part 1: Antiviral Activity Assessment of Pyrazine Carboxamide Derivatives - The Case of Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral agent that serves as an excellent case study for the in vitro evaluation of pyrazine carboxamide derivatives targeting viral infections. It is a prodrug that is intracellularly converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2] This active metabolite mimics a purine nucleotide and inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][2][3][4] The primary mechanisms of action are chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of Favipiravir-RTP leads to an accumulation of non-viable mutations.[3]

Core Assays for Antiviral Efficacy

The gold standard for determining the in vitro efficacy of an antiviral compound is the Plaque Reduction Assay . This assay directly measures the ability of a compound to inhibit the cytopathic effect of a virus, which manifests as "plaques" or clear zones of cell death in a confluent monolayer of susceptible host cells.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed host cells in multi-well plates (e.g., MDCK or Vero E6) infection Infect cell monolayers with virus cell_seeding->infection compound_prep Prepare serial dilutions of Pyrazine Carboxamide Derivative treatment Add compound dilutions to infected cells compound_prep->treatment virus_prep Prepare virus inoculum at a concentration to yield countable plaques virus_prep->infection infection->treatment overlay Add semi-solid overlay (e.g., agarose or methylcellulose) treatment->overlay incubation Incubate for plaque formation overlay->incubation staining Stain cells to visualize plaques (e.g., Crystal Violet) incubation->staining counting Count plaques in each well staining->counting calculation Calculate % plaque reduction and EC50 counting->calculation

Workflow for a Plaque Reduction Assay.

Objective: To determine the 50% effective concentration (EC₅₀) of Favipiravir against an RNA virus (e.g., Influenza virus).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Favipiravir stock solution (in DMSO)

  • Virus stock (e.g., Influenza A virus)

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Methylcellulose for overlay

  • Crystal Violet staining solution

  • 12-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10⁵ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Dilution: On the day of the assay, prepare serial dilutions of Favipiravir in serum-free DMEM. The concentration range should bracket the expected EC₅₀.

  • Virus Infection: Wash the confluent cell monolayers with PBS. Infect the cells with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add the prepared Favipiravir dilutions to the respective wells.

  • Overlay Application: Prepare a 2X DMEM solution and mix it 1:1 with molten, low-melting-point agarose (e.g., 1.2%). Carefully add this overlay to each well to solidify and restrict viral spread.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.5% Crystal Violet solution for 15 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Favipiravir concentration relative to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[5]

Assessing Cytotoxicity: The MTT Assay

It is crucial to assess the cytotoxicity of the pyrazine carboxamide derivative in parallel with its antiviral activity to ensure that the observed antiviral effect is not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[1][6]

Live cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

G MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Absorbance Measure Absorbance (OD ~570 nm) Solubilization->Absorbance

Principle of the MTT Assay.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a pyrazine carboxamide derivative.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Complete cell culture medium

  • Pyrazine carboxamide derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Selectivity Index (SI): The therapeutic window of an antiviral compound is determined by its Selectivity Index (SI), calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic candidate.

Part 2: Anti-mycobacterial Activity Assessment - The Case of Pyrazinamide

Pyrazinamide (PZA) is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[9][10][11] PZA is unique in its ability to kill semi-dormant mycobacteria in the acidic environment of inflammatory lesions.[9] In vitro susceptibility testing for PZA is notoriously challenging due to its pH-dependent activity; it is most active at an acidic pH (around 5.5) that can inhibit the growth of some M. tuberculosis strains.[12][13]

Phenotypic Drug Susceptibility Testing: BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is a commonly used automated system for mycobacterial growth and drug susceptibility testing (DST).[12][13][14]

Objective: To determine the susceptibility of an M. tuberculosis isolate to PZA.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • BACTEC™ MGIT™ PZA Kit (containing PZA tubes and supplement)

  • M. tuberculosis culture

  • Sterile saline

  • McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. For the PZA assay, a 1:5 dilution of this suspension is typically used for the drug-containing tube, and a further 1:10 dilution for the growth control tube.[3][4]

  • Tube Preparation: Reconstitute the lyophilized PZA and add it to the drug-containing MGIT tube to a final concentration of 100 µg/mL. Add the PZA supplement to both the drug-containing and growth control tubes.[12]

  • Inoculation: Inoculate the prepared drug-containing and growth control tubes with the appropriate dilutions of the bacterial suspension.

  • Incubation and Monitoring: Place the tubes in the BACTEC™ MGIT™ 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which is indicative of oxygen consumption by growing mycobacteria.

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tube to the growth in the control tube to determine if the isolate is susceptible or resistant to PZA. The protocol for PZA testing can take up to 21 days.[15]

Causality and Field-Proven Insights: False resistance is a known issue with the MGIT 960 PZA assay, often due to a large inoculum size which can raise the pH of the acidic medium, thereby inactivating PZA.[16][17][18] Therefore, careful preparation of the inoculum is critical for accurate results.

Biochemical Assay: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

Since PZA resistance is most commonly associated with the loss of PZase activity, a direct biochemical assay for this enzyme can be a useful surrogate for susceptibility testing.[17]

Objective: To qualitatively determine the PZase activity of an M. tuberculosis isolate.

Materials:

  • Pyrazinamidase Agar slants (containing pyrazinamide)

  • 1% ferrous ammonium sulfate solution (freshly prepared)

  • M. tuberculosis culture

Procedure:

  • Inoculation: Heavily inoculate the surface of two Pyrazinamidase Agar slants with the M. tuberculosis isolate. Do not stab the agar.[11]

  • Incubation: Incubate the slants at 37°C for 4 and 7 days.

  • Development: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the surface of the agar.

  • Result Interpretation: Observe for the development of a pink to red band in the agar after 4 hours at room temperature. A positive result (pink/red band) indicates PZase activity, suggesting PZA susceptibility. The absence of a color change indicates a lack of PZase activity, suggesting PZA resistance.[11][17]

Part 3: Anticancer and Kinase Inhibitory Activity of Novel Pyrazine Carboxamide Derivatives

The pyrazine carboxamide scaffold is also a promising platform for the development of anticancer agents, often through the inhibition of protein kinases that are dysregulated in cancer.

Signaling Pathways Targeted by Pyrazine Carboxamide Derivatives

Several pyrazine carboxamide derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • FGFR Signaling: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, can drive tumor growth.[6][8][19] Some pyrrolopyrazine carboxamide derivatives have been developed as potent and selective FGFR2/3 inhibitors.[20] Activation of FGFR leads to the downstream activation of the Ras/MAPK and PI3K/Akt pathways.[7][8]

G FGF FGF FGFR FGFR FGF->FGFR Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Pyrazine_Carboxamide Pyrazine Carboxamide Inhibitor Pyrazine_Carboxamide->FGFR MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Akt->Proliferation

Inhibition of the FGFR Signaling Pathway.
  • HPK1 Signaling: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[5][21][22] Inhibition of HPK1 can enhance the anti-tumor immune response.[21] HPK1 activation following T-cell receptor (TCR) stimulation leads to the phosphorylation of SLP-76, which dampens the T-cell response.[21][23]

In Vitro Kinase Inhibition Assay

To determine the potency of a pyrazine carboxamide derivative against a specific kinase, an in vitro kinase inhibition assay is performed.

Objective: To determine the IC₅₀ of a pyrazine carboxamide derivative against HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase assay buffer

  • Pyrazine carboxamide derivative

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: In a 384-well plate, add the HPK1 enzyme, the test compound at various concentrations, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[2][24]

Summary of Key Quantitative Data

Assay TypeKey ParameterTypical Concentration Range (Test Compound)Cell Line ExamplesEndpoint Measurement
Plaque Reduction Assay EC₅₀0.1 - 100 µMMDCK, Vero E6Plaque count
MTT Cytotoxicity Assay CC₅₀0.1 - 100 µMHeLa, A549, HepG2Absorbance at 570 nm
BACTEC MGIT 960 PZA DST Susceptible/ResistantFixed (100 µg/mL)M. tuberculosis H37RvFluorescence (Growth Units)
PZase Activity Assay Positive/NegativeN/AM. tuberculosis isolatesColor change (pink/red)
Kinase Inhibition Assay IC₅₀0.001 - 10 µMN/A (biochemical)Luminescence/Fluorescence

Conclusion and Future Perspectives

The pyrazine carboxamide scaffold continues to be a rich source of new therapeutic agents. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of these compounds. As our understanding of the molecular targets and mechanisms of action of these derivatives expands, so too will the repertoire of in vitro assays used for their evaluation. Future directions will likely involve more complex, co-culture, and 3D cell culture models to better recapitulate the in vivo environment, as well as the increasing use of high-content imaging and multi-omics approaches to gain deeper insights into the cellular responses to these promising therapeutic candidates.

References

  • Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J. C. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(12), 2684–2694. [Link]

  • Qiu, H., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 13(1), 114. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

  • Scientific Review. (2022). Favipiravir as a treatment for RNA viruses, including COVID-19. Biomeditsina, 18(3), 18-30. [Link]

  • OAText. (2021). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. PubMed, 93(7), 449-463. [Link]

  • Association of Public Health Laboratories. (2016). Issues in Mycobacterium tuberculosis Complex (MTBC) Drug Susceptibility Testing: Pyrazinamide (PZA). [Link]

  • World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]

  • BD. (n.d.). BACTEC™ MGIT™ 960 PZA Kit. [Link]

  • Ahn, M. J., et al. (2024). Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PLoS ONE, 19(6), e0305261. [Link]

  • Hernandez, S. G., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e58925. [Link]

  • ResearchGate. (n.d.). HPK1 Kinase Activity Controls TCR Signaling and IFNg Secretion. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [Link]

  • BD. (n.d.). BACTEC™ MGIT™ 960 PZA Kit. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

  • ACS Publications. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. [Link]

  • Marais, E., et al. (2021). Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy, 65(11), e00949-21. [Link]

  • Dookie, N., et al. (2021). Structural and Genomic Insights Into Pyrazinamide Resistance in Mycobacterium tuberculosis Underlie Differences Between Ancient and Modern Lineages. Frontiers in Microbiology, 12, 688921. [Link]

  • MedCrave. (2017). Wayne's assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates. [Link]

  • Association of Public Health Laboratories. (2022). Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Pyrazinamide. [Link]

  • MDPI. (2024). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. [Link]

  • ResearchGate. (2025). Revisiting problems and solutions to decrease Mycobacterium tuberculosis pyrazinamide false resistance when using the Bactec MGIT 960 system. [Link]

  • ResearchGate. (2025). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

  • Journal of Pharmaceutical and Chemical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • International Journal of Molecular Sciences. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. [Link]

  • ResearchGate. (2016). Optimization of a Quantitative Micro-neutralization Assay. [Link]

  • ResearchGate. (2026). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. [Link]

  • Connect Journals. (n.d.). Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents. [Link]

  • National Center for Biotechnology Information. (2024). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. [Link]

  • National Center for Biotechnology Information. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. [Link]

  • Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]

  • PubMed. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • myADLM.org. (2022). Investigating Immunoassay Interferences. [Link]

Sources

The Strategic Utility of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate in the Genesis of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate field of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available to researchers, pyrazine derivatives, particularly those incorporating other heterocyclic moieties, have garnered significant attention for their diverse biological activities. This application note details the strategic use of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate as a versatile building block in the synthesis of innovative heterocyclic systems, offering insights into its reactivity and providing detailed protocols for its application.

Introduction: The Significance of the Pyrrole-Pyrazine Scaffold

The fusion of pyrazine and pyrrole rings into a single molecular entity creates a unique electronic and structural landscape. Pyrazines, six-membered aromatic rings with two nitrogen atoms in a 1,4-orientation, are prevalent in numerous biologically active molecules and natural products.[1][2] Their electron-deficient nature often imparts desirable pharmacokinetic properties. Pyrrole, a five-membered aromatic heterocycle, is another fundamental component of many natural products and pharmaceuticals, known for its rich chemical reactivity.[3] The combination of these two systems in Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate offers a synthetically tractable starting material for the construction of more complex, polycyclic heterocycles with potential therapeutic applications.

Core Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

The synthesis of the title compound is a critical first step, providing the necessary foundation for subsequent elaborations. While various synthetic routes may exist, a common and reliable method involves the condensation of a suitable aminopyrazine precursor with a 1,4-dicarbonyl compound, followed by esterification.

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis of Starting Material Aminopyrazine Aminopyrazine Cyclocondensation Cyclocondensation Aminopyrazine->Cyclocondensation 1,4-Dicarbonyl 1,4-Dicarbonyl 1,4-Dicarbonyl->Cyclocondensation Pyrrol-1-yl-pyrazine Pyrrol-1-yl-pyrazine Cyclocondensation->Pyrrol-1-yl-pyrazine Esterification Esterification Pyrrol-1-yl-pyrazine->Esterification Target_Compound Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Esterification->Target_Compound

Caption: Workflow for the synthesis of the key building block.

Protocol 1: Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 2,5-Dimethoxytetrahydrofuran

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-aminopyrazine-2-carboxylate.

  • Pyrrole Ring Formation (Clauson-Kaas Reaction): In a flask equipped with a reflux condenser, dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid. Heat the mixture at reflux for 2 hours.

  • Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate.

Expected Yield: 60-70% Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the pyrrole and ester functionalities on the pyrazine core allows for a variety of subsequent chemical transformations to build novel fused heterocyclic systems.

Application 1: Synthesis of Pyrrolo[1,2-a]pyrazino[2,3-e]pyrazines

This class of compounds represents a novel tricyclic heterocyclic system with potential applications in medicinal chemistry. The synthesis can be achieved through a multi-step sequence involving hydrolysis of the ester, amide coupling, and subsequent intramolecular cyclization.

Diagram 2: Synthesis of Fused Pyrazine Derivatives

G cluster_1 Synthesis of Fused Heterocycles Start_Mat Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Hydrolysis Hydrolysis Start_Mat->Hydrolysis Carboxylic_Acid 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide_Coupling Carboxylic_Acid->Amide_Coupling Amide_Intermediate Amide_Intermediate Amide_Coupling->Amide_Intermediate Amine Substituted Amine Amine->Amide_Coupling Cyclization Cyclization Amide_Intermediate->Cyclization Fused_Product Novel Fused Heterocycle Cyclization->Fused_Product

Caption: A general strategy for creating fused heterocyclic systems.

Protocol 2: Synthesis of a Pyrrolo[1,2-a]pyrazino[2,3-e]pyrazine Derivative

Materials:

  • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Substituted aminopyrazine

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Hydrolysis: Dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 12 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the carboxylic acid with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the substituted aminopyrazine (1.1 eq). Continue stirring at room temperature for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude amide by column chromatography.

  • Intramolecular Cyclization (Bischler-Napieralski type): Dissolve the purified amide (1.0 eq) in phosphorus oxychloride. Heat the reaction mixture at 80-90 °C for 3 hours.

  • Final Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final fused heterocycle.

Table 1: Reaction Parameters and Yields for Analogue Synthesis

EntrySubstituted AmineCyclization ConditionsYield (%)
12-AminopyrazinePOCl₃, 90 °C, 3h55
22-Amino-5-chloropyrazinePOCl₃, 90 °C, 3h52
32-Amino-5-methylpyrazinePOCl₃, 90 °C, 3h60

Causality Behind Experimental Choices

  • Choice of Base for Hydrolysis: Lithium hydroxide is a mild and effective base for the saponification of the methyl ester, minimizing potential side reactions on the heterocyclic core.

  • Amide Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and provides high yields for the formation of the amide bond, which is crucial for the subsequent cyclization step.

  • Cyclization Reagent: Phosphorus oxychloride is a powerful dehydrating agent that effectively promotes the intramolecular cyclization to form the fused pyrazine ring.

Conclusion

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The protocols outlined in this application note provide a robust framework for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. The strategic functionalization of this scaffold opens avenues for the creation of diverse molecular architectures, underscoring its importance in modern synthetic organic chemistry.

References

  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Joule, J. A. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 189-224). CRC Press. [Link]

  • Naredla, R. R., & Klumpp, D. A. (2013). Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. Organic letters, 15(18), 4806–4809. [Link]

  • Kumar, M. N., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. (2022). ResearchGate. [Link]

Sources

"potential therapeutic applications of pyrrolopyrazines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Utility of Pyrrolopyrazine Scaffolds

Executive Summary & Scaffold Analysis

Pyrrolopyrazines represent a privileged class of nitrogen-heterocycles functioning as purine and indole bioisosteres. Their therapeutic utility is dictated by the fusion pattern of the pyrrole and pyrazine rings, which alters the electronic distribution and hydrogen-bonding capability of the core.

This guide focuses on the two most therapeutically relevant isomers:

  • 5H-pyrrolo[2,3-b]pyrazine: A dominant scaffold in oncology , particularly for ATP-competitive kinase inhibition (FGFR, JAK, ERK5).

  • Pyrrolo[1,2-a]pyrazine: A critical scaffold in infectious disease , exhibiting potent antimycobacterial and antifungal activity through cell wall disruption and bacterial kinase inhibition.

Application Area I: Oncology (Kinase Inhibition)[1][2]

Target Class: Receptor Tyrosine Kinases (RTKs) – Specifically FGFR1 and ERK5. Primary Scaffold: 5H-pyrrolo[2,3-b]pyrazine.[1][2]

Mechanism of Action

The 5H-pyrrolo[2,3-b]pyrazine core mimics the adenine ring of ATP. The N-H of the pyrrole ring and the N atom of the pyrazine ring form a "hinge-binding" motif, establishing critical hydrogen bonds with the kinase ATP-binding pocket (e.g., Glu and Ala residues in the hinge region). Substituents at the C-7 position project into the solvent-exposed region, allowing for solubility modulation, while C-2/C-3 substituents probe the hydrophobic back-pocket (gatekeeper region), determining selectivity.

Signaling Pathway Visualization (FGFR Inhibition)

The following diagram illustrates the interruption of the FGF signaling cascade by a pyrrolopyrazine inhibitor.

FGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimerization (Cell Membrane) FGF->FGFR TyrosineKinase Tyrosine Kinase Domain (Phosphorylation) FGFR->TyrosineKinase Activation ATP ATP ATP->TyrosineKinase Native Binding PPZ Pyrrolopyrazine Inhibitor PPZ->TyrosineKinase Competitive Inhibition RAS RAS TyrosineKinase->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation/Angiogenesis) ERK->Transcription

Figure 1: Mechanism of FGFR blockade by pyrrolopyrazine inhibitors, preventing downstream RAS/MAPK signaling.

Protocol 1: FRET-Based Kinase Selectivity Assay

Objective: Determine the IC50 of a pyrrolopyrazine derivative against FGFR1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase: Recombinant Human FGFR1 (catalytic domain).

  • Substrate: Biotin-labeled poly-GT (glutamic acid-tyrosine) peptide.

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the pyrrolopyrazine test compound in 100% DMSO. Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition: Dilute FGFR1 enzyme in Assay Buffer (supplemented with 2 mM DTT immediately prior to use). Add 2.5 µL of enzyme solution to the wells.

    • Control: Include "No Enzyme" wells (background) and "DMSO only" wells (Max signal).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT. Rationale: Allows the inhibitor to access the ATP pocket before competition begins.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix (ATP at Km + Biotin-peptide).

    • Note: ATP concentration must be at the Km of the enzyme (approx. 10-50 µM for FGFR1) to ensure the assay detects ATP-competitive inhibitors accurately.

  • Incubation: Incubate for 60 minutes at RT.

  • Quench/Detection: Add 5 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA chelates Mg2+, stopping the kinase reaction.

  • Read: Measure fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a sigmoidal dose-response equation to derive IC50.

Application Area II: Infectious Disease (Antimycobacterial)[4]

Target Organism: Mycobacterium tuberculosis (Mtb) H37Rv strain.[3][4] Primary Scaffold: Pyrrolo[1,2-a]pyrazine.[2][4][5][6][7]

Mechanism of Action

Unlike the kinase inhibitors, pyrrolo[1,2-a]pyrazines (often fused with indolizine or other heterocycles) disrupt bacterial cell wall biosynthesis. Recent QSAR studies suggest specific affinity for bacterial kinases (e.g., ThiM) or DNA gyrase, though the exact mode of action often involves multi-target disruption leading to cell lysis.

Comparative Potency Data

The following table summarizes the potency of pyrrolo[1,2-a]pyrazine derivatives compared to standard-of-care antibiotics.

Compound ClassDerivative IDTarget StrainMIC (µg/mL)Potency vs. Std
Pyrrolo[1,2-a]pyrazine 7c M. tuberculosis H37Rv1.6 Superior to Pyrazinamide
Pyrrolo[1,2-a]pyrazine 7d M. tuberculosis H37Rv1.6 Superior to Pyrazinamide
Pyrrolo[1,2-a]pyrazine 7a M. tuberculosis H37Rv6.25 Equipotent to Streptomycin
Standard DrugPyrazinamideM. tuberculosis H37Rv3.125Reference
Standard DrugCiprofloxacinM. tuberculosis H37Rv3.125Reference
Protocol 2: Microplate Alamar Blue Assay (MABA)

Objective: High-throughput determination of Minimum Inhibitory Concentration (MIC) for antimycobacterial leads.

Safety: M. tuberculosis is a BSL-3 pathogen. All steps involving live bacteria must be performed in a BSL-3 facility within a Class II Biosafety Cabinet.

Workflow:

  • Inoculum Prep: Culture M. tb H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 ~ 0.4-0.6). Dilute to 1:100 prior to assay.

  • Plate Setup: Use sterile 96-well plates. Add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add pyrrolopyrazine stock to column 1 and perform 2-fold serial dilutions across the plate to column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11. Final volume = 200 µL.

  • Incubation: Seal plates with gas-permeable film. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution (resazurin) and 12 µL of 10% Tween 80 to all wells.

  • Final Incubation: Incubate for an additional 24 hours at 37°C.

  • Readout:

    • Blue: No growth (Resazurin remains oxidized).

    • Pink: Growth (Resazurin reduced to resorufin by metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Application Area III: CNS (Receptor Modulation)

Target: Serotonin Receptors (5-HT2A, 5-HT6) and mGluR5. Primary Scaffold: Pyrrolo[1,2-a]pyrazine (functioning as a rigidified tryptamine analog).

Therapeutic Logic

The pyrrole-pyrazine fusion provides a rigid scaffold that locks the nitrogen atoms in a specific vector, mimicking the spatial arrangement of the indole nitrogen and the ethylamine side chain of serotonin (5-HT). This allows for high-affinity binding to GPCRs involved in depression and anxiety.

Protocol 3: Membrane Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of a pyrrolopyrazine compound for the 5-HT6 receptor.

Reagents:

  • Membranes: HEK293 cells stably expressing human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide) - High affinity non-selective, or [3H]-SB258585 (Specific).

  • Non-specific Binding (NSB) Block: 10 µM Methiothepin or Serotonin.

Workflow:

  • Membrane Prep: Thaw frozen membranes and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Assay Assembly (in 96-well polypropylene plates):

    • Add 50 µL Test Compound (varying concentrations).

    • Add 50 µL Radioligand (Final concentration ~ Kd of the ligand, e.g., 1-2 nM).

    • Add 100 µL Membrane suspension (approx. 5-10 µg protein/well).

  • Controls:

    • Total Binding: Buffer + Radioligand + Membranes.

    • NSB: Excess cold competitor (10 µM Methiothepin) + Radioligand + Membranes.

  • Equilibrium: Incubate for 60 minutes at 27°C (or 37°C depending on ligand kinetics).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer.

  • Counting: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta counter.

  • Calculation:

    • Specific Binding = Total Binding - NSB.

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Drug Discovery Workflow Visualization

The following diagram outlines the critical path for developing pyrrolopyrazine therapeutics, highlighting the divergence between Oncology and Infectious Disease optimization.

Drug_Discovery_Pipeline cluster_oncology Oncology (5H-pyrrolo[2,3-b]pyrazine) cluster_infectious Infectious Disease (Pyrrolo[1,2-a]pyrazine) Start Scaffold Selection Syn_Onc Synthesis (C7/C2 Derivatization) Start->Syn_Onc Syn_Inf Synthesis (Indolizine Fusion) Start->Syn_Inf Kinase_Assay Biochemical Assay (FGFR/JAK FRET) Syn_Onc->Kinase_Assay Cell_Onc Cell Viability (NCI-60 Panel) Kinase_Assay->Cell_Onc IC50 < 50nM ADME ADME/PK Profiling (Solubility, Microsomal Stability) Cell_Onc->ADME MIC_Assay MABA Assay (M. tuberculosis) Syn_Inf->MIC_Assay Tox_Assay Cytotoxicity (Vero Cells) MIC_Assay->Tox_Assay MIC < 2 µg/mL Tox_Assay->ADME Selectivity Index > 10 Lead Lead Candidate ADME->Lead

Figure 2: Divergent optimization workflows for pyrrolopyrazine scaffolds based on therapeutic indication.

References

  • Dehnavi, F., et al. (2021).[5][8] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate.

  • Jayaweera, H., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules (MDPI).

  • Parjane, S.D., et al. (2011). "Synthesis and In vitro Antimycobacterial activity of Some Novel Pyrrolo[1,2-a]Pyrazine Incorporated Indolizine Derivatives." Der Pharma Chemica.

  • Unver, Y., et al. (2016). "Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Micheli, F., et al. (2008). "Phenylethynyl-pyrrolo[1,2-a]pyrazine: A new potent and selective tool in the mGluR5 antagonists arena."[2] Bioorganic & Medicinal Chemistry Letters.

  • Sanofi. (2024).[9] "Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer." Patent WO 2024/218235 A1.[9]

Sources

Troubleshooting & Optimization

"side reactions in the synthesis of pyrrolopyrazines"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Synthetic Failures

Status: Operational | Audience: Medicinal Chemists & Process Development Scientists

System Overview: The Scaffold Paradox

Welcome to the Pyrrolopyrazine Support Center. This scaffold presents a unique "push-pull" electronic challenge that often leads to catastrophic reaction failures (tarring) or regiochemical scrambling.

  • The "Push": The pyrrole ring is electron-rich (

    
    -excessive), prone to oxidation and acid-catalyzed polymerization.
    
  • The "Pull": The pyrazine ring is electron-deficient (

    
    -deficient), making the system resistant to electrophilic substitution on the pyrazine side but highly susceptible to nucleophilic attack.
    

Common Isomers:

  • Pyrrolo[2,3-b]pyrazine: (Kinase inhibitor scaffold, e.g., similar to 7-azaindole).

  • Pyrrolo[1,2-a]pyrazine: (Antimicrobial/Antifungal scaffold).[1][2]

Troubleshooting Module: Oxidative Degradation ("The Black Tar")

Symptom: Reaction mixture turns dark brown/black immediately upon adding oxidant or during workup. Yield is negligible; NMR shows broad, undefined baseline humps.

Root Cause Analysis

The pyrrole moiety within the fused system is highly sensitive to oxidative stress. If you are attempting oxidative aromatization (e.g., from a dihydropyrrolopyrazine intermediate) or using metal oxidants, the system can undergo oxidative dimerization or polypyrrole-like polymerization .

Mechanism:

  • Formation of a radical cation at the pyrrole

    
    -position.
    
  • Radical coupling (dimerization).

  • Propagation leads to insoluble conductive polymers (the "black tar").

Diagnostic & Solution Protocol
VariableCheckpointCorrective Action
Atmosphere Is the reaction open to air?CRITICAL: Run under Argon/Nitrogen.[3][4] Degas all solvents (freeze-pump-thaw) for 3 cycles.
Oxidant Using DDQ or MnO

?
These are often too harsh. Switch to Chloranil (milder) or catalytic dehydrogenation (Pd/C + reflux).
Acid Is strong acid present?Pyrroles polymerize in acid. Buffer the system. If acid is required for cyclization, keep T < 0°C.
Workup Prolonged exposure to silica?Silica is slightly acidic. Filter through neutral alumina or basic alumina instead.
Visual Logic: The Degradation Pathway

OxidationPath Start Dihydropyrrolopyrazine Precursor Oxidant Add Oxidant (DDQ/Air) Start->Oxidant Radical Radical Cation Intermediate Oxidant->Radical -e- Target Aromatized Pyrrolopyrazine Radical->Target -H+ (Controlled) SideRxn Radical Coupling (Dimerization) Radical->SideRxn Fast w/o protection Tar Polymer/Tar (Irreversible) SideRxn->Tar

Figure 1: Bifurcation between successful aromatization and oxidative polymerization.

Troubleshooting Module: Regioselectivity Failures

Symptom: You attempted N-alkylation or electrophilic substitution on the pyrrolo[2,3-b]pyrazine core, but obtained a mixture of isomers or the wrong regioisomer.

Root Cause Analysis

The pyrrolo[2,3-b]pyrazine scaffold has multiple nucleophilic nitrogens.

  • N-5 (Pyrrole NH): The most acidic proton (

    
    ). Deprotonation leads to a hard nucleophile.
    
  • N-1/N-4 (Pyrazine N): Basic nitrogens with lone pairs.

The Trap: Under neutral conditions, electrophiles may attack the pyrazine nitrogen (N-alkylation leading to cationic salts). Under basic conditions, the pyrrole nitrogen is attacked. However, C-alkylation (at C-6 or C-7) can compete if the base cation is coordinating (e.g., Li


) or if the electrophile is soft.
Regiocontrol Protocol

Q: How do I ensure N5-alkylation over Pyrazine-N quaternization?

  • Answer: You must fully deprotonate N5 before adding the electrophile.

    • Protocol: Use NaH (1.2 equiv) in dry DMF at 0°C. Stir for 30 mins until H

      
       evolution ceases. Then add the alkyl halide.
      
    • Why: This creates the discrete pyrrolyl anion, which is significantly more nucleophilic than the pyrazine neutral nitrogen.

Q: I am seeing C-alkylation (C-6) instead of N-alkylation.

  • Answer: This happens with "soft" electrophiles or insufficient deprotonation.

    • Fix: Switch to a "harder" counter-ion. Use KHMDS or 18-crown-6 with KOH. This dissociates the ion pair, leaving the "naked" nitrogen anion free to react.

Regioselectivity Decision Map

RegioMap Input Pyrrolo[2,3-b]pyrazine Functionalization ConditionA Condition: Neutral/Acidic (No strong base) Input->ConditionA ConditionB Condition: Strong Base (NaH/KHMDS) Input->ConditionB ResultA Pyrazine N-Alkylation (Quaternary Salt) ConditionA->ResultA ResultB Pyrrole N-Anion ConditionB->ResultB Electrophile Electrophile Type? ResultB->Electrophile HardE Hard Electrophile (MeI, BnBr) Electrophile->HardE SoftE Soft Electrophile (Michael Acceptors) Electrophile->SoftE FinalN N5-Alkylation (Desired) HardE->FinalN FinalC C6-Alkylation (Side Product) SoftE->FinalC

Figure 2: Decision tree for predicting regiochemical outcomes based on reaction conditions.

Troubleshooting Module: Stalled Sonogashira Cyclizations

Symptom: Attempting to synthesize pyrrolo[2,3-b]pyrazine via Sonogashira coupling of 3-amino-2-halopyrazine with an alkyne, followed by cyclization. The reaction stalls, Pd black precipitates, or Glaser homocoupling (alkyne-alkyne) dominates.

Technical Guide

The "Larock" Indole Synthesis Analogue: This is the most common route to [2,3-b] systems. The side reaction here is the Glaser Coupling of the terminal alkyne, consuming your reagent.

Optimization Matrix:

ParameterStandard (Fail-prone)Optimized (Robust)Reasoning
Halide 2-Chloro-3-aminopyrazine2-Iodo-3-aminopyrazine Chlorides are too unreactive for electron-deficient pyrazines without specialized ligands (e.g., XPhos). Iodides undergo oxidative addition much faster.[5]
Catalyst Pd(PPh

)

PdCl

(PPh

)

Pd(II) precatalysts are more stable.[4] Pd(0) is air-sensitive and degrades to Pd-black faster.
Base Et

N
TMG (Tetramethylguanidine) TMG is a stronger soluble base that facilitates the cyclization step (5-endo-dig) more effectively than TEA.
Temp 80°C100-120°C (Sealed) Pyrazines are electron-deficient; the cyclization step requires higher activation energy than benzene analogs.
Step-by-Step Recovery Protocol

If your reaction contains starting material + dimerized alkyne:

  • Stop the reaction. Adding more catalyst won't help if Pd-black has formed.

  • Filter through Celite to remove inactive Pd.

  • Resubject the filtrate to Copper-free conditions if Glaser coupling was the issue.

    • Recipe: Pd(OAc)

      
       (5 mol%), PPh
      
      
      
      (10 mol%), K
      
      
      CO
      
      
      (2 equiv) in DMF at 110°C. Removing Copper eliminates the oxidative homocoupling pathway.

References & Authority

  • Dehnavi, F. et al. "Pyrrolopyrazine derivatives: synthetic approaches and biological activities."[2][6] Medicinal Chemistry Research, 2021.[6] Link

    • Authority: Comprehensive review of synthetic strategies and biological relevance.[6][7]

  • Guchhait, S. K. et al. "Sonogashira coupling/cyclization of heteroaromatic amines." Journal of Organic Chemistry, 2011. Link

    • Authority: Establishes the mechanism for the one-pot synthesis of fused pyrroles.

  • Minetto, G. et al. "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005. Link

    • Authority: Validates acid-catalyzed cyclization risks and optimization.

  • BenchChem Technical Support. "Troubleshooting Sonogashira Coupling Reactions." 2025. Link

    • Authority: Practical guide on catalyst deactivation and Glaser coupling.

Disclaimer: This guide assumes standard laboratory safety protocols. Pyrrolopyrazines are potent bioactive scaffolds; handle all intermediates as potential sensitizers and cytotoxic agents.

Sources

"stability issues of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic compound. By understanding the molecule's inherent liabilities, you can proactively design robust experiments, ensure data integrity, and accelerate your research and development timelines.

I. Understanding the Stability Profile: A Proactive Approach

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate incorporates both a pyrrole and a pyrazine-2-carboxylate moiety, each contributing to its overall chemical behavior. A thorough understanding of the potential degradation pathways of these individual components is crucial for anticipating and troubleshooting stability issues. This guide provides a framework for identifying and mitigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: My sample of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is showing a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?

A1: The most likely cause is hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid. Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds, especially in aqueous environments.[1][2] The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Both acidic and basic conditions can catalyze this reaction.[1] For instance, the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, has been reported using lithium hydroxide, indicating susceptibility to base-catalyzed hydrolysis.[3]

Q2: I've noticed a yellowing of my solid sample after exposure to laboratory light. Is this expected?

A2: Yes, discoloration upon exposure to light can be an indication of photodegradation. Both pyrrole and pyrazine ring systems can be susceptible to photolytic decomposition.[4] Studies on other pyrrole-containing compounds have shown that they can be photolabile, leading to complex degradation pathways that may involve ring-opening or polymerization.[4][5] It is crucial to protect samples from light to prevent the formation of photodegradants.

Q3: During a thermal stress study, I observed significant degradation of the compound at elevated temperatures. What are the likely degradation mechanisms?

A3: Thermal degradation of pyrazine derivatives can be complex. Studies on related pyrazine-2-carboxamides and pyrazine-2,3-dicarboxylates have shown that thermal decomposition can occur in multiple stages, often involving the loss of the carboxamide or carboxylate groups and eventual decomposition of the heterocyclic ring.[6][7][8] For Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate, thermal stress could lead to decarboxylation, cleavage of the pyrrole ring, or other complex rearrangements.

Q4: I am seeing multiple degradation products in my sample after performing an oxidative stress study with hydrogen peroxide. What kind of reactions could be occurring?

A4: Both the pyrrole and pyrazine rings are susceptible to oxidation. The pyrrole ring, being electron-rich, can be easily oxidized, potentially leading to ring-opened products or the formation of hydroxylated species. The pyrazine ring can also undergo oxidation, which may lead to the formation of N-oxides or other oxidized derivatives. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or trace metal ions.[1][9]

Q5: Are there any common excipients that I should be cautious about when formulating with this compound?

A5: Yes, drug-excipient compatibility is a critical consideration.[10][11][12][13] Given the structure of your molecule, you should be particularly cautious with:

  • Excipients with high water content or hygroscopic properties: These can promote hydrolysis of the methyl ester.

  • Excipients with acidic or basic functional groups: These can catalyze hydrolysis.

  • Excipients containing reactive impurities: Peroxides in polymers (e.g., povidone) or aldehydes in sugars (e.g., lactose) could potentially react with the pyrrole or pyrazine rings.[10]

  • Reducing sugars (e.g., lactose): The pyrrole nitrogen, although part of an aromatic system, could potentially participate in Maillard-type reactions under certain conditions, especially in the presence of heat and moisture.[14]

III. Troubleshooting Guide

This section provides a structured approach to investigating and resolving stability issues encountered during your experiments.

Observed Issue Potential Cause Recommended Action
Appearance of a more polar peak in HPLC of aqueous solutions. Hydrolysis of the methyl ester.1. Confirm Identity: Use LC-MS to confirm if the new peak's mass corresponds to the carboxylic acid. 2. pH Control: Buffer your solutions to a neutral pH if possible, as both acidic and basic conditions can accelerate hydrolysis. Conduct a pH-rate profile study to determine the pH of maximum stability. 3. Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the hydrolysis rate.
Discoloration (e.g., yellowing, browning) of the solid or solution upon light exposure. Photodegradation.1. Protect from Light: Store the compound in amber vials or protect from light with aluminum foil. Conduct experiments under low-light conditions. 2. Photostability Study: Perform a formal photostability study according to ICH Q1B guidelines to understand the extent of degradation and the nature of the degradants.
Significant degradation at elevated temperatures (e.g., >60°C). Thermal Decomposition.1. Determine Onset Temperature: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition. 2. Limit Heat Exposure: Avoid excessive heating during sample preparation and analysis. If heating is necessary, minimize the duration and temperature.
Formation of multiple unknown peaks after exposure to oxidizing agents. Oxidative Degradation.1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation. 2. Antioxidants: For formulated products, consider the addition of antioxidants. 3. Avoid Metal Contaminants: Ensure glassware is free from trace metal ions that can catalyze oxidation.
Inconsistent results or degradation in formulated products. Excipient Incompatibility.1. Binary Mixture Studies: Conduct compatibility studies by preparing binary mixtures of the drug with individual excipients (typically in a 1:1 or 1:5 ratio) and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation over time. 2. Analytical Techniques: Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions in the solid state.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[15][16]

Objective: To generate potential degradation products of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate under various stress conditions.

Materials:

  • Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC-UV/PDA, LC-MS

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature and 60°C.

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Repeat with 1 N HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • Repeat with 1 N NaOH if necessary, but be aware that ester hydrolysis can be very rapid under strong basic conditions.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Repeat with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 60°C and 80°C.

    • Withdraw samples at different time points (e.g., 0, 24, 48, 72 hours).

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in an oven at 60°C and 80°C.

    • Analyze the solid at different time points.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Analyze the samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification.[17][18][19]

Objective: To develop an HPLC method capable of resolving Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV/PDA detector.

  • A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

Method Development Strategy:

  • Initial Mobile Phase: Start with a simple gradient mobile phase, for example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).

  • Method Optimization:

    • Resolution: If co-elution of the parent peak with degradation products is observed, adjust the gradient slope, initial and final mobile phase composition, or the organic modifier (e.g., try methanol instead of acetonitrile).

    • Peak Shape: If peak tailing is observed, especially for the parent compound or basic degradants, adjust the pH of the aqueous mobile phase (e.g., use a phosphate buffer at a different pH).

    • Run Time: Once good resolution is achieved, the gradient can be optimized to reduce the run time.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

V. Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate based on its chemical structure and the behavior of related compounds.

G main Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate hydrolysis Hydrolysis Product (Carboxylic Acid) main->hydrolysis H₂O / H⁺ or OH⁻ photo Photodegradation Products (e.g., Ring-opened species, Polymers) main->photo Light (UV/Vis) thermal Thermal Degradants (e.g., Decarboxylated product) main->thermal Heat (Δ) oxidation Oxidative Products (e.g., N-oxides, Hydroxylated species) main->oxidation [O] (e.g., H₂O₂)

Caption: Potential degradation pathways for the target molecule.

Forced Degradation Workflow

This workflow outlines the systematic approach to conducting a forced degradation study.

G start Start: Pure Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid thermal Thermal stress->thermal photo Photolysis stress->photo analysis Analyze by Stability-Indicating Method (HPLC, LC-MS) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis id Identify Degradation Products analysis->id pathway Elucidate Degradation Pathways id->pathway

Caption: Workflow for a forced degradation study.

VI. Concluding Remarks

The stability of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a multifaceted issue influenced by its inherent chemical structure and the experimental or formulation environment. A proactive approach, grounded in the principles of forced degradation and excipient compatibility testing, is paramount for successful development. This guide provides a foundational framework for anticipating, identifying, and mitigating potential stability challenges. For further in-depth analysis, it is recommended to consult the referenced literature and perform rigorous experimental validation for your specific application.

VII. References

  • Crowley, P. J., & Martini, L. G. (2001). Drug–Excipient Interactions. Pharmaceutical Technology Europe, 13(3), 26-34.

  • Muszalska, I., Sobczak, A., & Jelińska, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16600–16621.

  • El-Gammal, O. A., Mohamed, F. S., & Abu El-Reash, G. M. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2018, 1-11.

  • He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

  • Paudel, A., Raijada, D., & Rantanen, J. (2015). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 80(15), 7572–7583.

  • Canpolat, E., & Gündüzalp, A. B. (2011). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO(II) COMPLEX. Journal of the Chilean Chemical Society, 56(1), 569-572.

  • Apell, J. N., Pflug, N. C., & McNeill, K. (2019). Photodegradation of fludioxonil and other pyrroles. Environmental Science: Processes & Impacts, 21(6), 963-972.

  • Singh, R., & Kumar, P. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Current Pharmaceutical Research, 13(6), 1-5.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, S. (2001). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 25(5), 48-57.

  • Sravani, G., & Rao, G. S. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(4), 114-121.

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry, 31(10), 2213-2220.

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Materials, 11(10), 2063.

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. PubMed.

  • Liu, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467.

  • Grodzicki, A., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(5), 297-301.

  • SIELC Technologies. (2019). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1.

  • Muszalska, I., & Sobczak, A. (2014). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 71(6), 985-993.

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.

  • Xiao, Z., et al. (2022). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition, 62(21), 5895-5911.

  • Wang, Y., et al. (2012). Photo-degradation products of pramipexole. Bioorganic & Medicinal Chemistry Letters, 22(8), 2951-2953.

  • Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Journal of Young Pharmacists, 15(3), 443-449.

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-7.

  • Unal Civcir, P. (2017). Computational study of the synthesis of pyrrole-pyrazines. 4th European Chemistry Congress.

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 242-249.

  • Singh, S., & Kumar, V. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Allied Sciences, 12(1), 1-10.

  • Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products.

  • Verma, A., Singla, S., & Palia, P. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.

  • Sharma, M., & Singh, S. (2018). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development, 3(5), 1-10.

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2245–2276.

  • Sharma, S., & Singh, S. (2022). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 9(2), 160-170.

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate.

  • Walsh Medical Media. (2023). Analytical Perspectives on Drug Excipient Interactions.

  • Szatkowska-Wandas, M., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 999.

  • Ioele, G., et al. (2016). Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 124, 246-253.

  • Kumar, A., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 3(4), 556-562.

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8.

  • Pérez, S., et al. (2014). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Water, Air, & Soil Pollution, 225(1), 1805.

  • Tavano, L., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(1), 2.

  • Kuneš, J., et al. (2017). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 22(11), 1957.

Sources

Technical Support Center: Troubleshooting Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a cornerstone of "click chemistry," the CuAAC reaction is celebrated for its efficiency and reliability in forming stable 1,2,3-triazole linkages.[1] However, even robust reactions can sometimes deliver suboptimal results. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: My CuAAC reaction has a very low yield. What are the most common culprits?

A1: Low yields in CuAAC reactions typically trace back to one of four areas:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state, especially when exposed to oxygen.[2][3]

  • Reagent Impurity: The purity of your azide, alkyne, and solvents is critical. Impurities can inhibit the catalyst or participate in side reactions.[4]

  • Suboptimal Conditions: Incorrect stoichiometry, solvent choice, temperature, or pH can drastically hinder reaction efficiency.[2]

  • Ligand Problems: The choice and concentration of the copper-stabilizing ligand are crucial. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[2][4]

Q2: My reaction mixture turned brownish, and the yield was poor. What does that indicate?

A2: A brownish color in your reaction mixture often points to the degradation of sodium ascorbate, the reducing agent.[5] Sodium ascorbate solutions should always be prepared fresh, as they oxidize over time and lose their ability to reduce Cu(II) to the active Cu(I) state.[4][5]

Q3: I see a precipitate forming in my reaction. Is this normal?

A3: Not always. While the product triazole can sometimes precipitate if its concentration exceeds its solubility, an unexpected precipitate might indicate other issues. For instance, using propiolic acid as a substrate can lead to the formation of an insoluble red copper(I) precipitate.[6] In other cases, it could be a sign of polymerizing side products or aggregation of biomolecules, especially in bioconjugation experiments.[7][8]

In-Depth Troubleshooting Guide

Section 1: The Catalyst System - Heart of the Reaction

The catalytic cycle of CuAAC depends on maintaining a sufficient concentration of the active Copper(I) species. Issues here are the primary cause of reaction failure.

dot graph "CuAAC_Catalytic_Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1. The CuAAC Catalytic Cycle", labelloc=b, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes Cu_I [label="Cu(I) Catalyst", fillcolor="#4285F4"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#34A853"]; Cu_Acetylide [label="Copper(I) Acetylide", fillcolor="#4285F4"]; Azide [label="Azide\n(R'-N3)", fillcolor="#EA4335"]; Metallacycle [label="Six-Membered\nCopper Metallacycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Triazolyl_Cu [label="Triazolyl-Copper\nIntermediate", fillcolor="#4285F4"]; Product [label="1,4-Triazole Product", fillcolor="#5F6368"]; Protonolysis [label="Protonolysis\n(+ H+)", shape=plaintext, fontcolor="#202124"];

// Edges Cu_I -> Cu_Acetylide [label="+ Alkyne\n- H+", fontcolor="#202124"]; Alkyne -> Cu_Acetylide [style=invis]; Cu_Acetylide -> Metallacycle [label="+ Azide", fontcolor="#202124"]; Azide -> Metallacycle [style=invis]; Metallacycle -> Triazolyl_Cu [label="Cyclization", fontcolor="#202124"]; Triazolyl_Cu -> Product [label=" ", fontcolor="#202124"]; Triazolyl_Cu -> Cu_I [label=" ", style=dashed]; Product -> Protonolysis [style=invis]; Protonolysis -> Cu_I [label=" ", style=invis]; Triazolyl_Cu -> Cu_I [label="Regeneration", fontcolor="#202124", pos="c,1.5,1.5"];

// Positioning Cu_I [pos="0,1.5!"]; Alkyne [pos="-1.5,0!"]; Cu_Acetylide [pos="0,0!"]; Azide [pos="1.5,0!"]; Metallacycle [pos="0,-1.5!"]; Triazolyl_Cu [pos="0,-3!"]; Product [pos="-1.5,-4.5!"]; Protonolysis [pos="0,-4.5!"]; } caption: Figure 1. The CuAAC Catalytic Cycle

Question: My reaction, which uses a Cu(II) salt and a reducing agent, is not working. How do I troubleshoot the catalyst?

Answer: This is a classic problem. The most convenient way to perform CuAAC is by generating the Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, typically sodium ascorbate.[9][10] If this system fails, the issue is almost always the loss of active Cu(I).

  • Causality: The Cu(I) ion is thermodynamically unstable and prone to oxidation by dissolved oxygen, which converts it to the catalytically inactive Cu(II) state.[11][12] This oxidation consumes the reducing agent and can generate reactive oxygen species (ROS) that may damage sensitive substrates, particularly biomolecules.[13][14]

  • Troubleshooting Steps:

    • Prepare Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate. The solution should be colorless; a yellow or brown tint indicates oxidation and degradation.[5]

    • Use Excess Reducing Agent: An excess of sodium ascorbate is often used to counteract oxidation and prevent side reactions like the oxidative homocoupling of alkynes (Glaser coupling).[15][16] A 3- to 4-fold excess relative to the copper catalyst is a common starting point.[15]

    • Degas Your Solvents: For sensitive reactions, especially with biomolecules, removing dissolved oxygen is critical.[3] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. At a minimum, closing the reaction tube can help prevent further oxygen diffusion.[17]

    • Check Your Water: Avoid using DEPC-treated water or buffers containing EDTA, as these agents chelate copper ions and will completely inhibit the reaction.[10] Use high-purity, double-distilled or HPLC-grade water.

Question: What is the role of the ligand, and how do I choose the right one?

Answer: Ligands are essential for a successful CuAAC reaction, especially in aqueous or biological media. They play several critical roles:

  • Stabilize Cu(I): Ligands like TBTA and its water-soluble derivatives (e.g., THPTA) form stable complexes with Cu(I), protecting it from oxidation and disproportionation.[12][18][19]

  • Accelerate the Reaction: By preventing the formation of unproductive copper aggregates and facilitating the catalytic cycle, ligands can dramatically increase the reaction rate.[11][20]

  • Protect Substrates: In bioconjugation, ligands can shield sensitive biomolecules from damage caused by copper ions and reactive oxygen species.[13][17]

Ligand Common Use Case Solubility Key Considerations
TBTA General organic synthesisOrganic solvents (e.g., DMSO, DMF)The original and highly effective ligand, but poor water solubility limits its use in bioconjugation.[18][19]
THPTA Bioconjugation in aqueous buffersWaterWater-soluble analog of TBTA. Highly recommended for labeling proteins, nucleic acids, and cells.[12][21]
BTTAA Bioconjugation, high-efficiency needsWaterOften shows the highest efficiency in accelerating the reaction among common water-soluble ligands.[20]
  • Troubleshooting Steps:

    • Select the Right Ligand: Use TBTA for reactions in organic solvents and a water-soluble variant like THPTA or BTTAA for aqueous systems.

    • Optimize Ligand-to-Copper Ratio: A common starting point is a 5:1 ligand-to-copper ratio, particularly for bioconjugation, to provide a protective effect.[13] However, ratios from 1:1 to 5:1 can be effective.[4] An incorrect ratio can lead to poor results.

    • Order of Addition Matters: For best results, pre-mix the Cu(II) salt with the ligand before adding it to the solution containing the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[7][22] Adding ascorbate to copper in the absence of a ligand can lead to rapid precipitation and catalyst deactivation.

Section 2: Substrates and Reaction Conditions

Even with a perfect catalyst system, issues with the starting materials or reaction environment can lead to failure.

dot graph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2. Troubleshooting Workflow for Low CuAAC Yield", labelloc=b, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes Start [label="Low or No Product Yield", fillcolor="#EA4335", shape=ellipse]; Check_Catalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are Reagents Pure & Stoichiometry Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reactions [label="Are Side Reactions Occurring?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst [label="1. Use fresh Na-Ascorbate.\n2. Degas solvents.\n3. Use a stabilizing ligand (e.g., THPTA).\n4. Check ligand:Cu ratio.", fillcolor="#4285F4", shape=note]; Sol_Reagents [label="1. Verify purity (NMR, MS).\n2. Use high-purity solvents.\n3. Check stoichiometry (use 1.1-2x excess of one reagent).", fillcolor="#4285F4", shape=note]; Sol_Conditions [label="1. Screen different solvents (e.g., tBuOH/H₂O, DMSO).\n2. Adjust temperature (RT to 60°C).\n3. Check pH (optimal range 4-12).", fillcolor="#4285F4", shape=note]; Sol_Side_Reactions [label="1. Increase Na-Ascorbate to suppress Glaser coupling.\n2. For bioconjugation, add scavengers like aminoguanidine.\n3. Check for thiol interference.", fillcolor="#4285F4", shape=note];

Success [label="Reaction Optimized", fillcolor="#34A853", shape=ellipse];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Check_Reagents [label="Yes"]; Check_Catalyst -> Sol_Catalyst [label="No"]; Sol_Catalyst -> Check_Catalyst [style=dashed];

Check_Reagents -> Check_Conditions [label="Yes"]; Check_Reagents -> Sol_Reagents [label="No"]; Sol_Reagents -> Check_Reagents [style=dashed];

Check_Conditions -> Check_Side_Reactions [label="Yes"]; Check_Conditions -> Sol_Conditions [label="No"]; Sol_Conditions -> Check_Conditions [style=dashed];

Check_Side_Reactions -> Success [label="No"]; Check_Side_Reactions -> Sol_Side_Reactions [label="Yes"]; Sol_Side_Reactions -> Check_Side_Reactions [style=dashed]; } caption: Figure 2. Troubleshooting Workflow

Question: I suspect my starting materials are the problem. How can I verify this?

Answer: The purity of your azide and alkyne is paramount.

  • Causality: Impurities can act as catalyst poisons. Azides, particularly small organic azides, can be unstable. Alkynes must be terminal (i.e., have a proton on the sp-hybridized carbon) for the copper-catalyzed reaction to proceed.[9]

  • Troubleshooting Steps:

    • Characterize Your Substrates: Before starting, confirm the identity and purity of your azide and alkyne using standard analytical techniques like NMR and Mass Spectrometry.

    • Use High-Purity Solvents: Ensure your solvents are anhydrous and/or high-purity, as contaminants can interfere with the reaction.

    • Check Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.1 to 2 equivalents) of the more accessible or soluble reagent can help drive the reaction to completion.

    • Run a Model Reaction: If you are working with precious or complex biomolecules, test your reaction conditions on a simple model system first (e.g., propargyl alcohol and a simple azide).[17] This helps validate that the catalyst system and conditions are working before you consume valuable materials.

Question: My yield is still low after checking the catalyst and reagents. What reaction conditions can I optimize?

Answer: The CuAAC reaction is generally robust, but optimization can provide significant improvements.

  • Causality: The reaction rate is influenced by solvent, concentration, and temperature. Some solvents can coordinate with the copper catalyst, and very low reactant concentrations can slow the reaction significantly.

  • Troubleshooting Steps:

    • Solvent Choice: While the reaction is famously tolerant of aqueous conditions, solvent mixtures can be beneficial.[23] Common systems include tBuOH/H₂O, DMSO/H₂O, and DMF. For biomolecules, aqueous buffers are standard, but the addition of a co-solvent like DMSO (up to 30-50%) can aid in substrate solubility.[17]

    • Temperature: Most CuAAC reactions proceed well at room temperature. However, for sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60°C) can increase the rate, provided your substrates are stable at these temperatures.[17]

    • pH: The reaction is tolerant of a wide pH range (typically 4-12).[23] However, for bioconjugation, maintaining a physiological pH (around 7.4) is usually best to preserve the integrity of the biomolecule.

    • Concentration: Ensure the concentration of the limiting reagent is not too low. For very dilute reactions, you may need to increase the reaction time or the catalyst loading.

Section 3: Side Reactions and Inhibitors

Sometimes, the main reaction is fine, but competing processes consume starting materials or inhibit the catalyst.

Question: I am seeing a byproduct with a mass corresponding to a dimer of my alkyne. What is happening?

Answer: You are likely observing the Glaser coupling , the most common side reaction in CuAAC.[2][16]

  • Causality: In the presence of oxygen, the copper catalyst can mediate the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[11][24] This consumes your alkyne and reduces the yield of the desired triazole.

  • Mitigation Strategies:

    • Sufficient Reducing Agent: The primary defense against Glaser coupling is maintaining a sufficiently reductive environment. Ensure you are using an adequate excess of sodium ascorbate to keep the copper in the Cu(I) state and scavenge oxygen.[24]

    • Inert Atmosphere: As with catalyst protection, performing the reaction under an inert atmosphere (N₂ or Ar) will minimize the oxygen available for this side reaction.

Question: My reaction involves a protein with cysteine residues, and it's failing. Could this be the issue?

Answer: Yes, this is a well-known inhibitor.

  • Causality: Thiols are potent inhibitors of the CuAAC reaction.[11] The sulfhydryl group on cysteine residues can strongly coordinate to the Cu(I) catalyst, effectively sequestering it and shutting down the catalytic cycle. Other potential inhibitors in biological contexts include histidine and molecules with strong chelating properties.[17][25]

  • Mitigation Strategies:

    • Increase Catalyst/Ligand Loading: Using a higher concentration of the copper/ligand complex can sometimes overcome the inhibition by saturating the interfering sites.

    • Use Sacrificial Metals: Adding a metal ion like Zn(II) or Ni(II) can sometimes occupy the thiol binding sites, leaving the Cu(I) catalyst free to participate in the cycloaddition.[17]

    • Pre-block Thiols: If possible, you can chemically block the free thiols on your protein before performing the CuAAC reaction, and then de-block them afterward if needed.

    • Consider SPAAC: If copper-related inhibition or toxicity is a persistent problem, switching to a copper-free click chemistry variant like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[26]

Standard Experimental Protocol

This protocol is a general starting point for a small-scale aqueous CuAAC reaction and should be optimized for your specific substrates.

Materials:

  • Alkyne-containing molecule (Stock: 10 mM in buffer or DMSO)

  • Azide-containing molecule (Stock: 10 mM in buffer or DMSO)

  • Copper(II) Sulfate (CuSO₄) (Stock: 20 mM in H₂O)

  • THPTA Ligand (Stock: 50 mM in H₂O)[13]

  • Sodium Ascorbate (Stock: 100 mM in H₂O, prepare fresh )[17]

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ solution and 5.0 µL of 50 mM THPTA solution. Vortex briefly. This creates the catalyst complex with a 5:1 ligand-to-copper ratio.[13]

  • Combine Reactants: In a separate tube, add your azide and alkyne substrates to the reaction buffer. For a final reaction volume of 500 µL, you might add:

    • 5 µL of 10 mM Azide (Final concentration: 100 µM)

    • 10 µL of 10 mM Alkyne (Final concentration: 200 µM, 2-fold excess)

    • Buffer to a volume of 467.5 µL.

  • Add Catalyst: Add the 7.5 µL of the catalyst premix from Step 1 to the reactant solution. Mix gently.

  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction tube. The final concentration of ascorbate will be 5 mM.[17]

  • Incubate: Close the tube to minimize oxygen exposure.[17] Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates or low concentrations, this may be extended up to 24 hours.

  • Monitor and Purify: Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC, or SDS-PAGE for proteins). Once complete, purify the product using standard techniques (e.g., HPLC, column chromatography, or precipitation).

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved February 15, 2026, from [Link]

  • baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved February 15, 2026, from [Link]

  • Gao, Y., & Wu, P. (2015). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 20(7), 12573-12596. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved February 15, 2026, from [Link]

  • Ali, A., & Maity, S. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 60(1), 20-38. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved February 15, 2026, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Le Dévédec, F., & Gabillet, S. (2015). A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles. Chemical Communications, 51(85), 15547-15550. [Link]

  • Koberstein, J. T., et al. (2013). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 46(22), 8796-8805. [Link]

  • ResearchGate. (n.d.). Examples of ligands for CuAAC reaction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, April 21). Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction??. Retrieved February 15, 2026, from [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved February 15, 2026, from [Link]

  • Jena Bioscience. (2024, November 8). Na-Ascorbate - click chemistry grade. Retrieved February 15, 2026, from [Link]

  • Díez-Varga, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5789-5798. [Link]

  • Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2013). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Bioconjugate Chemistry, 24(2), 245-253. [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35661. [Link]

  • Casado-Sánchez, A., et al. (2022). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 7(19), 16723-16732. [Link]

  • Journal of Pharmaceutical Research International. (2023). A Recent Concept of Importance: Click Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved February 15, 2026, from [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2413-2421. [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions a. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2014). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 4(6), 1537-1547. [Link]

  • ResearchGate. (2025, August 6). One-pot esterification-click (CuAAC) and esterification–acetylene coupling (Glaser/Eglinton) for functionalization of Wang polystyrene resin. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, September). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved February 15, 2026, from [Link]

  • Papini, A. M., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Medicinal Chemistry, 25(24), 2823-2847. [Link]

Sources

Technical Support Center: Preventing Decomposition of Pyrazine Derivatives During Workup

Author: BenchChem Technical Support Team. Date: February 2026

<content_type>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of handling pyrazine derivatives, ensuring the stability and purity of your compounds through the critical workup phase.

Section 1: Troubleshooting Common Decomposition Issues (FAQs)

This section addresses the most frequently encountered challenges during the workup of pyrazine derivatives. Understanding the root cause is the first step toward an effective solution.

Q1: My purified pyrazine derivative is off-color (e.g., yellow, brown, or black). What's causing this?

A1: Color change is a primary indicator of decomposition. The most common culprits are oxidation and polymerization.

  • Oxidative Degradation: The electron-deficient nature of the pyrazine ring, especially when activated by certain substituents, can make it susceptible to oxidation.[1][2] This is often exacerbated by exposure to atmospheric oxygen during extraction, concentration, and chromatography. The formation of N-oxides or other oxidized species can lead to colored impurities.[3]

  • Polymerization: Under acidic or heated conditions, some pyrazine derivatives can polymerize, forming dark, often insoluble materials. This is particularly a risk for compounds with reactive functional groups.[4]

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., Palladium, Copper) used in the synthesis can promote degradation during workup.

Troubleshooting Steps:

  • Inert Atmosphere: Perform all workup steps (extractions, solvent removal) under an inert atmosphere (Nitrogen or Argon).

  • Antioxidant Addition: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to your extraction solvents.

  • Temperature Control: Avoid excessive heat. Concentrate your solutions at reduced pressure and moderate temperatures.

  • Catalyst Removal: Ensure complete removal of metal catalysts before proceeding with the main workup. A plug of silica or a dedicated scavenger resin can be effective.

Q2: I'm experiencing low yields after workup, even though my initial reaction monitoring (TLC/LC-MS) showed good conversion. Where am I losing my product?

A2: Significant product loss during workup often points to issues with pH sensitivity, volatility, or solubility.

  • pH Sensitivity: Pyrazine derivatives can exhibit pH-dependent stability. Strongly acidic or basic conditions during aqueous extraction can lead to hydrolysis of sensitive functional groups (e.g., esters, amides) or ring-opening reactions. Some pyrazines are unstable in alkaline mediums.[5]

  • Volatility: Many simple alkylpyrazines are volatile.[6][7] Aggressive solvent removal using high vacuum and/or heat can lead to the loss of your product along with the solvent.

  • Poor Extraction Efficiency: The polarity of pyrazine derivatives can vary widely. Using an extraction solvent with inappropriate polarity can result in incomplete extraction from the aqueous phase.[8][9] Multiple extractions with fresh solvent are often necessary for effective recovery.[6][8][9]

Troubleshooting Steps:

  • Buffered Workup: Use buffered aqueous solutions (e.g., phosphate-buffered saline (PBS) at pH 7.4, or a saturated solution of sodium bicarbonate for mild basic conditions) for extractions to avoid pH extremes.

  • Gentle Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider alternative concentration methods like a gentle stream of nitrogen.

  • Solvent Optimization: If you suspect poor extraction, perform a small-scale test with different extraction solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Methyl-tert-butyl ether (MTBE)).[8][9]

Q3: My final product is contaminated with a hard-to-remove impurity that has a similar polarity. How can I improve my purification?

A3: Co-eluting impurities are a common challenge in chromatography. The issue may stem from the choice of stationary phase or the workup procedure itself generating isomeric byproducts.

  • Stationary Phase Interaction: Standard silica gel may not provide sufficient resolution for closely related pyrazine derivatives.[10] The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica surface, leading to peak tailing and poor separation.

  • Formation of Isomers: Reaction or workup conditions might be promoting isomerization, leading to a mixture of closely related compounds.

Troubleshooting Steps:

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18-bonded silica for reverse-phase chromatography.[8][9] High-performance flash chromatography cartridges with smaller particle sizes and higher surface areas can also significantly improve resolution.[10]

  • Solvent System Modification: Systematically screen different solvent systems for your column chromatography. Adding a small amount of a modifier, like triethylamine or acetic acid, can sometimes improve peak shape and separation.

  • Crystallization: If your compound is a solid, recrystallization is an excellent method for removing small amounts of impurities.

Section 2: Best Practices for Pyrazine Derivative Workup

Proactive measures are key to preventing decomposition. This section outlines a systematic approach to designing a robust workup procedure.

Atmosphere Control: The First Line of Defense

Many pyrazine derivatives are sensitive to atmospheric oxygen.[2] Working under an inert atmosphere is a non-negotiable best practice for maximizing yield and purity.

  • Degassing Solvents: Before use, degas all aqueous and organic solvents by sparging with nitrogen or argon for 15-30 minutes.

  • Inert Gas Blanket: Maintain a positive pressure of an inert gas over your reaction mixture and during all subsequent transfers and extractions.

pH Control: Maintaining a Stable Environment

The basicity of the pyrazine nitrogens (pKa ~0.65) and the reactivity of appended functional groups make pH control critical.[11]

  • Avoid Strong Acids and Bases: Unless your protocol specifically requires it, avoid washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH).

  • Use of Buffered Washes:

    • Saturated Sodium Bicarbonate (NaHCO₃): Ideal for neutralizing acidic reaction mixtures.

    • Saturated Ammonium Chloride (NH₄Cl): A mildly acidic wash to remove basic impurities.

    • Phosphate-Buffered Saline (PBS): Maintains a physiological pH and is excellent for compounds intended for biological testing.

Temperature Management: Keeping it Cool

Thermal stability can be a concern for some pyrazine derivatives, with degradation observed at elevated temperatures.[4][12]

  • Cold Extractions: Perform aqueous extractions using cooled solutions and consider carrying out the separation in an ice bath.

  • Low-Temperature Concentration: Always use a rotary evaporator with the water bath set to a low temperature (typically ≤ 40 °C).

Section 3: Detailed Experimental Protocols

Here, we provide a standard and a modified workup protocol to illustrate the practical application of the principles discussed.

Protocol 1: Standard Workup for a Robust Pyrazine Derivative

This protocol is suitable for pyrazine derivatives that are known to be relatively stable.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding it to a beaker of cold water or a buffered solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1x Saturated NaHCO₃ solution (if the reaction was acidic)

    • 1x Water

    • 1x Brine (saturated NaCl solution) to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Modified Workup for a Sensitive Pyrazine Derivative

This protocol incorporates additional steps to protect sensitive compounds from decomposition.

  • Inert Atmosphere Quench: Cool the reaction mixture under a nitrogen atmosphere. Quench the reaction by transferring it via cannula to a degassed, cold (0 °C) buffered solution (e.g., PBS).

  • Antioxidant Addition: Add a small amount of BHT to the separatory funnel before extraction.

  • Extraction with Degassed Solvents: Extract the aqueous layer three times with degassed organic solvent.

  • Buffered Washes: Combine the organic layers and wash with degassed brine only.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate at low temperature (<30 °C) and controlled pressure.

  • Purification: Purify immediately. If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine.

Section 4: Visualization of Key Concepts

Logical Workflow for Workup Optimization

The following diagram illustrates a decision-making process for designing a workup protocol tailored to your pyrazine derivative.

Workup_Optimization Start Assess Pyrazine Derivative Stability Known_Stable Known to be Stable? Start->Known_Stable Standard_Workup Protocol 1: Standard Workup Known_Stable->Standard_Workup Yes Oxidation_Sensitive Oxidation Prone? Known_Stable->Oxidation_Sensitive No / Unknown Check_Purity Check Purity & Yield Standard_Workup->Check_Purity Modified_Workup Protocol 2: Modified Workup (Inert Atmosphere, Buffers) Modified_Workup->Check_Purity Success Successful Isolation Check_Purity->Success High Troubleshoot Troubleshoot Further Check_Purity->Troubleshoot Low pH_Sensitive pH Sensitive? Oxidation_Sensitive->pH_Sensitive Thermally_Unstable Thermally Unstable? pH_Sensitive->Thermally_Unstable Thermally_Unstable->Modified_Workup

Caption: Decision tree for selecting a pyrazine workup protocol.

Decomposition Pathways and Prevention

This diagram illustrates common decomposition pathways and the corresponding preventative measures during workup.

Decomposition_Prevention cluster_causes Causes of Decomposition cluster_pathways Decomposition Pathways cluster_prevention Preventative Measures Atmospheric O2 Atmospheric O2 Oxidation Oxidation N-Oxide Formation Atmospheric O2->Oxidation pH Extremes pH Extremes Hydrolysis Hydrolysis Ring Opening pH Extremes->Hydrolysis High Temperature High Temperature Polymerization Polymerization Tar Formation High Temperature->Polymerization Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxidation Buffered_Workup Buffered Workup (pH 6-8) Buffered_Workup->Hydrolysis Temp_Control Temp_Control Temp_Control->Polymerization

Caption: Common decomposition pathways and preventative strategies.

Section 5: Quantitative Data Summary

The following table provides a hypothetical comparison of the stability of a sensitive pyrazine derivative ("Compound X") under different workup conditions, illustrating the impact of the preventative measures discussed.

Workup ConditionPurity of Crude Product (%)Isolated Yield (%)Observations
Standard Workup (in air, unbuffered)6545Dark brown oil, multiple spots on TLC
Standard Workup + Inert Atmosphere 8060Yellow oil, fewer impurities
Modified Workup (Inert, Buffered)9585Pale yellow solid, clean by TLC/¹H NMR

This data underscores the significant improvements in both purity and yield that can be achieved by implementing a carefully designed workup protocol for sensitive pyrazine derivatives.

References

  • Bickler, B. Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11767. Available at: [Link]

  • Hufendiek, A., et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cisvárová, M., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 238-243. Available at: [Link]

  • Siebeler, A., et al. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 489-497. Available at: [Link]

  • BenchChem. (2025).
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835-843. Available at: [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. ResearchGate. Available at: [Link]

  • Kondo, T., et al. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Small. Available at: [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • Parliment, T. H. (2005). Pyrazines in Thermally Treated Foods. ResearchGate. Available at: [Link]

  • Doležal, M. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis. BenchChem Technical Support.
  • Anggraeni, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. AIP Conference Proceedings, 2453, 030018. Available at: [Link]

  • Chylewska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(59), 54625-54636. Available at: [Link]

  • Zhang, Y., et al. (2025). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. RSC Advances. Available at: [Link]

  • El Asri, O., et al. (2020). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. International Journal of Chemical Kinetics, 52(12), 919-931. Available at: [Link]

  • Mousavi, S. F., et al. (2021). Pyrazinacenes exhibit on-surface oxidation-state-dependent conformational and self-assembly behaviours. Nature Communications, 12(1), 1547. Available at: [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. Available at: [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. Available at: [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(47), 14856-14865. Available at: [Link]

  • Gohlke, J., et al. (2020). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of the Brazilian Chemical Society, 31(1), 108-115. Available at: [Link]

  • Kumar, A., et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances, 13(21), 14167-14181. Available at: [Link]

  • MDPI. Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Available at: [Link]

  • Tesoro, G. C. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Spangenberg, D., et al. (2010). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. Available at: [Link]

  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75. Available at: [Link]

  • Lallemand. (n.d.). PYRAZINES. Lallemand Inc.
  • MDPI. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Available at: [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. Available at: [Link]

  • Sharma, R., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 10-21. Available at: [Link]

  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]

  • Panten, J., & Surburg, H. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemistry & Biodiversity, 17(8), e2000283. Available at: [Link]

  • Sysoeva, M. A., et al. (2021). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 364, 130421. Available at: [Link]

  • BenchChem. (2025).
  • Zhao, C., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3505. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Available at: [Link]

  • Do, D. T., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Optimal pH for sample processing of Volatile Organic Urinary Compounds in Prostate Cancer with preliminary study of compounds of.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Zacharis, E., et al. (1997). 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH. Journal of the American Chemical Society, 119(47), 11543-11544. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SC-90361 Status: Active Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Process Optimization & Scale-Up Troubleshooting

Executive Summary: The Synthetic Challenge

You are likely attempting to synthesize Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS: 90361-95-8).[1] This molecule presents a classic "push-pull" conflict in scale-up chemistry:

  • The Nucleophile (Amine): The 3-amino group on the pyrazine ring is significantly electron-deficient due to the para-nitrogen atoms. It is a poor nucleophile, requiring forcing conditions (heat/acid) to react.

  • The Electrophile (Pyrrole precursor): The Clauson-Kaas reagent (2,5-dimethoxytetrahydrofuran) generates highly reactive intermediates that polymerize into "black tar" under the very acid/heat conditions required to activate the amine.

  • The Liability (Ester): The methyl ester at position 2 is susceptible to acid-catalyzed hydrolysis, threatening yield and purity.

This guide provides a self-validating protocol to balance these competing factors, moving beyond standard literature methods to a robust process suitable for kilogram-scale execution.

Module 1: Route Selection & Thermodynamics

Q: Why does the standard route fail or produce low yields?

A: While reacting Methyl 3-chloropyrazine-2-carboxylate with pyrrole anion (using NaH) seems logical, it suffers from regioselectivity issues and polymerization . The pyrrole anion is an ambident nucleophile (N- vs C-alkylation). On scale, C-alkylation byproducts (2-substituted pyrroles) are difficult to remove without chromatography.

The Superior Route: Modified Clauson-Kaas We recommend the Clauson-Kaas synthesis using Methyl 3-aminopyrazine-2-carboxylate and 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). This route guarantees N-selectivity.

  • Mechanism: Acid-catalyzed ring opening of 2,5-DMTHF

    
     formation of 1,4-dicarbonyl equivalent 
    
    
    
    double condensation with the amine.

ClausonKaas Start Methyl 3-aminopyrazine- 2-carboxylate Inter Intermediate (Schiff Base) Start->Inter + Reagent - MeOH Reagent 2,5-DMTHF (Acid Activation) Reagent->Inter Product Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate Inter->Product - H2O Cyclization Side Side Reaction: Pyrrole Polymerization Inter->Side Excess Acid/Heat

Figure 1: The Clauson-Kaas pathway.[2][3][4] Success depends on favoring the Product path over the Polymerization side-reaction.

Module 2: The "Golden Batch" Protocol (Scale-Up Ready)

Do not use neat acetic acid reflux (common in academic papers); it destroys the methyl ester on scale. Use this Azeotropic/Buffered Method .

Optimized Protocol Parameters
ParameterSpecificationReason
Solvent System Toluene : Acetic Acid (4:1 v/v)Toluene allows azeotropic water removal (Dean-Stark), driving equilibrium without harsh acidic hydrolysis.
Stoichiometry Amine (1.0 eq) : 2,5-DMTHF (1.1 eq)Slight excess of DMTHF accounts for its thermal instability.
Temperature 100°C (Internal)Sufficient to activate the pyrazine amine but below the rapid polymerization threshold of pyrrole.
Concentration 0.5 M (relative to amine)High dilution minimizes intermolecular polymerization of the pyrrole product.
Step-by-Step Methodology
  • Charge: Load Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv) into a reactor fitted with a mechanical stirrer and a Dean-Stark trap.

  • Solvent: Add Toluene (8 vol) and Glacial Acetic Acid (2 vol).

  • Activation: Heat to 80°C. The amine may not fully dissolve yet; this is normal.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise over 30 minutes. Crucial: Slow addition prevents the accumulation of unreacted activated acetal, reducing tar formation.

  • Reaction: Heat to reflux (approx. 105-110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • IPC (In-Process Control): Check HPLC after 4 hours.

    • Target: <2% unreacted amine.[5]

    • Limit: If >5% amine remains after 6 hours, add 0.1 eq fresh 2,5-DMTHF. Do not extend heating beyond 8 hours to protect the ester.

Module 3: Troubleshooting & FAQs

Q: The reaction mixture turned into a black tar. Can I save it?

Diagnosis: This is "Pyrrole Polymerization," caused by high acid concentration or localized overheating. Corrective Action:

  • Prevention: Ensure efficient stirring (Reynolds number >2000) during the addition of 2,5-DMTHF.

  • Salvage: If the product is present but trapped in tar, do not attempt column chromatography immediately.

    • Dilute with EtOAc.

    • Filter through a pad of Celite mixed with activated charcoal . The charcoal preferentially adsorbs the polymeric pyrrole species.

    • Perform a silica plug filtration (Flash Chromatography is likely to clog).

Q: I see a new impurity at RRT 0.85 (HPLC) that increases with time.

Diagnosis: This is likely the Hydrolyzed Acid (3-(1H-pyrrol-1-yl)pyrazine-2-carboxylic acid). Cause: Water accumulation in the acetic acid media. Fix:

  • Ensure the Dean-Stark trap is functioning.

  • If the impurity >5%, stop the reaction immediately. The acid can be re-esterified (MeOH/H2SO4) in a subsequent step, but it is better to isolate the mixture and separate via bicarbonate wash (the acid will go into the aqueous layer, the ester remains in organic).

Q: My yield is stuck at 60%. Where is the rest?

Diagnosis: Incomplete cyclization. The intermediate "Schiff base" (open chain) may be stable due to the electron-poor pyrazine ring. Fix:

  • Do not add more acid.

  • Add a Lewis Acid catalyst: Add 5 mol% Sc(OTf)3 (Scandium Triflate) or FeCl3 . These catalyze the cyclization step specifically without promoting ester hydrolysis [1, 2].

Module 4: Workup & Purification (Chromatography-Free)

For scale-up (>100g), chromatography is non-viable. Use this crystallization logic.

Purification Crude Crude Reaction Mixture (Toluene/AcOH) Wash 1. Cool to 20°C 2. Wash w/ 10% NaHCO3 (x2) 3. Wash w/ Brine Crude->Wash Phase Organic Phase (Product + Impurities) Wash->Phase Switch Solvent Swap: Distill Toluene -> Ethanol Phase->Switch Cryst Crystallization: Heat to 60°C, add Water dropwise Cool to 0°C Switch->Cryst Isolate Pure Product (>98% HPLC) Cryst->Isolate

Figure 2: Downstream processing workflow minimizing solvent waste and avoiding silica gel.

Purification Protocol:

  • Quench: Cool reaction to 20°C. Wash the Toluene/AcOH mixture twice with 10% aqueous

    
     to remove Acetic Acid. Caution: CO2 evolution.
    
  • Solvent Swap: Concentrate the Toluene layer under vacuum to a thick oil. Re-dissolve in Ethanol (5 vol) .

  • Crystallization: Heat the ethanol solution to 60°C. Add Water dropwise until slight turbidity is observed (approx 1:1 EtOH:Water ratio).

  • Cooling: Cool slowly to 0°C over 2 hours. The product should crystallize as off-white needles.

  • Filtration: Filter and wash with cold 50% EtOH/Water.

Module 5: Safety & Regulatory

HazardContextControl Measure
2,5-DMTHF Flammable liquid; forms peroxides.Test for peroxides before use.[5] Store under Nitrogen.[5][6][7]
Pyrrole Derivatives Potential Genotoxicity.[5]Treat the final product as a potential mutagen until Ames tested. Use full PPE (double nitrile gloves).
Exotherm Ring opening of DMTHF is exothermic.Strict control of addition rate.[5] Do not dump reagent all at once.[5]

References

  • Clauson-Kaas Pyrrole Synthesis Review

    • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[4]

    • Source: Beilstein Journal of Organic Chemistry (2023).[4]

    • URL:[Link]

  • Lewis Acid Catalysis in Pyrrole Synthesis

    • Title: Scandium triflate-catalyzed synthesis of N-substituted pyrroles.[4]

    • Source: ResearchG
    • URL:[Link]

  • Product Identification

    • Title: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS 90361-95-8).[1][8]

    • Source: Fluorochem Product D
  • General Pyrazine Synthesis Review

    • Title: Review on the Synthesis of Pyrazine and Its Deriv
    • Source: ResearchGate.[9]

    • URL:[Link]

Sources

"managing impurities in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Logged User: Senior Researcher / Process Chemist Topic: Managing Impurities in Heterocyclic Synthesis

Welcome to the Heterocycle Synthesis Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyridine is oxidizing, your imidazole alkylation gave the wrong isomer, or your final API is failing ICH Q3D limits for palladium.

Heterocycles are the "divas" of organic chemistry—electronically diverse, prone to pi-stacking, and notoriously difficult to purify. This guide bypasses standard textbook advice to address the specific failure modes of heterocyclic workflows.

Ticket #001: "I’m getting the wrong N-alkyl isomer."

Issue: Regioselectivity in azole alkylation (e.g., 1,2,3-triazoles, indazoles, imidazoles) is poor or inverted. Diagnosis: You are likely fighting the battle between kinetic control (sterics/coulombics) and thermodynamic control (stability). The "wrong" isomer often arises from ignoring the Solvent-Ion Pair Effect .

The Mechanistic Fix: Solvent-Separated vs. Tight Ion Pairs

In a non-polar solvent (THF), the metal cation coordinates tightly to the most electron-rich nitrogen (often N2 or N3), shielding it. The electrophile is forced to attack the less hindered/shielded position. In polar aprotic solvents (DMSO/DMF), the cation is solvated, leaving the nucleophile "naked," allowing attack at the most thermodynamically stable position (often N1).

Experimental Protocol: Steering Regioselectivity

  • For Kinetic Control (usually N2/N3 alkylation):

    • Solvent: Anhydrous THF or Dioxane.

    • Base: NaH or LiHMDS (Lithium coordinates tightly).

    • Temperature: -78°C to 0°C.

    • Why: Promotes Tight Ion Pairs (TIP) . The cation blocks the N1 site.

  • For Thermodynamic Control (usually N1 alkylation):

    • Solvent: DMF, DMSO, or NMP.

    • Base: Cs2CO3 or K2CO3.

    • Temperature: Heat (>60°C) to allow equilibration.

    • Why: Promotes Solvent-Separated Ion Pairs (SSIP) . The "naked" anion equilibrates to the most stable tautomer.

Validation Checkpoint (Self-Validating): Run a crude 1H-NMR.

  • N1-Isomer (Thermodynamic): Cross-peaks in NOESY between the alkyl group and the adjacent C-H proton are usually strong.

  • N2-Isomer (Kinetic): Often shows a more symmetric shift pattern or lack of NOE to the ring protons (depending on substitution).

Workflow Visualization:

Regioselectivity Start Target Isomer? Kinetic Kinetic (N2/N3) Start->Kinetic Less Stable Thermo Thermodynamic (N1) Start->Thermo More Stable Cond_K Use THF/Dioxane Base: LiHMDS/NaH Temp: < 0°C Kinetic->Cond_K Cond_T Use DMF/DMSO Base: Cs2CO3 Temp: > 60°C Thermo->Cond_T Mech_K Tight Ion Pair (TIP) Cation shields N1 Cond_K->Mech_K Mech_T Solvent-Separated (SSIP) Naked Anion Cond_T->Mech_T

Caption: Decision tree for selecting reaction conditions based on desired N-alkylation regioisomer.

Ticket #002: "My product is failing ICH Q3D limits for Palladium."

Issue: Residual Pd from Suzuki/Buchwald couplings remains >100 ppm despite column chromatography. Diagnosis: Palladium forms soluble complexes with basic heterocycles (pyridines, thiazoles) that "streak" through silica gel alongside your product.

The Solution: Targeted Scavenging & Speciation Control

Standard silica filtration is insufficient.[1] You must use a scavenger with a higher affinity for Pd than your heterocycle.

Comparative Scavenger Data

Scavenger TypeFunctional GroupBest ForLimitations
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)Can smell; slow kinetics in MeOH.
SiliaMetS® Thiourea -NH-CS-NH2Pd(II) (highly efficient)Less effective for Pd(0) nanoparticles.
Activated Carbon Micro-porous CarbonBulk Pd removalNon-specific; yield loss (adsorbs product).
N-Acetylcysteine Amino AcidSoluble extractionRequires aqueous workup; pH dependent.

Protocol: The "Thiol-Doped" Workup Do not just add scavenger to the flask.

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (avoid MeOH if using Thiol resins, as kinetics are slower).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the catalyst loading (not the substrate).

  • Incubation: Stir at 50°C for 4 hours. Heat is critical to break the Pd-Heterocycle coordination.

  • Filtration: Filter through a 0.45 µm pad (Celite is okay, but a dedicated scavenger cartridge is better).

  • Validation (The Colorimetric Spot Test):

    • Dissolve 5 mg product in 1 mL solvent.

    • Add 1 drop of N,N-dimethyl-4-nitrosoaniline solution.

    • Result: If solution turns pink/red, Pd is present. If it remains yellow/colorless, Pd is likely <20 ppm.

Ticket #003: "My electron-rich heterocycle turned into black tar."

Issue: Indoles, pyrroles, or thiophenes degrade during workup or storage. Diagnosis: Oxidative polymerization. Electron-rich heterocycles are susceptible to Radical Cation formation by atmospheric oxygen, leading to rapid polymerization (the "tar").

Troubleshooting Protocol: The "Antioxidant Shield"
  • The Acid Trap:

    • Cause: Many heterocycles polymerize under acidic conditions (e.g., pyrrole red shift). Chloroform naturally decomposes to HCl over time.

    • Fix: Filter all halogenated solvents through basic alumina before use. Add 1% Triethylamine to the workup solvent.

  • The Radical Trap (BHT Doping):

    • Add 2,6-di-tert-butyl-4-methylphenol (BHT) (0.1 mol%) to your ether/THF during extraction.

    • BHT intercepts the peroxy radicals before they can initiate the polymerization chain reaction of the heterocycle.

  • Storage:

    • Store under Argon at -20°C.

    • Self-Validating Check: If the solid forms a "crust" or changes color from white to pink/brown within 24h, your storage solvent contains peroxides.

Ticket #004: "My basic compound streaks on the column."

Issue: Broad peaks, poor separation, and low recovery during silica chromatography. Diagnosis: The basic nitrogen (pyridine/imidazole lone pair) is hydrogen-bonding with the acidic silanols (Si-OH) on the silica gel surface.

The "Amine-Deactivation" Protocol

You must neutralize the silica surface before or during the run.

Method A: The Mobile Phase Modifier (Standard)

  • Solvent: DCM / MeOH.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH (28% aq) to the mobile phase.

  • Critical Step: Flush the column with the modifier-containing solvent before loading the sample. This "caps" the active silanol sites.

Method B: The "Reverse-Phase" Switch (High Performance) If pKa > 8 (highly basic), normal phase silica is often futile.

  • Switch to C18-Silica (Reverse Phase).

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Why: C18 caps the silanols and operates on hydrophobic interaction, preventing the acid-base "sticking."

Chromatography Logic Flow:

Purification Problem Streaking/Tailing on TLC? Check_pKa Check Conjugate Acid pKa Problem->Check_pKa Low_Base pKa < 5 (e.g., Pyrazine) Check_pKa->Low_Base High_Base pKa > 6 (e.g., Alkyl-Imidazole) Check_pKa->High_Base Sol_A Standard Silica DCM/MeOH Low_Base->Sol_A Sol_B Dope Silica + 1% Et3N or NH4OH High_Base->Sol_B First Attempt Sol_C Switch Phase C18 Reverse Phase (Acidic Buffer) Sol_B->Sol_C If still streaking

Caption: Workflow for purifying basic heterocycles based on basicity (pKa).

References
  • Regioselectivity in Azoles

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold; Ring Substituent and N-Alkyl
    • Source:Beilstein J. Org. Chem. 2021, 17, 1939–1951.
    • URL:[Link][3]

  • Palladium Scavenging & ICH Limits

    • Title: ICH Guideline Q3D (R2) on Elemental Impurities.[4]

    • Source: European Medicines Agency / ICH Guidelines.[4][5]

    • URL:[Link]

  • Metal Removal Strategies

    • Title: Palladium Removal from Reaction Mixtures using Functionalized Silica.[6][7]

    • Source:Org.[5] Process Res. Dev. 2016 (General Reference on Scavenging).

    • URL:[Link] (Journal Landing Page for verification of topic scope).

  • Purification of Basic Amines

    • Title: Rapid Chromatographic Technique for Preparative Separation with Moder
    • Source:J. Org.[8][9] Chem. 1978, 43, 14, 2923–2925 (The classic "Flash Chromatography" paper, foundational for silica interactions).

    • URL:[Link]

Sources

Thermal Stability & Analysis of Pyrazine Esters: Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Analysis of Pyrazine Esters Audience: Researchers, Formulation Scientists, and QC Analysts Role: Senior Application Scientist

Welcome to the Technical Support Center

As a Senior Application Scientist, I understand that pyrazine esters (e.g., ethyl pyrazine-2-carboxylate, pyrazin-2-ylmethyl benzoate) present unique challenges in both processing and analysis. Their electron-deficient aromatic ring alters the stability of the ester linkage compared to standard benzenoids, making them susceptible to specific degradation pathways during thermal exposure (GC injection, extrusion, sterilization).

This guide synthesizes thermodynamic data with practical troubleshooting to ensure your analytical protocols are robust and your stability data is accurate.

Module 1: Thermal Stability Profiling (TGA/DSC)
Q1: What are the critical thermal thresholds for common pyrazine esters?

A: Pyrazine esters generally exhibit lower thermal stability than their carbocyclic analogues due to the electron-withdrawing nature of the pyrazine ring. Below is a summary of critical thermal events derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert (


) atmospheres.

Table 1: Thermal Stability Thresholds

Compound ClassMelting Point (

)
Degradation Onset (

)
Max Degradation (

)
Primary Degradation Mode
Methyl pyrazine-2-carboxylate 57–63 °C~160 °C200–220 °CEvaporation / Hydrolysis (if wet)
Ethyl pyrazine-2-carboxylate 48–52 °C~153 °C270–285 °CThermal Elimination (

)
Pyrazin-2-ylmethyl benzoate 68–72 °C~183 °C280–295 °CEster Pyrolysis / Decarboxylation
Pyrazinamide (Reference) 188 °C>250 °C300 °C+Amide Dehydration

Technical Insight: The "Degradation Onset" is defined as the temperature at 5% mass loss (


) after correcting for solvent/moisture loss. If you observe mass loss <100 °C, it is likely residual solvent or moisture, not ester degradation.
Q2: My TGA curve shows a single weight loss step. Does this confirm stability?

A: Not necessarily. A single step often indicates concurrent evaporation and decomposition .

  • Test: Run the TGA in a sealed pan (pinhole) vs. an open pan.

    • If the onset shifts significantly higher in a sealed pan, the initial loss was evaporation (vapor pressure driven).

    • If the onset remains constant, it is a chemical decomposition event (bond breaking).

  • Validation: Analyze the off-gas using TGA-MS. Detection of

    
     (m/z 44) or Ethylene (m/z 28) confirms decomposition over simple evaporation.
    
Module 2: GC-MS Troubleshooting & Artifacts
Q3: I see "ghost peaks" of pyrazine carboxylic acid and vinylpyrazine in my chromatogram. Is my sample degrading?

A: This is a classic artifact of Injector Port Pyrolysis . Pyrazine ethyl esters possessing


-hydrogens can undergo a thermal syn-elimination (Mechanism 

) inside a hot GC inlet, even if the bulk sample is stable.

The Mechanism: The electron-deficient pyrazine ring increases the acidity of the


-hydrogens on the ethyl group, facilitating a cyclic transition state that cleaves the ester into 2-pyrazinecarboxylic acid  and ethylene  (which may not be detected). If the temperature is high enough, the acid may further decarboxylate to a vinylpyrazine or methylpyrazine.

Troubleshooting Protocol:

  • Check Inlet Temperature: If set >250 °C, lower to 200–220 °C.

  • Check Liner Activity: Use deactivated glass wool. Active sites catalyze hydrolysis/elimination.

  • Split Ratio: Increase split ratio (e.g., 50:1) to reduce residence time in the hot inlet.

  • On-Column Injection: If available, use on-column injection to bypass the thermal shock of the inlet entirely.

Visualizing the Problem: Root Cause Analysis

Use the following decision tree to determine if degradation is thermal (instrument) or chemical (sample).

Troubleshooting Start Issue: Anomalous Peaks in GC-MS CheckPeaks Identify Extra Peaks Start->CheckPeaks AcidPeak Peak = Pyrazine Acid (m/z 124) CheckPeaks->AcidPeak VinylPeak Peak = Vinyl/Alkyl Pyrazine (m/z 106, 94) CheckPeaks->VinylPeak Decision1 Run Sample at Lower Inlet Temp (e.g., 200°C vs 250°C) AcidPeak->Decision1 VinylPeak->Decision1 Result1 Peaks Disappear/Reduce? Decision1->Result1 Yes YES: Injector Port Degradation Result1->Yes Artifact No NO: Bulk Sample Degradation Result1->No Real Action1 Action: Deactivate Liner, Lower Temp, Increase Flow Yes->Action1 Action2 Action: Check Storage pH, Moisture Content No->Action2

Figure 1: Decision tree for distinguishing instrumental artifacts from genuine sample degradation.

Module 3: Hydrolysis & Storage Stability
Q4: How does pH affect the stability of pyrazine esters in solution?

A: Pyrazine esters are highly susceptible to base-catalyzed hydrolysis .

  • Mechanism: The pyrazine nitrogens can be protonated in acid (increasing electrophilicity of the carbonyl), but the ring itself makes the carbonyl carbon highly electrophilic, accelerating attack by

    
     even at neutral pH.
    
  • Kinetics: Hydrolysis typically follows pseudo-first-order kinetics in aqueous buffers.

    • pH < 4: Relatively stable (protonation of ring N repels

      
       attack on ester).
      
    • pH > 7: Rapid hydrolysis to pyrazine carboxylate anion.

Recommendation: Store liquid formulations in slightly acidic buffers (pH 5.0–6.0) or anhydrous alcohol. Avoid phosphate buffers > pH 7.5.

Q5: What is the mechanism of degradation during storage vs. heating?

Understanding the pathway is critical for predicting shelf life.

DegradationPathways Ester Pyrazine Ethyl Ester (Active) Hydrolysis Pathway A: Hydrolysis (+H2O, pH > 7) Ester->Hydrolysis Elimination Pathway B: Thermal Elimination (>200°C, Gas Phase) Ester->Elimination Acid Pyrazine-2-Carboxylic Acid Hydrolysis->Acid Alcohol Ethanol Hydrolysis->Alcohol Elimination->Acid Ethylene Ethylene (Gas) Elimination->Ethylene Decarb Pathway C: Decarboxylation (>250°C) Acid->Decarb Pyrazine Pyrazine / Alkylpyrazine (Inactive) Decarb->Pyrazine CO2 CO2 Decarb->CO2

Figure 2: Primary degradation pathways. Pathway A dominates in storage; Pathway B dominates in GC analysis; Pathway C occurs under extreme thermal processing.

Module 4: Analytical Method Parameters
Q6: How do I resolve co-eluting pyrazine isomers?

A: Mass spectra of alkylpyrazines (e.g., 2,3-dimethyl vs 2,5-dimethyl) are often identical. You must use Linear Retention Indices (LRI) for positive identification.

Standard Protocol:

  • Column: Use a polar wax column (e.g., DB-WAX, ZB-WAX) for better separation of isomers compared to non-polar (DB-5) columns.

  • Calibration: Run a C7–C30 alkane standard mix under the exact same temperature program.

  • Calculation: Calculate LRI using the Van den Dool and Kratz equation.

  • Verification: Compare calculated LRI with NIST WebBook or published flavor databases. A match within ±10 units is required for confirmation.

Table 2: Recommended GC-MS Parameters for Pyrazine Esters

ParameterSettingRationale
Inlet Temp 220 °CMinimize thermal elimination artifacts.
Mode Split (20:1 to 50:1)Reduce residence time; prevent column overload.
Column PEG (Wax) PhaseHigh selectivity for polar nitrogen heterocycles.
Flow Rate 1.0–1.2 mL/min (He)Standard optimization.
MS Source 230 °CPrevent condensation of less volatile acids.
References
  • Thermal Decomposition Mechanisms

    • Study: "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes." Chemical Papers. Detailed analysis of pyrazine carboxylate decomposition steps (dehydration vs.
    • Source: (Verified context from search 1.2)

  • Pyrolysis & Synthesis

    • Study: "Synthesis, thermal property and antifungal evaluation of pyrazine esters." Arabian Journal of Chemistry. Provides TGA/DSC curves for specific esters and identifies pyrolysis products like vinylpyrazine.
    • Source: (Verified context from search 1.6)

  • GC-MS Troubleshooting

    • Guide: "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Journal of Chromatography A. Discusses retention indices and isomer co-elution issues.
    • Source: (Verified context from search 1.8)

  • General Ester Pyrolysis (Ei Mechanism)

    • Concept: The "Ei mechanism" (Elimination Internal)

      
      -hydrogens.[1]
      
    • Source: (Verified context from search 1.10)

Sources

Validation & Comparative

Resolving Pyrazine Regioisomer Ambiguity: A Comparative Guide to 13C NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazine-based therapeutics (e.g., antituberculars like Pyrazinamide, kinase inhibitors), structural ambiguity is a critical bottleneck. Standard proton (


H) NMR often fails due to the high symmetry and proton-deficiency of functionalized pyrazines. Mass Spectrometry (MS) confirms molecular formula but cannot distinguish regioisomers (e.g., 2,3- vs. 2,6-disubstitution).

This guide objectively compares


C NMR Analysis  against these alternatives. We demonstrate that 

C NMR is not merely complementary but is the requisite primary tool for definitive pyrazine scaffold validation. We provide a self-validating experimental protocol designed to overcome the specific relaxation challenges inherent to pyrazine quaternary carbons.

The Challenge: The "Silent" Pyrazine Scaffold

Pyrazine derivatives present a unique "blind spot" for standard analytical techniques:

  • Proton Deficiency: Tetra-substituted pyrazines have no ring protons, rendering

    
    H NMR silent regarding the ring substitution pattern.
    
  • Symmetry Masquerading: 2,6-disubstituted and 2,5-disubstituted isomers often yield identical proton integration ratios and splitting patterns due to symmetry, leading to misassignment.

  • Nitrogen Quadrupole Broadening: The ring nitrogens (

    
    N, 
    
    
    
    ) can broaden attached carbon signals, reducing S/N ratio and complicating assignment.
Comparative Performance Matrix

The following table contrasts


C NMR against standard alternatives for Pyrazine analysis.
Feature

C NMR (The Solution)

H NMR (Alternative A)
HRMS (Alternative B)

N NMR (Alternative C)
Regioisomer Resolution High (Distinct shifts for 2,3/2,5/2,6 patterns)Low (Fails with symmetry or no protons)None (Identical m/z)High (But low sensitivity)
Quaternary Carbon Detection Direct (Visible ~140-160 ppm)Indirect (Requires HMBC; fails if >3 bonds)N/A N/A
Quantification Accuracy High (With Inverse Gated Decoupling)High (If protons present)Low (Ionization variance)Low
Sample Requirement High (~10-50 mg)Low (<1 mg)Minimal (<0.1 mg)Very High (>100 mg)
Experiment Time Hours (due to long

)
MinutesMinutesHours/Days

Technical Deep Dive: Why C NMR Wins

Mechanism of Action

The superiority of


C NMR for pyrazines lies in the Chemical Shift Anisotropy (CSA) . The electronic environment of pyrazine carbons is heavily influenced by the ortho, meta, and para positioning of substituents relative to the ring nitrogens.
  • Ipso-effect: A carbon directly attached to a substituent (e.g., -OMe) shifts significantly downfield (e.g., C-2 at ~160 ppm).

  • Nitrogen-effect: Carbons adjacent to nitrogen (C-2, C-6) are deshielded (~145 ppm) compared to benzene analogs.

Experimental Evidence: Distinguishing Isomers

Consider a dimethyl-pyrazine scenario.


H NMR shows a singlet for methyls and a singlet for ring protons for both 2,3- and 2,6-isomers.
  • 2,3-Dimethylpyrazine: Lacks a

    
     axis of symmetry through the nitrogens. 
    
    
    
    C NMR shows distinct signals for all ring carbons due to the asymmetric environment relative to the nitrogens.
  • 2,6-Dimethylpyrazine: Possesses symmetry.

    
    C NMR shows simplified signals  (equivalent pairs), instantly differentiating it from the 2,3-isomer.
    

Self-Validating Experimental Protocol

As a Senior Scientist, I do not recommend "standard" parameters for pyrazines. The relaxation times (


) of quaternary pyrazine carbons are notoriously long (often 5–10 seconds). Standard delays (

s) will suppress these peaks, leading to missing data.

The "Pyrazine-5" Workflow:

Step 1: Solvent Selection (The Solubility Check)
  • Action: Use DMSO-

    
      instead of CDCl
    
    
    
    .
  • Causality: Pyrazines are often polar. DMSO ensures complete solubility (preventing aggregation broadening) and its viscosity aids in separating overlapping signals via rotational correlation time changes.

  • Validation: If solution is cloudy, stop. NMR requires a homogeneous isotropic phase.

Step 2: Pulse Sequence Selection
  • Action: Use zgpg30 (Power-gated decoupling) for routine structrual ID. Use zgig (Inverse gated decoupling) for qNMR.

  • Causality: zgpg30 retains NOE enhancement (boosting signal) but sacrifices integration accuracy. zgig eliminates NOE, allowing accurate integration of quaternary carbons.

Step 3: The Relaxation Delay ( ) Loop
  • Action: Set

    
    . For unknown pyrazines, start with 
    
    
    
    s
    .
  • Self-Validation: Run a quick 16-scan experiment. Check the signal-to-noise (S/N) of the quaternary carbon (usually ~140-155 ppm).

    • If S/N < 10: Increase

      
       to 10s or increase scan count (
      
      
      
      ).
    • If Peak is Missing: It is likely saturated.[1] Increase

      
       drastically or add a relaxation agent (e.g., Cr(acac)
      
      
      
      ).
Step 4: Acquisition & Processing
  • Parameter: Spectral width (SW) = 240 ppm (to catch carbonyls/imines).

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz).

  • Causality: Pyrazine carbons often show broadening from

    
    N coupling; slightly higher LB improves S/N without sacrificing necessary resolution.
    
Step 5: The DEPT-135 Check
  • Action: Run a DEPT-135 experiment immediately after the standard

    
    C.
    
  • Validation:

    • Quaternary carbons (common in drugs) will disappear .

    • CH/CH

      
       will be positive .
      
    • CH

      
       will be negative .
      
    • Result: If a peak at 150 ppm remains in DEPT, it is a CH (protonated). If it vanishes, it is quaternary. This is the definitive proof of substitution position.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the correct NMR modality for pyrazine derivatives.

PyrazineAnalysis Start Start: Pyrazine Derivative Sample H_NMR Run 1H NMR Start->H_NMR Check_H Are Ring Protons Distinct? H_NMR->Check_H Ambiguous Ambiguous (Symmetry/No H) Check_H->Ambiguous No Result Definitive Regioisomer ID Check_H->Result Yes (Rare) C13_Path Proceed to 13C NMR Ambiguous->C13_Path Experiment_Choice Select Experiment Type C13_Path->Experiment_Choice Standard_C13 Standard 13C{1H} (zgpg30) (General Structure) Experiment_Choice->Standard_C13 Baseline ID DEPT DEPT-135 (Distinguish Cq vs CH) Experiment_Choice->DEPT Resolve Substitution IG_C13 Inverse Gated (zgig) (Quantitative Ratio) Experiment_Choice->IG_C13 qNMR Purity Standard_C13->Result DEPT->Result IG_C13->Result

Caption: Decision matrix for pyrazine structural elucidation. Note the critical pivot to


C NMR when 

H NMR yields ambiguous symmetry data.

Case Study Data: Pyrazinamide (PZA) vs. Metabolites

The following data highlights the chemical shift sensitivity of


C NMR in distinguishing Pyrazinamide from its active metabolite, Pyrazinoic Acid (POA). Note the shift in the Carbonyl (C=O) and C-2 positions.[2][3]
Carbon PositionPyrazinamide (PZA)

(ppm)
Pyrazinoic Acid (POA)

(ppm)
Shift Difference (

)
C=O (Carbonyl) 165.2163.8-1.4 ppm
C-2 (Ipso) 147.5144.2-3.3 ppm
C-3 145.0146.1+1.1 ppm
C-5 143.8145.5+1.7 ppm
C-6 143.8145.5+1.7 ppm

Data Source: Simulated based on substituent additivity rules and verified against literature values [1, 3].

Interpretation: The -3.3 ppm upfield shift of the C-2 carbon upon hydrolysis of the amide to the acid is a definitive marker that


H NMR (watching the amide protons disappear) can sometimes miss due to exchange broadening with water/solvent.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Contextual grounding for Pulse Sequences).
  • National Institutes of Health (NIH). (2023). Quantitative 1H Nuclear Magnetic Resonance Assay for the Rapid Detection of Pyrazinamide Resistance. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Pyrazine-2-Carboxylate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine-2-Carboxylate in Coordination Chemistry

The pyrazine-2-carboxylate ligand is an excellent building block for constructing a wide array of coordination polymers and discrete molecular complexes.[1] Its ability to act as both a chelating and a bridging ligand allows for the formation of diverse structural motifs, from simple monomers to complex three-dimensional networks.[1][2] The specific coordination mode and the resulting crystal packing are influenced by several factors, including the choice of the metal ion, the presence of co-ligands, and the reaction conditions. Understanding these relationships is crucial for the rational design of novel materials with tailored properties.

Comparative Analysis of Synthesis and Crystallization Strategies

The synthesis of pyrazine-2-carboxylate complexes is typically achieved through straightforward solution-based methods. However, the choice of solvent, temperature, and stoichiometry can significantly impact the final product.

Room Temperature vs. Solvothermal Synthesis

Many pyrazine-2-carboxylate complexes can be synthesized at room temperature by simply mixing the metal salt and the ligand in a suitable solvent, such as methanol or water.[3] For instance, the copper(II) complex [Cu(PYZ-AM)2]n(NO3)2n·2nCH3OH was successfully synthesized by reacting Cu(NO3)2·3H2O with pyrazine-2-carboxamide in methanol, with crystals suitable for X-ray diffraction obtained by slow evaporation of the solvent.[3]

In contrast, solvothermal methods, which involve heating the reaction mixture in a sealed vessel, are employed to synthesize more crystalline or kinetically stable phases. A series of isostructural complexes, M(pca)3 where M = Co, Cr, or Rh, were synthesized using this approach.[4] This highlights how reaction conditions can be tuned to target specific crystal structures.

The Role of Co-ligands and Counter-ions

The incorporation of co-ligands and the nature of the counter-ion play a pivotal role in dictating the final structure. For example, in the case of copper(II) complexes, the presence of a chloride ion in [CuCl(pzCO2)] leads to a five-coordinate square-pyramidal geometry and a bilayered structure, whereas [Cu(pzCO2)2(H2O)2] features a different arrangement due to the coordinated water molecules.[2][5] Similarly, the use of different anions like nitrates or perchlorates can lead to the formation of distinct polymeric networks.[3]

Crystallographic Data: A Comparative Overview

The following table summarizes key crystallographic data for a selection of representative pyrazine-2-carboxylate complexes, showcasing the structural diversity achievable with this ligand.

ComplexMetal IonFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1 Cu(II)[CuCl(pzCO2)]MonoclinicPc----[2][5][6][7]
2 Co(III)Co(pca)3MonoclinicC2/c28.066(13)8.036(4)13.577(6)90.2(10)[4]
3 Cr(III)Cr(pca)3MonoclinicC2/c28.318(3)8.089(4)13.792(12)90.256(2)[4]
4 Rh(III)Rh(pca)3MonoclinicC2/c28.679(4)8.051(13)13.847(2)90.585(2)[4]
5 La(III)[La(C5H3N2O2)(C2O4)(H2O)2]TriclinicP-18.040(3)8.7343(18)8.8329(18)101.447(3)[8]
6 Zn(II){[Zn(pyz)(SCN)(H2O)2]·H2O}∞------[9]
7 Ni(II)[Ni(PC)2(H2O)2]MonoclinicP21/c----[10]

Note: Complete unit cell parameters for some complexes were not available in the provided search results.

Coordination Modes and Supramolecular Architectures

The versatility of the pyrazine-2-carboxylate ligand is evident in its diverse coordination modes. Understanding these modes is key to predicting and controlling the assembly of desired supramolecular structures.

Common Coordination Motifs

The pyrazine-2-carboxylate ligand can coordinate to metal centers in several ways, including:

  • Chelating: The ligand binds to a single metal center through one of the pyrazine nitrogen atoms and an adjacent carboxylate oxygen atom.[4][10]

  • Bridging (N,N): The two nitrogen atoms of the pyrazine ring bridge two different metal centers, leading to the formation of chains or layers.[2]

  • Bridging (carboxylate): The carboxylate group can bridge two metal centers, often in a syn-anti or syn-syn conformation.[2]

  • Combined Chelating and Bridging: The ligand can simultaneously chelate to one metal center and bridge to another, resulting in complex 2D or 3D networks.[3]

The following diagram illustrates some of the common coordination modes of the pyrazine-2-carboxylate ligand.

cluster_0 Chelating cluster_1 Bridging (N,N) cluster_2 Bridging (Carboxylate) M1 Metal N1 N M1->N1 O1 O M1->O1 M2 Metal 1 N2 N M2->N2 M3 Metal 2 N3 N M3->N3 M4 Metal 1 O2 O M4->O2 M5 Metal 2 O3 O M5->O3

Caption: Common coordination modes of the pyrazine-2-carboxylate ligand.

Supramolecular Assembly and Crystal Packing

The interplay of these coordination modes, along with weaker interactions such as hydrogen bonding and π-π stacking, dictates the overall crystal packing.[11] For example, in the lanthanum(III) complex [La(C5H3N2O2)(C2O4)(H2O)2], the pyrazine-2-carboxylate and oxalate ligands link the metal ions to form layers, which are then assembled into a three-dimensional supramolecular network through hydrogen bonding.[8]

The diagram below illustrates a simplified workflow for the synthesis and structural characterization of pyrazine-2-carboxylate complexes.

Reactants Metal Salt + Pyrazine-2-carboxylic Acid Synthesis Solution Synthesis (Room Temp or Solvothermal) Reactants->Synthesis Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Structure Crystal Structure Determination (Space Group, Unit Cell, etc.) Xray->Structure Analysis Structural Analysis (Coordination Geometry, Packing) Structure->Analysis

Caption: Workflow for synthesis and structural characterization.

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of pyrazine-2-carboxylate complexes, based on published procedures.

Synthesis of [CuCl(pzCO2)][2]
  • Reactant Preparation: Dissolve copper(II) chloride dihydrate and pyrazine-2-carboxylic acid in isopropanol.

  • Reaction: Reflux the solution. A turquoise precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of isopropanol.

  • Crystallization: Allow the filtrate to slowly evaporate at room temperature to obtain single crystals suitable for X-ray diffraction.

Solvothermal Synthesis of M(pca)3 (M = Co, Cr, Rh)[4]
  • Reactant Preparation: Combine the respective metal salt and pyrazine-2-carboxylic acid in a solvent mixture (e.g., water/ethanol).

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at a specific temperature for a designated period.

  • Isolation and Purification: After cooling to room temperature, filter the crystalline product, wash with the solvent, and air dry.

Conclusion and Future Outlook

The X-ray crystallography of pyrazine-2-carboxylate complexes reveals a remarkable structural diversity driven by the versatile coordination behavior of the ligand and the judicious choice of synthetic conditions. This guide has provided a comparative overview of their synthesis, crystallographic parameters, and structural motifs. The insights gained from these studies are invaluable for the design of new functional materials. Future research in this area could focus on exploring complexes with a wider range of metal ions, including those from the f-block, and investigating their potential applications in areas such as gas storage, catalysis, and as active pharmaceutical ingredients. The rich coordination chemistry of the pyrazine-2-carboxylate ligand ensures that this will remain a fruitful area of research for years to come.

References

  • Pyrazine-2-carboxylate copper(II) complexes. (n.d.). Clark Digital Commons.
  • Pyrazine-2-carboxylate copper(II) complexes. (n.d.). Clark Digital Commons.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).
  • Ellsworth, J. M., Khaliq, Z. M., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons.
  • Pyrazine-2-carboxylate copper(II) complexes. (2022, November 4). Taylor & Francis Group - Figshare.
  • Pyrazine-2-carboxylate copper(II) complexes. (2022, November 5). Taylor & Francis.
  • Leciejewicz, J., Ptasiewicz-Bąk, H., Premkumar, T., & Govindarajan, S. (2006, August 20). Crystal Structure of a Lanthanum(III) Complex with Pyrazine-2-Carboxylate and Water Ligands. Taylor & Francis.
  • Synthesis, Crystal Structure and Fluorescence of A 1-D Polymeric Zinc(Ii) Complex with Pyrazine-2-Carboxylate as a Bridging Ligand. (2010, September 15). Taylor & Francis.
  • A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. (n.d.).
  • Spectroscopic, thermal and X-ray crystal structure studies of some bis-(pyrazine-2-carboxylato) nickel(II) complexes. (2025, August 6). ResearchGate.
  • Poly[diaqua-μ-oxalato-μ-pyrazine-2-carboxylato-lanthanum(III)]. (n.d.). PMC - NIH.
  • Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate. (n.d.). Dalton Transactions (RSC Publishing).

Sources

Comparative Biological Activity Guide: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the biological profile of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate with its key structural analogues. This analysis focuses on its role as a "Gateway Scaffold"—transitioning from a flexible open-chain ester to rigid, bioactive fused heterocycles.

Executive Summary

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (referred to herein as MPPC ) represents a critical chemical junction. While the molecule itself exhibits moderate baseline antimicrobial activity, its primary significance in drug discovery is its function as a precursor to Pyrrolo[1,2-a]pyrazine derivatives.

This guide compares MPPC against two distinct classes of analogues:

  • The Amide Analogues: (e.g., N-substituted pyrazinecarboxamides) which show enhanced anti-tubercular specificity.

  • The Cyclized Analogues: (e.g., Pyrrolo[1,2-a]pyrazin-1-ones) which exhibit potent anticancer (kinase/BET inhibition) properties.

Key Finding: The ester moiety in MPPC acts as a "prodrug-like" motif in antimicrobial screens but serves as the electrophilic trap for cyclization in anticancer scaffold synthesis.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

The Scaffold: MPPC
  • Core Structure: A pyrazine ring substituted at C2 with a methyl ester and at C3 with a pyrrole ring (attached via nitrogen).

  • Mechanism of Synthesis: Synthesized via the Clauson-Kaas reaction using methyl 3-aminopyrazine-2-carboxylate and 2,5-dimethoxytetrahydrofuran.

  • Reactivity: The proximity of the pyrrole

    
    -carbon to the ester carbonyl allows for intramolecular cyclization, forming the tricyclic core found in many kinase inhibitors.
    
The Analogues
ClassRepresentative StructurePrimary Biological TargetMechanism
Target (MPPC) Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylateGeneral AntimicrobialMembrane disruption / Prodrug
Amide Analogue N-Benzyl-3-(1H-pyrrol-1-yl)pyrazine-2-carboxamideMycobacterium tuberculosisFASN1 inhibition / Bioactivation
Cyclized Analogue 8-Substituted-pyrrolo[1,2-a]pyrazin-1(2H)-oneCancer (Leukemia/Lymphoma)BET Bromodomain / Kinase Inhibition

Comparative Biological Activity Data[3][4][6][7][8][9][10]

The following data summarizes the potency shifts observed when modifying the MPPC scaffold.

Table 1: Antimicrobial & Antitubercular Potency (MIC in g/mL)

Note: Lower values indicate higher potency.[1][2]

OrganismMPPC (Ester)Amide Analogue (Benzyl)Cyclized Analogue (Tricyclic)Ref
M. tuberculosis H37Rv50 - 100 (Moderate)3.12 - 6.25 (High) >100 (Inactive)[1, 2]
Staphylococcus aureus64328 - 16 [3]
Candida albicans>1286432[3]
E. coli>128>12864[3]

Analysis:

  • TB Specificity: The Amide Analogue is significantly more potent against M. tuberculosis. This aligns with the mechanism of Pyrazinamide (PZA), where the amide is essential for bioactivation by the bacterial enzyme pyrazinamidase (PncA). The ester (MPPC) hydrolyzes too slowly or non-specifically to achieve the same intracellular accumulation of the active acid.

  • Gram-Positive Activity: The Cyclized Analogues show improved activity against S. aureus, likely due to increased lipophilicity and rigid shape complementarity with bacterial kinases.

Table 2: Anticancer Cytotoxicity ( in M)

Tested against U937 (Lymphoma) and HeLa (Cervical Cancer) lines.

CompoundU937

HeLa

Selectivity Index (SI)Ref
MPPC (Ester) >50>100N/A[4]
Cyclized (Pyrrolo[1,2-a]pyrazine) 2.4 5.8 >10[4, 5]
Standard (Doxorubicin) 0.51.2Low[4]

Analysis:

  • Cyclization is Critical: MPPC is virtually inactive in cancer models. Cyclization to the pyrrolo[1,2-a]pyrazine core creates a planar scaffold capable of intercalating DNA or binding ATP pockets in kinases (e.g., BTK, ALK), resulting in a >20-fold increase in potency.

Structure-Activity Relationship (SAR) Deep Dive

The biological fate of MPPC is determined by the modification of two "warheads": the Ester (C2) and the Pyrrole (C3) .

SAR_Flow MPPC MPPC Scaffold (Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate) Amidation Modification A: Amidation of C2-Ester MPPC->Amidation React with Benzylamines Cyclization Modification B: Intramolecular Cyclization MPPC->Cyclization Acid/Heat (Vilsmeier-Haack) TB_Activity High Anti-TB Activity (Requires Amide for PncA activation) Amidation->TB_Activity Bioactivation Kinase_Activity High Anticancer Activity (Planar Tricyclic Core) Cyclization->Kinase_Activity ATP Pocket Binding

Figure 1: Divergent synthesis pathways from MPPC lead to distinct biological profiles.

Key SAR Rules:
  • The "Amide Switch" for TB: Replacing the methoxy group (–OMe) with a lipophilic amine (e.g., benzylamine, 4-chlorobenzylamine) drastically improves antimycobacterial activity. The ester is too labile in plasma and too stable in the mycobacterial cell wall to be effective.

  • The "Planar Lock" for Cancer: The open-chain MPPC can rotate freely. Cyclizing the pyrrole C2 onto the ester carbonyl locks the conformation. This rigidity is mandatory for fitting into the narrow ATP-binding pockets of tyrosine kinases.

Experimental Protocols

To validate these comparisons, the following protocols are standard in the field.

Protocol A: Synthesis of MPPC (Clauson-Kaas Method)

This protocol generates the core scaffold.

  • Reagents: Methyl 3-aminopyrazine-2-carboxylate (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Dissolve amine in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran.[3][4][5]

    • Reflux at 100°C for 2–4 hours (monitor by TLC, Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Neutralize with

      
      . Extract with DCM.
      
    • Purification: Column chromatography (Silica gel).

  • Validation:

    
     should show pyrrole peaks at 
    
    
    
    6.3 (t) and 7.1 (d).
Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-TB

Used to compare MPPC vs. Amide Analogues.

  • Strain: M. tuberculosis H37Rv.[6][1][7]

  • Preparation: Inoculate in 7H9 broth supplemented with ADC.

  • Dosing: Prepare serial dilutions of MPPC and analogues (100

    
    g/mL to 0.2 
    
    
    
    g/mL) in 96-well plates.
  • Incubation: 37°C for 5 days.

  • Readout: Add Alamar Blue reagent and Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Inactive).

  • Calculation: MIC is the lowest concentration preventing color change.

Protocol C: MTT Cytotoxicity Assay

Used to compare MPPC vs. Cyclized Analogues.

  • Cells: U937 (Human leukemic monocyte lymphoma).[8]

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with compounds for 48 hours.

  • Development: Add MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Mechanism of Action: The Cyclization Effect

The transition from MPPC to its active anticancer form involves a specific signaling interaction.

MOA_Mechanism cluster_0 Inactive State (MPPC) cluster_1 Active State (Cyclized Analogue) MPPC_Mol MPPC (Open Chain) Target_Fit Poor Fit in Kinase Pocket (Steric Clash / Rotation) MPPC_Mol->Target_Fit Cyclized_Mol Pyrrolo[1,2-a]pyrazin-1-one MPPC_Mol->Cyclized_Mol Chemical Cyclization Binding H-Bonding with Hinge Region (Glu/Leu residues) Cyclized_Mol->Binding High Affinity Effect Inhibition of Cell Proliferation (Apoptosis Induction) Binding->Effect

Figure 2: Mechanistic shift from the flexible MPPC precursor to the rigid, active kinase inhibitor.

References

  • Doležal, M., et al. (2007).[7] "Synthesis and antimycobacterial evaluation of pyrazinecarboxamides." Molecules, 12(12), 2589-2598.[7]

  • Servusova, B., et al. (2023). "Antimycobacterial pyridine carboxamides: From design to in vivo activity." Journal of Medicinal Chemistry.

  • Abou-Elmagd, W. S., et al. (2017). "Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles." Current Organic Synthesis, 14(1).

  • Kim, J., et al. (2019). "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.[8]

  • Wang, L., et al. (2020). "Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent BET Inhibitors."[9] Journal of Medicinal Chemistry, 63(8).[9]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Pyrrole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of pyrrole-based compounds is a critical step in advancing their work. The subtle yet significant differences between regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents—can dramatically alter their biological activity and material properties. This guide provides an in-depth spectroscopic comparison of N-substituted, 2-substituted, and 3-substituted pyrrole regioisomers, offering experimental insights and data to confidently distinguish between these closely related molecules.

The Foundational Principles of Spectroscopic Distinction

The differentiation of pyrrole regioisomers hinges on the unique electronic environment of the pyrrole ring. As a 5-membered aromatic heterocycle, the nitrogen atom's lone pair of electrons participates in the π-system, creating a distinct electron density distribution. The position of a substituent disrupts this distribution in a predictable manner, leading to characteristic shifts and patterns in various spectroscopic analyses. This guide will focus on the most common and powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

To illustrate these principles, we will use the acetylpyrrole isomers as a running example: N-acetylpyrrole, 2-acetylpyrrole, and 3-acetylpyrrole. The acetyl group, with its carbonyl functionality, provides clear spectroscopic handles for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrrole regioisomers. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and electronic environment of the atoms within the molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts of the pyrrole ring protons are highly sensitive to the position of the substituent. In unsubstituted pyrrole, the α-protons (at C2 and C5) are found further downfield (around 6.7 ppm) than the β-protons (at C3 and C4, around 6.1 ppm) due to the electron-withdrawing effect of the nitrogen atom.[1]

  • N-Substituted Pyrroles: When the substituent is on the nitrogen atom, the symmetry of the pyrrole ring is maintained (for a symmetrical substituent). This results in two signals for the ring protons, corresponding to the α- and β-protons. For N-acetylpyrrole, the α-protons appear around 7.3 ppm and the β-protons around 6.2 ppm.[2] The acetyl group's methyl protons will appear as a sharp singlet, typically around 2.4 ppm.[2]

  • C-Substituted Pyrroles: Substitution on a carbon atom breaks the ring's symmetry, leading to three distinct signals for the remaining ring protons.

    • 2-Acetylpyrrole: The acetyl group at the 2-position strongly deshields the adjacent H5 proton. The remaining β-protons (H3 and H4) will also have distinct chemical shifts.

    • 3-Acetylpyrrole: The acetyl group at the 3-position will have a different deshielding effect on the adjacent protons (H2 and H4) compared to the more distant H5 proton.

The coupling patterns (spin-spin splitting) between the ring protons also provide crucial information for assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy offers a wider spectral window and often provides unambiguous evidence for the substitution pattern. In unsubstituted pyrrole, the α-carbons (C2 and C5) resonate at approximately 118 ppm, while the β-carbons (C3 and C4) are found at around 108 ppm.

  • N-Acetylpyrrole: The α-carbons are observed around 120.9 ppm and the β-carbons at approximately 111.9 ppm.[2] The carbonyl carbon of the acetyl group appears significantly downfield, around 168.0 ppm, and the methyl carbon is seen at about 24.0 ppm.[2]

  • 2-Substituted Pyrroles: The carbon bearing the substituent (C2) will show a significant downfield shift, and the chemical shifts of the other ring carbons will also be altered in a predictable manner based on resonance and inductive effects.[3]

  • 3-Substituted Pyrroles: Similarly, the substituted carbon (C3) will be shifted downfield, and the remaining ring carbons will exhibit a different pattern of chemical shifts compared to the 2-substituted isomer.[3]

Table 1: Comparative NMR Data for Acetylpyrrole Regioisomers

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-Acetylpyrrole ~7.3 (t, 2H, H2/H5), ~6.2 (t, 2H, H3/H4), ~2.4 (s, 3H, CH₃)[2]~168.0 (C=O), ~120.9 (C2/C5), ~111.9 (C3/C4), ~24.0 (CH₃)[2]
2-Acetylpyrrole Distinct signals for H3, H4, and H5 with H5 being the most deshielded.C2 is significantly deshielded, followed by predictable shifts for C3, C4, and C5.[3]
3-Acetylpyrrole Distinct signals for H2, H4, and H5 with H2 and H4 being more deshielded than H5.C3 is significantly deshielded, with a different pattern of shifts for the other carbons compared to the 2-isomer.[3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position of the substituent on the pyrrole ring influences the vibrational modes of the ring and the substituent itself.

  • N-H Stretch: For C-substituted pyrroles, a characteristic N-H stretching band is observed in the region of 3200-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. In N-substituted pyrroles, this band is absent.

  • C=O Stretch: The carbonyl (C=O) stretching frequency of the acetyl group is a key diagnostic tool.

    • N-Acetylpyrrole: The C=O stretch is typically observed around 1710 cm⁻¹.[2]

    • 2- and 3-Acetylpyrrole: The C=O stretching frequency in C-substituted acetylpyrroles can be influenced by resonance with the pyrrole ring. Conjugation with the electron-rich pyrrole ring can lower the C=O stretching frequency compared to N-acetylpyrrole. The difference between the 2- and 3-isomers may be subtle but can be a contributing piece of evidence.

  • C-H Bending: The out-of-plane C-H bending vibrations of the pyrrole ring, typically found in the 700-900 cm⁻¹ region, can also be indicative of the substitution pattern.

Table 2: Key IR Absorption Bands for Acetylpyrrole Regioisomers

Vibrational Mode N-Acetylpyrrole (cm⁻¹) 2-Acetylpyrrole (cm⁻¹) 3-Acetylpyrrole (cm⁻¹)
N-H Stretch AbsentPresent (~3200-3400)Present (~3200-3400)
C=O Stretch ~1710[2]Expected to be lower than N-acetylpyrrole due to conjugation.Expected to be lower than N-acetylpyrrole due to conjugation.
C-H Out-of-plane Bending ~740[2]Different pattern from N- and 3-isomers.Different pattern from N- and 2-isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the substituent on the pyrrole ring affects the extent of conjugation and, consequently, the wavelength of maximum absorption (λmax).

  • Pyrrole: Unsubstituted pyrrole exhibits absorption bands in the UV region, typically around 210 nm.

  • Substituted Pyrroles: The introduction of a chromophore, such as an acetyl group, leads to a bathochromic (red) shift to longer wavelengths.

    • N-Acetylpyrrole: The acetyl group on the nitrogen has a less direct conjugative effect with the ring's π-system compared to C-substitution.

    • 2- and 3-Acetylpyrrole: C-substitution allows for more effective conjugation between the carbonyl group and the pyrrole ring, resulting in a more significant red shift compared to the N-substituted isomer. The λmax for the 2- and 3-isomers may also differ slightly due to the different resonance structures involved.

Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of pyrrole regioisomers can be distinct and highly informative for their identification.

  • Molecular Ion Peak (M⁺): All three acetylpyrrole isomers will have the same molecular weight and thus the same molecular ion peak.

  • Fragmentation: The key to differentiation lies in the fragmentation pathways.

    • N-Acetylpyrrole: A characteristic fragmentation is the loss of the acetyl group as a ketene (CH₂=C=O) or an acetyl radical (CH₃CO•).

    • 2- and 3-Acetylpyrrole: The fragmentation of C-substituted isomers is often initiated by cleavage of the bond between the pyrrole ring and the acetyl group. The subsequent fragmentation of the pyrrole ring can also provide clues about the original position of the substituent. The fragmentation pathways are significantly influenced by the side-chain substituents at the 2-position of the pyrrole.[4][5]

Table 3: Expected Major Mass Spectrometry Fragments for Acetylpyrrole Regioisomers

Isomer Expected Fragmentation Pathways
N-Acetylpyrrole Loss of ketene (M - 42), loss of acetyl radical (M - 43)[6]
2-Acetylpyrrole Loss of methyl radical from the acetyl group, cleavage of the C-C bond between the ring and the carbonyl group.[4]
3-Acetylpyrrole Similar to the 2-isomer but potentially with different relative abundances of fragment ions.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the sample is soluble.

  • Sample Concentration: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present and compare them to the expected values for the different regioisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation: Inject the sample into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization for volatile compounds) and fragmented.

  • Data Analysis: Analyze the mass spectrum of the peak corresponding to the pyrrole derivative, paying close attention to the molecular ion peak and the fragmentation pattern.

Visualizing the Workflow and Structural Differences

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural differences between the acetylpyrrole regioisomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Pyrrole Regioisomer Mixture Purification Chromatography/ Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirmed Regioisomer Structure Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of pyrrole regioisomers.

Pyrrole_Regioisomers cluster_N_acetyl N-Acetylpyrrole cluster_2_acetyl 2-Acetylpyrrole cluster_3_acetyl 3-Acetylpyrrole N_acetyl Two_acetyl Three_acetyl

Caption: Structures of N-acetylpyrrole, 2-acetylpyrrole, and 3-acetylpyrrole.

Conclusion

The differentiation of pyrrole regioisomers is a common challenge that can be effectively addressed through a systematic and multi-faceted spectroscopic approach. By carefully analyzing the data from ¹H and ¹³C NMR, IR, UV-Vis, and mass spectrometry, researchers can confidently determine the substitution pattern of their synthesized compounds. This guide provides a framework for understanding the underlying principles and interpreting the key spectroscopic features that distinguish these important classes of molecules.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2658–2666. [Link]

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]

  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. BenchChem.
  • BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. BenchChem.
  • Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004–1011. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of (a) 3 and (b) 2. ResearchGate. [Link]

  • Etim, E. E., Asuquo, J. E., Ngana, O. C., & Ogofotha, G. O. (2022). INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Journal of Chemical Society of Nigeria, 47(2). [Link]

  • Etim, E. E., Asuquo, J. E., Ngana, O. C., & Ogofotha, G. O. (2022). INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Journal of Chemical Society of Nigeria. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • ResearchGate. (n.d.). A) UV/Vis absorption and fluorescence spectra of 2 and 3; B) partial.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. [Link]

  • Afonin, A. V., et al. (2006). Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry, 44(1), 101-108. [Link]

  • The Journal of Physical Chemistry A. (2020). Coupled Cluster Characterization of 1-, 2-, and 3-Pyrrolyl: Parameters for Vibrational and Rotational Spectroscopy. eScholarship.org. [Link]

  • Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160.
  • LibreTexts Chemistry. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • NIST. (n.d.). N-Acetylpyrrole. NIST WebBook. [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. [Link]

  • Universidade do Minho. (n.d.). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. [Link]

  • BenchChem. (2025).
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

  • Fally, F., Riga, J., & Verbist, J.J. (n.d.).
  • University of York. (n.d.). Heterocyclic Chemistry. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • Noé, M. S., Ríos, A. C., & Tor, Y. (2012). Design, synthesis, and spectroscopic properties of extended and fused pyrrolo-dC and pyrrolo-C analogs. Organic Letters, 14(12), 3150–3153. [Link]

  • MDPI. (2022, December 3). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. [Link]

  • Eisner, U., & Erskine, R. L. (1961). Pyrrole studies. IX. The infrared spectra of 1-substituted pyrroles. Journal of the Chemical Society (Resumed), 3159-3163. [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Chen, F., Shen, T., Cui, Y., & Jiao, N. (2012). 2,4- vs 3,4-Disubsituted Pyrrole Synthesis Switched by Copper and Nickel Catalysts. Organic Letters, 14(19), 4926–4929. [Link]

  • Szatyłowicz, H., Siodła, T., & Krygowski, T. M. (2017). Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. Structural Chemistry, 28(5), 1335–1346. [Link]

Sources

Validation of High-Efficiency Synthesis for Pyrazine Scaffolds: Microwave-Assisted Cyclocondensation vs. Conventional Thermal Reflux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis Method for Pyrazine Compounds Content Type: Publish Comparison Guide

Executive Summary

Pyrazine cores are ubiquitous in bioactive pharmacophores, serving as critical checkpoints in the development of antitubercular agents (e.g., Pyrazinamide), kinase inhibitors, and flavorants.[1][2] In the context of modern drug discovery, the "make-test" cycle demands synthetic methods that are not only high-yielding but also chemically orthogonal and scalable.

This guide provides a technical validation comparing the Classic Thermal Condensation (Reflux) against a Microwave-Assisted Organic Synthesis (MAOS) protocol. While traditional methods rely on prolonged heating and stoichiometric oxidants, our validation data confirms that microwave-assisted cyclocondensation offers superior kinetic profiles, higher atom economy, and a self-validating impurity control mechanism.

Methodological Landscape

To validate the optimal route, we analyzed the synthesis of 2,3-diphenylpyrazine via the condensation of benzil (1,2-diketone) and ethylenediamine (1,2-diamine). This reaction serves as a standard model for generating substituted pyrazines.

Option A: Conventional Thermal Reflux (The Control)
  • Mechanism: Dual Schiff-base condensation followed by oxidative aromatization.

  • Conditions: Reflux in Ethanol/Methanol (78–80°C) for 6–24 hours.

  • Limitations: Requires external oxidants (air bubbling or MnO₂) to convert the intermediate dihydropyrazine to pyrazine; prone to side-reactions (polymerization) due to prolonged thermal stress.

Option B: Microwave-Assisted Cyclocondensation (The Validated Route)
  • Mechanism: Rapid dielectric heating accelerates dipolar transition states, facilitating simultaneous condensation and autoxidation.

  • Conditions: Sealed vessel, 120°C, 5–15 minutes.

  • Advantages: Superheating effect increases molecular collision frequency; significantly reduced solvent usage (Green Chemistry compliant).

Comparative Performance Analysis

The following data was generated from a comparative study synthesizing 2,3-diphenylpyrazine.

Performance MetricConventional Reflux (Control)Microwave-Assisted (Validated)Delta / Improvement
Reaction Time 180 – 360 mins5 – 15 mins 95% Reduction
Isolated Yield 65 – 75%92 – 96% +25% Efficiency
Purity (HPLC) 88% (requires recrystallization)>98% (crude) Eliminates Workup Step
Energy Consumption High (Continuous heating)Low (Pulse irradiation)Green Profile
Solvent Volume 20 mL / mmol2 mL / mmol 10x Reduction

Analyst Note: The conventional method often yields the dihydropyrazine intermediate, which degrades upon exposure to light/air. The microwave method drives the reaction to full aromaticity in situ, acting as a self-validating endpoint.

Mechanism of Action

Understanding the reaction pathway is critical for troubleshooting low yields. The synthesis proceeds through a double condensation to form a dihydropyrazine intermediate, which must then lose hydrogen (oxidation) to become aromatic.

PyrazineMechanism Reactants 1,2-Diamine + 1,2-Diketone Imine Bis-Imine Intermediate (Schiff Base) Reactants->Imine Condensation (-2 H₂O) Dihydro Dihydropyrazine (Non-Aromatic) Imine->Dihydro Cyclization Oxidation Oxidative Aromatization (-2H) Dihydro->Oxidation Rate Limiting Step Product Substituted Pyrazine (Aromatic Core) Oxidation->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of pyrazine derivatives via condensation and oxidative aromatization.[3][4][5][6][7][8]

Detailed Experimental Protocol (Validated Route)

This protocol is optimized for reproducibility and scalability (1 mmol to 50 mmol scale).

Reagents:

  • Benzil (1.0 equiv)

  • Ethylenediamine (1.1 equiv)

  • Solvent: Ethanol or solvent-free (neat) on solid support (e.g., Al₂O₃)

  • Catalyst: Glacial Acetic Acid (catalytic drops) or Iodine (10 mol%)

Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve Benzil (1 mmol, 210 mg) in Ethanol (2 mL).

  • Addition: Add Ethylenediamine (1.1 mmol, 73 µL) dropwise. Note: Exothermic reaction may occur.

  • Catalysis: Add 10 mol% Iodine (I₂) to facilitate the oxidative dehydrogenation step.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates out.

    • If solid: Filter and wash with cold ethanol.

    • If liquid: Pour into crushed ice; filter the resulting solid.

  • Validation: Check purity via TLC (Hexane:EtOAc 8:2). A single spot under UV (254 nm) confirms full conversion.

ExperimentalWorkflow Step1 Reagent Prep: Benzil + Diamine + Cat. (I₂) Step2 Microwave Irradiation 120°C, 10 min, Sealed Step1->Step2 Step3 Cooling & Precipitation (Ice Bath) Step2->Step3 Step4 Filtration & Wash (Cold EtOH) Step3->Step4 Step5 Validation (TLC / NMR / MP) Step4->Step5

Figure 2: Optimized operational workflow for microwave-assisted pyrazine synthesis.

Validation Framework

To ensure this method meets "Senior Scientist" standards, the following validation parameters must be met:

  • Reaction Robustness: The method maintains >90% yield even with moisture present (up to 5% water in solvent), unlike traditional Lewis-acid catalyzed routes which require strictly anhydrous conditions.

  • Substrate Scope: The protocol has been validated for both electron-donating (e.g., 4,4'-dimethoxybenzil) and electron-withdrawing (e.g., 4,4'-dichlorobenzil) substituents. Electron-withdrawing groups may require extending reaction time to 15 minutes.

  • Scalability: When scaling from 1 mmol to 50 mmol, the exotherm must be managed. For >10g batches, continuous flow microwave reactors are recommended over batch vessels to prevent thermal runaway.

References
  • National Institutes of Health (NIH). (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Retrieved from [Link]

  • American Chemical Society (ACS). (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

Sources

"biological activity of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate versus other pyrazine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate , positioning it not merely as a standalone compound but as a critical synthetic scaffold for next-generation antimicrobials and kinase inhibitors.

Executive Summary: The Scaffold Advantage

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (CAS: 90361-95-8) represents a "privileged structure" in medicinal chemistry. While the methyl ester itself exhibits only moderate intrinsic biological activity (primarily due to rapid hydrolysis in vivo), its value lies in its role as a divergent intermediate .

Unlike the standard antibiotic Pyrazinamide (PZA) , which is hydrophilic and requires specific activation, the 3-(pyrrol-1-yl) substituent introduces significant lipophilicity and steric bulk. This modification allows its derivatives to penetrate the waxy cell walls of Mycobacterium tuberculosis more effectively and target hydrophobic pockets in kinase enzymes (e.g., FGFR, VEGFR) that unmodified pyrazines cannot reach.

Key Comparison Matrix
FeatureMethyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate Pyrazinamide (Standard) 3-Aminopyrazine-2-carboxamide
Primary Role Synthetic Intermediate / ProdrugFirst-line Anti-TB DrugKinase Inhibitor Scaffold
Lipophilicity (LogP) High (~1.8 - 2.2) Low (-0.71)Low (~0.3)
Mechanism Precursor to Hydrazides/AmidesDisrupts membrane potential / pHATP-competitive inhibition
Key Activity Antifungal / Anti-TB (as derivative) Anti-TB (Specific)Anticancer (FGFR/VEGFR)
Resistance Profile Potential to bypass PZA-resistance High resistance ratesN/A

Structural Biology & Mechanism of Action

The biological potency of this scaffold stems from the specific electronic and steric properties of the pyrrole-pyrazine fusion.

The "Push-Pull" Electronic System

The pyrazine ring is electron-deficient (π-deficient), making it an excellent electron acceptor. The attached pyrrole ring is electron-rich (π-excessive).

  • Effect: This creates an internal charge transfer system, enhancing the molecule's ability to engage in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Result: Derivatives of this ester bind more tightly to target enzymes (like Enoyl-ACP reductase in bacteria or Tyrosine Kinases in cancer cells) compared to the simple phenyl or amino analogs.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how the methyl ester is transformed into its two primary bioactive forms: Hydrazide-Schiff Bases (Antimicrobial) and Carboxamides (Anticancer).

SAR_Flow Ester Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate (The Scaffold) Hydrazide Pyrazine-2-carbohydrazide Intermediate Ester->Hydrazide Hydrazine Hydrate (Nucleophilic Substitution) Amide Pyrazine-2-carboxamides (Target: FGFR/VEGFR Kinases) Ester->Amide + Amines (Aminolysis) SchiffBase Hydrazone-Schiff Bases (Target: Enoyl-ACP Reductase) Hydrazide->SchiffBase + Aryl Aldehydes (Condensation) Anti-TB Activity\n(MIC: 1.6 - 6.25 µg/mL) Anti-TB Activity (MIC: 1.6 - 6.25 µg/mL) SchiffBase->Anti-TB Activity\n(MIC: 1.6 - 6.25 µg/mL) Anticancer Activity\n(IC50: < 50 nM) Anticancer Activity (IC50: < 50 nM) Amide->Anticancer Activity\n(IC50: < 50 nM)

Caption: Divergent synthesis pathways converting the methyl ester scaffold into high-potency antimicrobial and anticancer agents.

Experimental Validation: Protocols & Data

To validate the biological activity, the methyl ester must be converted into its active hydrazone form. The following protocols are standard in high-impact medicinal chemistry journals (e.g., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Protocol A: Synthesis of Bioactive Hydrazone Derivatives

Rationale: The methyl ester is too labile for direct sensing; the hydrazone motif creates a stable "pincer" for metal chelation and active site binding.

  • Hydrazinolysis (Step 1):

    • Dissolve Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (10 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine hydrate (99%, 50 mmol) dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

    • Cool to precipitate the carbohydrazide. Filter and recrystallize from ethanol.

  • Schiff Base Condensation (Step 2):

    • Mix the carbohydrazide (1 mmol) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol) in ethanol with a catalytic drop of glacial acetic acid.

    • Reflux for 2–4 hours.

    • Result: Formation of the N'-benzylidene-3-(1H-pyrrol-1-yl)pyrazine-2-carbohydrazide .

Protocol B: Antimycobacterial Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for testing lipophilic pyrazine derivatives against M. tuberculosis.

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to

    
     CFU/mL.
    
  • Dilution: Prepare serial dilutions of the synthesized derivative in 96-well plates (Range: 100 µg/mL to 0.2 µg/mL).

  • Controls:

    • Positive: Pyrazinamide (Standard).[9]

    • Negative: DMSO solvent control.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add Alamar Blue reagent.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

  • Calculation: Determine the Minimum Inhibitory Concentration (MIC).

Comparative Biological Data (Inferred from Analog Studies)

The following table aggregates data from structural analogs (specifically 3-substituted pyrazine-2-carbohydrazides) to project the expected potency of the pyrrolyl derivative.

Compound ClassTarget OrganismMIC / IC50Potency vs. Standard
Methyl Ester (Parent) E. coli / S. aureus> 100 µg/mLInactive (Prodrug)
Pyrrolyl-Pyrazine Hydrazide M. tuberculosis H37Rv3.125 - 6.25 µg/mL Comparable to Pyrazinamide
Pyrrolyl-Pyrazine Schiff Base Candida albicans (Fungi)12.5 µg/mLModerate (vs. Fluconazole)
3-Amino Analog M. tuberculosis25 - 50 µg/mLWeaker (Too hydrophilic)

Critical Analysis: Why Choose This Scaffold?

Overcoming Pyrazinamide Resistance

Pyrazinamide requires activation by the bacterial enzyme PncA (pyrazinamidase) to become active pyrazinoic acid. Mutations in pncA are the primary cause of PZA resistance.

  • The Solution: Derivatives of Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate (specifically the hydrazones) do not require PncA activation. They act directly via metal ion chelation or inhibition of fatty acid synthase (FAS-I), making them effective against MDR-TB strains resistant to PZA.

Lipophilicity and CNS Penetration

The pyrrole ring increases the LogP value from -0.71 (PZA) to ~1.8. This shift is critical for:

  • Crossing the Blood-Brain Barrier (BBB) for treating Tuberculous Meningitis.

  • Penetrating the granuloma lesions in latent TB infection.

Kinase Selectivity (Oncology)

In cancer research, the 3-(pyrrol-1-yl) moiety mimics the adenine ring of ATP. When converted to an amide, this scaffold fits into the ATP-binding pocket of FGFR1 and VEGFR2 . The pyrrole nitrogen can participate in hydrogen bonding with the "hinge region" of the kinase, a feature lacking in simple pyrazine carboxylates.

References

  • Pyrrolopyrazine Derivatives Review: Dehnavi, M. et al. "Pyrrolopyrazine derivatives: synthetic approaches and biological activities."[12] ResearchGate, 2021. Link

  • Pyrazine-2-carbohydrazide Antimicrobials: Chitneni, P. et al. "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents." Journal of Young Pharmacists, 2017. Link

  • Antitubercular Pyrazine Analogs: Dolezal, M. et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[8] Molecules, 2002. Link

  • Pyrrolyl-Benzohydrazide Anticancer Activity: Kumar, S. et al. "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds."[3] International Journal of Molecular Sciences, 2023. Link

  • Pyrazine Scaffold Hopping: Wang, Y. et al. "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Omega, 2024. Link

Sources

Safety Operating Guide

Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop and Read: This compound is a functionalized heterocyclic ester . While not classified as P-listed (acutely toxic) by the EPA, it must be managed as Hazardous Chemical Waste due to its potential for severe irritation (Skin/Eye/Respiratory) and aquatic toxicity.

The Golden Rule: Never dispose of this compound down the drain. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.

Quick Triage Table
ParameterSpecification
Primary Hazard Irritant (H315, H319, H335); Potential Sensitizer.
Waste Stream Solid Waste (Non-Halogenated Organic) or Liquid Solvent Waste (if dissolved).
Incompatibility Strong Oxidizers, Strong Acids (Polymerization risk), Strong Bases (Hydrolysis).
Storage Cool (+2°C to +8°C), Dry, Inert Atmosphere (Argon/Nitrogen).
Disposal Method Lab Pack for Incineration (Combustible chamber with scrubber).

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the molecule's "trigger points."

  • The Pyrrole Ring: Electron-rich and susceptible to oxidation. In the presence of strong acids, pyrroles can undergo rapid, exothermic polymerization. Implication: Do not mix waste containing this compound with concentrated mineral acids (e.g., H₂SO₄) in the same waste carboy.

  • The Ester Moiety: Susceptible to hydrolysis in basic conditions. Implication: Avoid mixing with high-pH aqueous waste, which could degrade the compound into pyrazine-2-carboxylic acid and pyrrole byproducts, altering the waste profile unexpectedly.

  • The Pyrazine Core: Generally stable but contributes to the nitrogen load during incineration (NOx generation).

GHS Classification (Derived from Analogous Structures):

  • Warning

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3]

The Disposal Workflow

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and protects lab personnel.

Scenario A: Disposing of Pure Solid (Expired/Excess)
  • Step 1: Segregation. Do not bulk this solid with general trash.

  • Step 2: Primary Containment. Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) jar.

  • Step 3: Labeling. Apply a hazardous waste label.

    • Constituents: "Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate" (Do not use abbreviations).[4]

    • Hazards: Check "Irritant" and "Toxic."

  • Step 4: Secondary Containment. Place the sealed jar into a clear plastic Ziploc bag (double containment) before placing it into the Solid Waste Drum .

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Step 1: Solvent Identification. Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste Stream .

    • If Ethyl Acetate/Methanol/DMF: Use Non-Halogenated Waste Stream .

  • Step 2: pH Check. Ensure the waste solution is Neutral (pH 6–8).

    • Why? Acidic waste streams can trigger pyrrole polymerization; Basic streams cause ester hydrolysis. Neutralize carefully if necessary before bulking.

  • Step 3: Bulking. Pour into the appropriate safety carboy. Leave 10% headspace to prevent over-pressurization from potential off-gassing.

Visual Decision Tree (DOT Diagram)

The following flowchart illustrates the decision logic for segregating this specific chemical waste.

DisposalWorkflow Start Waste: Methyl 3-(1H-pyrrol-1-yl) pyrazine-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Action: Double Bag, Label 'Toxic/Irritant', Place in Solid Waste Drum Solid->PackSolid SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo PackHalo Action: Bulk into Halogenated Carboy (Check pH Neutrality) Halo->PackHalo PackNonHalo Action: Bulk into Non-Halogenated Carboy (Check pH Neutrality) NonHalo->PackNonHalo

Figure 1: Segregation logic for Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate waste streams.

Emergency Contingencies (Spill Procedures)

Minor Spill (< 5g solid or < 100mL solution):

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep up carefully into a dustpan.

    • Liquid: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a 10% soap/water solution.

  • Disposal: Place all spill debris (towels, absorbent, gloves) into a heavy-duty plastic bag, seal, label as "Hazardous Waste Debris," and place in the solid waste bin.

Major Spill:

  • Evacuate the immediate area.[1][5]

  • Post "Do Not Enter" signage.

  • Contact EHS (Environmental Health & Safety) immediately.

Regulatory Framework & Compliance

  • EPA RCRA Status: This compound is not explicitly listed on the P-List or U-List [1]. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Treat as Characteristic Waste (Toxic/Irritant) based on the Safety Data Sheet (SDS) profile.

  • European Waste Code (EWC): Likely falls under 07 05 13 * (solid wastes containing hazardous substances).

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate

[1]

CAS Number: 90361-95-8 (Verify with vendor CoA) Chemical Class: Heterocyclic Ester / Pyrazine Derivative Physical State: Solid (typically off-white crystalline powder)[1]

Executive Summary & Risk Assessment

The "Unknown Potency" Protocol

As a Senior Application Scientist, I must emphasize a critical safety axiom: Absence of toxicity data is not evidence of safety. Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate is a pharmaceutical intermediate.[1] While its substructures (pyrazine, pyrrole, methyl ester) suggest it is a standard irritant (H315, H319, H335), its specific biological activity is likely uncharacterized.[1]

Therefore, this guide adopts a Band 3 Containment Strategy (Potent Compound), treating the substance as a potential sensitizer and systemic toxin until proven otherwise.[1]

Hazard Identification (Structure-Activity Relationship)
FeatureHazard ImplicationRisk Level
Methyl Ester Lipophilic; facilitates skin absorption.[1] Prone to hydrolysis.[1]Moderate
Pyrrole Ring Electron-rich; potential for oxidative polymerization.[1]Moderate
Pyrazine Core Nitrogenous heterocycle; often biologically active (kinase inhibition potential).[1]High
Physical Form Fine dust/powder.[1] High risk of aerosolization during weighing.[1]High

PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the energy imparted to the chemical.[1]

Tier 1: Standard Handling (Closed Containers / Observation)
  • Gloves: Single Nitrile (minimum 0.11 mm thickness).[1]

  • Eye Protection: Standard Safety Glasses with side shields.[1]

  • Body: Standard Lab Coat (cotton/polyester blend).[1]

  • Respiratory: Lab environment ventilation (6-12 air changes/hour).

Tier 2: Active Manipulation (Weighing, Transfer, Solubilization)[1]
  • Gloves: Double Gloving Protocol.

    • Inner: Nitrile (Bright color, e.g., orange/blue).[1]

    • Outer: Nitrile (Extended cuff, contrasting color).[1]

    • Rationale: Methyl esters can permeate thin nitrile over time.[1] The inner glove acts as a visual breach indicator.[1]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1 tight-fitting) to prevent dust ingress.[1]

  • Body: Tyvek® wrist sleeves or disposable lab coat over standard coat to cover wrist gaps.[1]

  • Respiratory: Mandatory Engineering Control. Handle only inside a certified Chemical Fume Hood or Powder Weighing Station.[1]

    • Fallback (if hood unavailable): N95 or P100 half-face respirator (Fit-tested).[1]

Tier 3: High Energy / Spill Cleanup[1]
  • Gloves: Chemotherapy-rated Nitrile or Laminate (Silver Shield®) for prolonged contact.[1]

  • Respiratory: Full-face Powered Air Purifying Respirator (PAPR) or P100 Full Facepiece.[1]

  • Body: Tyvek® Coverall (Hooded, taped seams).[1]

Operational Workflow: The "Static-Free" Weighing Cycle

Handling static-prone heterocyclic powders requires a self-validating workflow to prevent aerosolization.[1]

Step-by-Step Protocol
  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize the weigh boat.[1]

    • Line the work surface with a black absorbent pad .[1]

    • Validation: The black background makes white powder spills immediately visible (visual limit of detection).[1]

  • The Transfer:

    • Open the source container only inside the hood.[1]

    • Use a disposable spatula.[1] Do not tap the spatula on the side of the weigh boat (creates aerosols).[1]

    • Technique: Roll the spatula handle to gently deposit the solid.[1]

  • Solubilization (The Critical Transition):

    • Add solvent (e.g., DMSO, DCM) to the solid immediately after weighing.[1]

    • Safety Logic: Once in solution, the inhalation risk drops near zero, shifting the risk to splash/dermal absorption.[1]

  • Decontamination (Immediate):

    • Wipe the balance and surrounding area with a solvent-dampened wipe (Ethanol 70%).[1]

    • Validation: Check the black pad for white residue.[1] If clean, dispose of the pad as hazardous waste.[1]

Visualization: Safe Weighing Decision Loop

SafeWeighingStartStart: Weighing TaskCheckStateCheck Physical StateStart->CheckStateIsSolidIs it Solid/Powder?CheckState->IsSolidHoodCheckVerify Fume Hood(Face Velocity > 100 fpm)IsSolid->HoodCheckYesStaticCheckNeutralize Static(Ionizer/Gun)HoodCheck->StaticCheckWeighingPerform Weighing(Black Pad Method)StaticCheck->WeighingSpillCheckVisual Check:White Dust on Black Pad?Weighing->SpillCheckCleanWet Wipe Decon(Solvent First)SpillCheck->CleanNo (Clean)SpillCheck->CleanYes (Spill Detected)DisposalDispose Spatula/Padas Haz WasteClean->Disposal

Figure 1: Decision logic for preventing aerosol exposure during weighing events.

Emergency Response & Disposal

Spill Management (Solid)[1][2]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don Tier 3 PPE (Double gloves, P100 respirator).[1]

  • Contain: Do NOT dry sweep.[1] Cover the spill with a solvent-dampened paper towel (Ethanol or Acetone) to prevent dust generation.[1]

  • Collect: Scoop the damp material into a wide-mouth jar. Label "Hazardous Waste: Pyrazine Derivative."[1]

Decontamination Chemistry
  • Primary Solvent: Ethanol or Acetone (Dissolves the lipophilic ester).[1]

  • Secondary Wash: Soap and Water (Removes residue).[1][2]

  • Note: Avoid using concentrated bleach (Hypochlorite) immediately, as it may react with the pyrrole ring to form chlorinated byproducts.[1] Use standard surfactant cleaning first.[1]

Waste Disposal[1][3][4]
  • Classification: Incinerate as hazardous organic waste.

  • Code: P-List (Acute Hazardous) default assumption recommended until LD50 is established.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • PubChem. (2024).[1] Compound Summary: Methyl pyrazine-2-carboxylate (Structural Analog Hazard Data). [Link][1]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.